molecular formula C29H22K5N3O14 B10787226 Fura-2 pentapotassium

Fura-2 pentapotassium

Cat. No.: B10787226
M. Wt: 832.0 g/mol
InChI Key: HQKWBBCTCLUGSX-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FURA-2 Pentapotassium Salt is a widely cited, ratiometric fluorescent dye designed for the accurate measurement of intracellular free calcium concentrations ([Ca2+]) in live cells . As a membrane-impermeant compound, it is ideally suited for loading into cells via microinjection, scrape loading, or infusion from a patch pipette during whole-cell recordings . Its primary research value lies in its ratiometric properties, which minimize artifacts from photobleaching, uneven dye loading, varying cell thickness, and dye leakage, thereby providing more robust and reproducible data compared to single-wavelength indicators . The mechanism of action for FURA-2 is based on a shift in its excitation spectrum upon binding to Ca2+. The free dye has a peak excitation at 363 nm, which shifts to 335 nm when the dye is saturated with calcium; the emission maximum remains around 505-512 nm . Researchers measure the fluorescence ratio at these two excitation wavelengths (F340/F380 or F335/F363), which is directly proportional to the intracellular Ca2+ concentration and allows for quantitative measurement with a dissociation constant (Kd) of approximately 145 nM at 22°C . This makes it exceptionally useful in drug discovery for monitoring intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs) and calcium channels . A major application of this salt form is in electrophysiology, where it is included in the pipette solution for whole-cell patch-clamp recordings to simultaneously monitor electrical activity and [Ca2+]i dynamics without the compartmentalization issues sometimes associated with the acetoxymethyl (AM) ester form . This compound Salt is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C29H22K5N3O14

Molecular Weight

832.0 g/mol

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

HQKWBBCTCLUGSX-UHFFFAOYSA-I

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

Fura-2 Pentapotassium Salt: A Technical Guide to its Mechanism of Action for Calcium Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Fura-2 pentapotassium salt as a ratiometric fluorescent indicator for intracellular calcium. It provides a comprehensive overview of its properties, experimental protocols, and applications in studying cellular signaling pathways.

Core Mechanism of Calcium Binding

Fura-2 is an aminopolycarboxylic acid-based fluorescent dye that acts as a chelator for calcium ions (Ca²⁺)[1]. The pentapotassium salt form of Fura-2 is the cell-impermeant version, which is typically introduced into cells via methods such as microinjection, scrape loading, or through a patch pipette[2][3]. Once inside the cell, Fura-2 binds to free intracellular calcium, leading to a conformational change in the molecule. This binding event is the basis for its use as a calcium indicator.

The key to Fura-2's utility lies in its ratiometric fluorescent properties. When Fura-2 binds to Ca²⁺, its fluorescence excitation spectrum undergoes a significant shift[4]. In its unbound (Ca²⁺-free) state, Fura-2 has a maximum excitation wavelength of approximately 363-380 nm.[5][6][7] Upon binding to Ca²⁺, the excitation maximum shifts to a shorter wavelength, around 335-340 nm.[5][6][7] Critically, the fluorescence emission maximum remains relatively constant at around 505-510 nm regardless of whether it is bound to calcium or not[1][4][5].

This dual-excitation property allows for the ratiometric measurement of calcium concentration. By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration[1][4]. The ratiometric approach provides a robust measurement that minimizes issues such as uneven dye loading, variations in cell thickness, and photobleaching, which can affect the accuracy of single-wavelength indicators[1][4][5].

Fura2_Mechanism cluster_0 Extracellular cluster_1 Intracellular cluster_2 Fluorescence Properties Fura2_K_Salt Fura-2 Pentapotassium Salt Fura2_Free Fura-2 (Ca²⁺-free) Fura2_K_Salt->Fura2_Free Microinjection/ Patch Pipette Fura2_Bound Fura-2 (Ca²⁺-bound) Fura2_Free->Fura2_Bound Binds Ex380 ~380 nm Fura2_Free->Ex380 λex Ex340 ~340 nm Fura2_Bound->Ex340 λex Ca2 Ca²⁺ Excitation Excitation Emission Emission Em510_Free ~510 nm Ex380->Em510_Free λem Em510_Bound ~510 nm Ex340->Em510_Bound λem

Mechanism of this compound Salt for Calcium Binding.

Quantitative Data

The following tables summarize the key quantitative properties of Fura-2.

Table 1: Spectral Properties of Fura-2

StateExcitation Maximum (λex)Emission Maximum (λem)
Ca²⁺-free~363 - 380 nm[5][6][7]~505 - 512 nm[5][7][8]
Ca²⁺-bound~335 - 340 nm[5][6][7]~505 - 510 nm[5][7][8]

Table 2: Calcium Binding and Molar Extinction Coefficients

ParameterValueConditions
Dissociation Constant (Kd)145 nM[7][9]22°C in pH 7.2 buffer
236 nM[10]20°C, pH 7.05, ionic strength 0.15 M
285 nM[10]37°C, pH 6.84
Molar Extinction Coefficient (ε) of Ca²⁺-free Fura-227,000 M⁻¹cm⁻¹[7]at 363 nm
Molar Extinction Coefficient (ε) of Ca²⁺-bound Fura-235,000 M⁻¹cm⁻¹[7]at 335 nm

Experimental Protocols

Loading Cells with this compound Salt

The pentapotassium salt of Fura-2 is membrane-impermeant and therefore requires direct introduction into the cytoplasm.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound salt in an appropriate aqueous buffer (e.g., a potassium-based intracellular-like solution) at a concentration typically ranging from 50 µM to 100 µM for patch clamp experiments or higher for microinjection[2]. The exact concentration should be optimized for the specific cell type and experimental setup.

  • Cell Loading:

    • Microinjection: Load the Fura-2 solution into a microinjection needle and inject it directly into the cytoplasm of the target cells.

    • Patch-Clamp: Include the Fura-2 salt in the internal solution of the patch pipette. The dye will diffuse into the cell upon establishing a whole-cell configuration[2].

  • Equilibration:

    • Allow sufficient time for the dye to diffuse and equilibrate throughout the cytoplasm. This duration will vary depending on the cell size and geometry.

Loading Cells with Fura-2 AM (Acetoxymethyl Ester)

For a less invasive approach, the membrane-permeant Fura-2 AM ester can be used.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Fura-2 AM at 1-5 mM in anhydrous dimethyl sulfoxide (DMSO)[11][12].

    • For the working solution, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM[11][12].

    • To aid in the dispersion of the hydrophobic Fura-2 AM in the aqueous loading buffer, a non-ionic detergent such as Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04% (w/v)[11].

    • To prevent the extrusion of the de-esterified Fura-2 by organic anion transporters, an inhibitor like probenecid (1-2.5 mM) can be included in the loading and experimental buffers[11][12].

  • Cell Loading:

    • Replace the cell culture medium with the Fura-2 AM loading solution.

    • Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light[11][12]. The optimal loading time and temperature should be determined empirically for each cell type. Lower temperatures can help reduce the compartmentalization of the dye into organelles[11][12].

  • De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye[11].

    • Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester groups by intracellular esterases, which traps the active Fura-2 inside the cell[11].

Fura2_Workflow cluster_0 Cell Loading cluster_1 Fluorescence Measurement cluster_2 Data Analysis Start Start Prepare_Loading_Solution Prepare Fura-2 AM Loading Solution Start->Prepare_Loading_Solution Incubate_Cells Incubate Cells (15-60 min) Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash Cells Incubate_Cells->Wash_Cells De_esterification De-esterification (20-30 min) Wash_Cells->De_esterification Excite_340 Excite at 340 nm De_esterification->Excite_340 Measure_Em_510_A Measure Emission at 510 nm (F340) Excite_340->Measure_Em_510_A Excite_380 Excite at 380 nm Measure_Em_510_A->Excite_380 Measure_Em_510_B Measure Emission at 510 nm (F380) Excite_380->Measure_Em_510_B Calculate_Ratio Calculate Ratio (F340 / F380) Measure_Em_510_B->Calculate_Ratio Relate_to_Ca Relate Ratio to [Ca²⁺]i Calculate_Ratio->Relate_to_Ca End End Relate_to_Ca->End

General experimental workflow for intracellular calcium measurement using Fura-2 AM.

In Situ Calibration of Fura-2

To convert the fluorescence ratio to an absolute intracellular calcium concentration, an in situ calibration is often performed.

Methodology:

  • After recording the experimental data, expose the Fura-2-loaded cells to a solution containing a calcium ionophore (e.g., ionomycin or Br-A23187) in a calcium-free buffer containing a calcium chelator like EGTA. This will yield the minimum fluorescence ratio (Rmin).

  • Next, perfuse the cells with a solution containing the same ionophore but with a saturating concentration of calcium to obtain the maximum fluorescence ratio (Rmax).

  • The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the experimentally measured ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Application in Signaling Pathway Analysis

Fura-2 is widely used to study a variety of signaling pathways that involve changes in intracellular calcium. A prominent example is the G protein-coupled receptor (GPCR) signaling cascade.

Activation of certain GPCRs by their ligands leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration that can be monitored using Fura-2[6].

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP₂ IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Ca_Increase ↑ [Ca²⁺]i Ca_Release->Ca_Increase Cellular_Response Downstream Cellular Response Ca_Increase->Cellular_Response

GPCR-mediated calcium signaling pathway.

References

A Technical Guide to the Spectral Properties and Application of Fura-2 Pentapotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fura-2 is a ratiometric fluorescent indicator dye widely employed for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). Its pentapotassium salt form is the cell-impermeant version, typically used for in vitro calibrations or introduced into cells via microinjection. This guide provides an in-depth overview of its core spectral properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Principles and Spectral Properties

Fura-2 is a cornerstone of calcium imaging due to its dual-excitation ratiometric properties. Upon binding to free Ca²⁺, Fura-2 exhibits a significant shift in its excitation spectrum, while its emission wavelength remains relatively constant. Specifically, the peak excitation wavelength shifts from approximately 363-380 nm in the Ca²⁺-free state to around 335-340 nm when saturated with Ca²⁺.[1][2][3] The dye consistently emits light at approximately 505-512 nm regardless of calcium binding.[2][4]

This ratiometric nature is a key advantage, as the ratio of fluorescence intensity at the two excitation wavelengths (typically 340 nm and 380 nm) is directly proportional to the intracellular Ca²⁺ concentration.[2][5] This method effectively cancels out confounding variables such as variations in dye concentration, cell thickness, photobleaching, and illumination intensity, allowing for more accurate and quantifiable measurements compared to single-wavelength indicators.[1][2][5]

Quantitative Spectral Data

The following tables summarize the key quantitative properties of Fura-2. It is important to note that values such as the dissociation constant (Kd) can vary based on experimental conditions like temperature, pH, and ionic strength.[6][7][8]

Table 1: Excitation and Emission Properties

StateExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φf)
Ca²⁺-Free ~363 nm[3]~512 nm[3]~27,000 M⁻¹cm⁻¹ (at 363 nm)[3]~0.23[9][10]
Ca²⁺-Bound ~335 nm[3]~505 nm[3]~35,000 M⁻¹cm⁻¹ (at 335 nm)[3]~0.49[9]
Isobestic Point ~359-360 nm[7][11]---

The isobestic point is the wavelength at which the molar absorptivity of the Ca²⁺-bound and Ca²⁺-free forms are equal.

Table 2: Calcium Binding and Dissociation

ParameterValueConditions
Dissociation Constant (Kd) ~145 nM[3]22°C, pH 7.2 buffer[3]
Dissociation Constant (Kd) ~236 nM[8]20°C, pH 7.05, 0.15 M ionic strength[8]
Dissociation Constant (Kd) ~285 nM[8]37°C, pH 6.84[8]

Experimental Protocols

Accurate measurement of [Ca²⁺]i using Fura-2 requires careful cell loading, imaging, and calibration. The most common method for introducing the dye into a population of cells is through its membrane-permeant acetoxymethyl (AM) ester form, Fura-2 AM. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, cell-impermeant Fura-2 pentapotassium salt in the cytosol.[1][3]

Protocol 1: Cell Loading with Fura-2 AM
  • Reagent Preparation : Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL) in high-quality anhydrous DMSO.[12]

  • Loading Buffer : Prepare a physiological buffer such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.2-7.4).[13] For many cell types, adding a mild non-ionic surfactant like Pluronic® F-127 aids in dispersing the dye in the aqueous buffer.[13] An anion transport inhibitor, such as probenecid, is often included to prevent active efflux of the de-esterified dye from the cells.[13][14]

  • Cell Loading : Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration typically ranging from 1-5 µM. Incubate the cells with this solution for 30-60 minutes at room temperature or 37°C, protected from light.[12][13] Optimal loading time and concentration should be determined empirically for each cell type.[13]

  • De-esterification : After loading, wash the cells with fresh buffer to remove extracellular dye.[12] Incubate the cells for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[12][15]

Protocol 2: Ratiometric Measurement and Calibration

The relationship between the fluorescence ratio and the intracellular calcium concentration is described by the Grynkiewicz equation:[11][12]

[Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

  • Kd : The dissociation constant of Fura-2 for Ca²⁺.

  • R : The measured fluorescence ratio (Intensity at 340nm / Intensity at 380nm).

  • Rmin : The ratio in the absence of Ca²⁺ (zero calcium).

  • Rmax : The ratio at saturating Ca²⁺ concentrations.

  • β (or Sf2/Sb2) : The ratio of fluorescence intensities at 380 nm under Ca²⁺-free (F380max) and Ca²⁺-saturating (F380min) conditions.[12]

Calibration Procedure (In Vitro):

  • Determine Rmin : After an experiment, lyse the cells with a detergent like Triton X-100 in a calcium-free buffer containing a strong calcium chelator like EGTA (e.g., 5 mM).[12][14] Measure the 340/380 nm fluorescence ratio.

  • Determine Rmax : To the same lysed cell preparation, add a solution with a high concentration of calcium (e.g., 10 mM CaCl₂) to saturate the dye.[12] Measure the 340/380 nm fluorescence ratio.

  • Determine β : This value is calculated from the fluorescence intensity at 380 nm during the Rmin and Rmax measurements.[12]

  • Calculation : With the experimentally determined Rmin, Rmax, β, and a known Kd for the experimental conditions, the measured ratio (R) from living cells can be converted into an absolute calcium concentration.[5]

Visualization of Workflows and Signaling Pathways

Fura-2 Experimental Workflow

The following diagram outlines the standard workflow for measuring intracellular calcium using Fura-2 AM.

Fura2_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Measurement cluster_analysis Data Analysis prep_stock Prepare Fura-2 AM Stock in DMSO prep_buffer Prepare Loading Buffer (HBSS + Pluronic F-127) prep_stock->prep_buffer load_cells Incubate Cells with Fura-2 AM solution (30-60 min) prep_buffer->load_cells deesterify Wash & Incubate (Allow De-esterification) load_cells->deesterify acquire Acquire Images (Ex: 340nm & 380nm, Em: ~510nm) deesterify->acquire stimulate Apply Stimulus (e.g., Agonist) acquire->stimulate calc_ratio Calculate 340/380 Ratio acquire->calc_ratio stimulate->acquire calc_ca Calculate [Ca²⁺] (Grynkiewicz Equation) calc_ratio->calc_ca calibrate Perform In Vitro Calibration (Rmin, Rmax, β) calibrate->calc_ca

Fura-2 Experimental Workflow Diagram.
Application in GPCR Signaling

A primary application of Fura-2 is monitoring [Ca²⁺]i changes following the activation of G protein-coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit.[3][16]

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR binds Gq Gq Protein GPCR->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to Ca_ion Ca²⁺ Fura2 Fura-2 Ca_ion->Fura2 binds to Fura2->Fura2 ER_Ca ER Ca²⁺ Store IP3R->ER_Ca opens ER_Ca->Ca_ion releases

GPCR-mediated IP₃ Calcium Signaling Pathway.

Upon agonist binding, the Gq-coupled receptor activates Phospholipase C (PLC).[16][17] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[17][18] IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[17][18] This rapid increase in cytosolic Ca²⁺ is detected by the change in the Fura-2 fluorescence ratio, providing a quantitative measure of the signaling event.

References

Fura-2 Pentapotassium Salt: A Technical Guide to its Advantages and Disadvantages in Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fura-2 pentapotassium salt is a well-established and widely utilized fluorescent indicator for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i). Its application has been pivotal in elucidating the role of calcium as a ubiquitous second messenger in a myriad of cellular processes, from signal transduction to muscle contraction and neurotransmission. This technical guide provides an in-depth analysis of the advantages and disadvantages of using this compound salt, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Principles of Fura-2 Ratiometric Calcium Imaging

Fura-2 is a fluorescent chelator of Ca²⁺ that exhibits a shift in its excitation spectrum upon binding to calcium. When excited at approximately 340 nm, its fluorescence emission at ~510 nm increases proportionally to the Ca²⁺ concentration. Conversely, when excited at ~380 nm (the isosbestic point), its fluorescence is largely independent of Ca²⁺ binding. The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) provides a quantitative measure of [Ca²⁺]i that is largely independent of several experimental variables that can affect single-wavelength indicators, such as dye concentration, cell thickness, and photobleaching. This ratiometric property is a key advantage of Fura-2.[1][2]

Advantages of this compound Salt

The pentapotassium salt form of Fura-2 offers several distinct advantages for specific experimental applications:

  • Direct Intracellular Loading : As a salt, this compound is membrane-impermeant and can be directly introduced into the cytoplasm via techniques like microinjection, patch pipette infusion, or scrape loading.[3][4][5] This bypasses the need for enzymatic cleavage of an acetoxymethyl (AM) ester, which can sometimes be incomplete and lead to cellular artifacts.[6]

  • Precise Concentration Control : Direct loading methods allow for a more precise control over the final intracellular concentration of the indicator, which is crucial for minimizing the calcium buffering capacity of the dye itself.[4]

  • Ratiometric Measurement : The ratiometric nature of Fura-2 provides a robust and reliable method for quantifying [Ca²⁺]i, correcting for variations in dye loading, cell path length, and photobleaching.[1][4][7]

  • High aAffinity for Calcium : With a dissociation constant (Kd) typically in the range of 140-225 nM, Fura-2 is well-suited for measuring resting and moderately elevated cytosolic calcium levels.[8][9]

  • Well-Characterized Spectral Properties : The excitation and emission spectra of Fura-2 are well-documented, facilitating its use with standard fluorescence microscopy and plate reader systems.[3][10]

  • Broad Applicability : It has been successfully used in a wide range of cell types and experimental systems to study calcium mobilization in response to stimuli like G protein-coupled receptor (GPCR) activation and calcium channel modulation.[3][10]

Disadvantages and Limitations

Despite its strengths, this compound salt is not without its drawbacks:

  • Membrane Impermeability : The primary disadvantage is its inability to cross cell membranes, necessitating invasive loading techniques that can be technically challenging and may not be suitable for all cell types or high-throughput applications.[3]

  • Potential for Dye Leakage and Sequestration : Once loaded, Fura-2 can be actively extruded from the cell by organic anion transporters, leading to a gradual loss of signal over time.[3] Probenecid can be used to inhibit these transporters and improve dye retention.[3] Additionally, the dye can be sequestered into intracellular organelles, which can complicate the interpretation of cytosolic calcium signals.[6]

  • UV Excitation : Fura-2 requires excitation in the ultraviolet (UV) range, which can be phototoxic to cells and may induce autofluorescence in some biological samples.[11]

  • Lower Temporal Resolution for Ratiometric Imaging : The need to alternate between two excitation wavelengths can limit the temporal resolution of calcium measurements compared to single-wavelength indicators.[11]

  • Light Sensitivity : Fura-2 is sensitive to light and should be protected from it, especially when in solution, to prevent photobleaching and degradation.[10]

  • Intracellular Buffering : At high concentrations, Fura-2 can act as a significant calcium buffer, potentially altering the natural dynamics of intracellular calcium signaling.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound salt.

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ 140 nM - 225 nM[8][9]
Excitation Wavelength (Ca²⁺-bound) ~335-340 nm[3][8]
Excitation Wavelength (Ca²⁺-free) ~363-380 nm[3][8]
Emission Wavelength ~505-512 nm[3][8][10]
Molar Extinction Coefficient (ε) at 335 nm (high Ca²⁺) ~35,000 M⁻¹cm⁻¹[3]
Molar Extinction Coefficient (ε) at 363 nm (no Ca²⁺) ~27,000 M⁻¹cm⁻¹[3]
Molecular Weight ~832 g/mol [3]

Experimental Protocols

Microinjection Loading of this compound Salt

This protocol is suitable for adherent cells grown on coverslips.

Materials:

  • This compound salt

  • Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)

  • Microinjection system with micromanipulator and glass micropipettes

  • Fluorescence microscope equipped for Fura-2 imaging

Procedure:

  • Prepare Fura-2 Solution: Dissolve this compound salt in the intracellular-like buffer to a final concentration of 1-10 mM.

  • Backfill Micropipette: Carefully backfill a glass micropipette with the Fura-2 solution.

  • Mount and Position: Mount the micropipette onto the micromanipulator and position the tip near the target cell under the microscope.

  • Microinjection: Gently penetrate the cell membrane with the micropipette and apply a brief, controlled pressure pulse to inject a small volume of the Fura-2 solution into the cytoplasm.

  • Allow for Diffusion: Wait for 5-10 minutes to allow the dye to diffuse throughout the cytoplasm.

  • Imaging: Proceed with ratiometric calcium imaging.

In Vitro Calibration of the Fura-2 Signal

This protocol allows for the determination of the calibration constants (Rmin, Rmax, Sf2, and Sb2) needed to convert the fluorescence ratio into absolute calcium concentrations.[9]

Materials:

  • This compound salt

  • Calcium-free buffer (containing EGTA)

  • Calcium-saturating buffer (containing a known high concentration of CaCl₂)

  • Fluorescence imaging system

Procedure:

  • Prepare Calibration Solutions: Prepare a series of calibration buffers with known free Ca²⁺ concentrations, as well as a "zero" calcium (Rmin) and a saturating calcium (Rmax) solution, all containing a constant concentration of this compound salt (e.g., 1-10 µM).

  • Acquire Rmin: Place a droplet of the zero calcium solution on a coverslip and acquire the 340 nm and 380 nm fluorescence intensities. The ratio of these background-subtracted intensities gives Rmin.

  • Acquire Rmax: Replace the zero calcium solution with the saturating calcium solution and acquire the 340 nm and 380 nm fluorescence intensities. The ratio of these background-subtracted intensities gives Rmax.

  • Acquire Sf2 and Sb2: Sf2 is the fluorescence intensity at 380 nm in the zero calcium solution, and Sb2 is the fluorescence intensity at 380 nm in the saturating calcium solution.[9]

  • Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).[9]

Signaling Pathway and Workflow Diagrams

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 4. Generation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_ER Ca²⁺ Fura2 Fura-2 Ca_ER->Fura2 7. Binding Fura2_Ca Fura-2-Ca²⁺ (Fluorescent) Fura2->Fura2_Ca IP3R->Ca_ER 6. Ca²⁺ Release ER_Ca High [Ca²⁺] Ligand Ligand Ligand->GPCR 1. Binding

Caption: GPCR signaling pathway leading to intracellular calcium release measured by Fura-2.

Fura2_Experimental_Workflow cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Cell Culture on Coverslips Fura2_Prep 2. Prepare this compound Solution Cell_Culture->Fura2_Prep Microinjection 3. Microinject Fura-2 into Cells Fura2_Prep->Microinjection Incubation 4. Allow for Dye Diffusion Microinjection->Incubation Baseline 5. Record Baseline F340/F380 Ratio Incubation->Baseline Stimulation 6. Apply Stimulus (e.g., Agonist) Baseline->Stimulation Record_Response 7. Record F340/F380 Ratio Change Stimulation->Record_Response Calibration 8. Perform In Vitro Calibration Record_Response->Calibration Calculation 9. Calculate [Ca²⁺]i Calibration->Calculation Data_Interpretation 10. Interpret Results Calculation->Data_Interpretation

Caption: Experimental workflow for measuring intracellular calcium using this compound salt.

References

Fura-2 Pentapotassium vs. Fura-2 AM: An In-depth Technical Guide for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fura-2 pentapotassium salt and Fura-2 acetoxymethyl ester (AM) for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous cellular processes. This document outlines the core principles of each dye, their respective advantages and limitations, detailed experimental protocols, and a comparative analysis of their key characteristics to aid in the selection of the appropriate tool for your research needs.

Core Principles and Mechanisms of Action

Fura-2 is a ratiometric fluorescent indicator of Ca²⁺, meaning that its fluorescence intensity at specific excitation or emission wavelengths changes upon binding to Ca²⁺. This ratiometric property is a significant advantage as it allows for the accurate determination of [Ca²⁺]i, largely independent of variables such as dye concentration, cell thickness, and photobleaching.[1][2][3][4]

Fura-2 AM: This is a cell-permeant derivative of Fura-2.[2] The acetoxymethyl (AM) ester groups mask the negative charges of the Fura-2 molecule, rendering it lipophilic and allowing it to passively diffuse across the cell membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant Fura-2 molecule, which is then trapped in the cytoplasm.[1][2]

This compound Salt: This is the membrane-impermeant salt form of Fura-2.[5][6] Due to its charged nature, it cannot passively cross the cell membrane and therefore requires invasive loading techniques such as microinjection, scrape loading, or patch pipette infusion to be introduced into the cytosol.[5][7]

Comparative Data Presentation

The selection between Fura-2 AM and this compound salt is contingent on the specific experimental requirements. The following tables summarize their key quantitative and qualitative characteristics for a direct comparison.

Table 1: Key Properties of Fura-2 AM and this compound Salt

PropertyFura-2 AMThis compound Salt
Cell Permeability Cell-permeant[1][2]Cell-impermeant[5][6]
Loading Method Passive diffusion (incubation)[2]Microinjection, scrape loading, patch pipette[5][7]
Mechanism of Trapping Enzymatic cleavage of AM esters by intracellular esterases[1][2]Direct introduction of the impermeant form
Potential for Compartmentalization Yes, can be sequestered in organelles[8][9]Minimized, directly loaded into the cytosol
Ease of Use Relatively simple, suitable for population studies[1]Technically demanding, suitable for single-cell studies
Potential for Incomplete Hydrolysis Yes, can lead to Ca²⁺-insensitive fluorescent species[7][8]Not applicable

Table 2: Spectroscopic and Calcium Binding Properties

ParameterValue
Excitation Wavelength (Ca²⁺-bound) ~340 nm[1][10]
Excitation Wavelength (Ca²⁺-free) ~380 nm[1][10]
Emission Wavelength ~510 nm[1][10]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[5][10]

Experimental Protocols

Fura-2 AM Loading Protocol for Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[11]

Materials:

  • Fura-2 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

Procedure:

  • Prepare a Fura-2 AM stock solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[12] Store protected from light and moisture.

  • Prepare the loading buffer: For a final Fura-2 AM concentration of 2-5 µM, dilute the stock solution in HBSS. To aid in the dispersion of the dye, it is recommended to first mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the HBSS.[12] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[13]

  • (Optional) Add Probenecid: To reduce the leakage of the de-esterified dye from the cells, the organic anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[12]

  • Cell Loading: Replace the cell culture medium with the Fura-2 AM loading buffer and incubate for 15-60 minutes at room temperature or 37°C.[12] The optimal loading time and temperature should be determined empirically for each cell type.[12] Lowering the incubation temperature can help reduce dye compartmentalization.[9][12]

  • Wash and De-esterification: After incubation, wash the cells with fresh HBSS (containing probenecid if used) to remove extracellular Fura-2 AM.[12] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[12]

  • Measurement: Proceed with fluorescence measurements using a fluorescence microscope or plate reader equipped with filters for excitation at 340 nm and 380 nm, and emission at ~510 nm.

This compound Salt Loading Protocol

Due to its membrane-impermeant nature, this compound salt requires direct introduction into the cytoplasm.

A. Microinjection:

  • Prepare the injection solution: Dissolve this compound salt in an appropriate intracellular-like buffer to a final concentration of 1-10 mM.

  • Load the micropipette: Backfill a fine-tipped glass micropipette with the Fura-2 solution.

  • Perform microinjection: Under microscopic guidance, carefully insert the micropipette into the target cell and inject a small volume of the Fura-2 solution.

  • Allow for diffusion: Wait for a few minutes to allow the dye to diffuse throughout the cytoplasm before starting measurements.

B. Scrape Loading:

  • Prepare cell monolayer: Grow cells to confluence on a culture dish.

  • Prepare loading solution: Dissolve this compound salt in a suitable buffer.

  • Scrape and load: Gently scrape the cell monolayer with a rubber policeman or a similar tool in the presence of the Fura-2 loading solution. The mechanical disruption will transiently permeabilize the cells, allowing the dye to enter.

  • Wash: After a short incubation period, wash the cells to remove the extracellular dye and reseal the membranes.

Mandatory Visualizations

Signaling Pathway: GPCR-Mediated Intracellular Calcium Release

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cyto [Ca²⁺]i Ca_er Ca²⁺ Store IP3R->Ca_er Opens Ca_er->Ca_cyto Release Ligand Ligand Ligand->GPCR Activation

Caption: GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow: Fura-2 AM Loading and Measurement

Fura2_AM_Workflow A Prepare Fura-2 AM Loading Buffer B Incubate Cells with Loading Buffer A->B C Wash to Remove Extracellular Dye B->C D Allow for De-esterification C->D E Excite at 340nm & 380nm D->E F Measure Emission at 510nm E->F G Calculate 340/380 Ratio F->G H Relate Ratio to [Ca²⁺]i G->H

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Logical Relationship: Fura-2 Form Selection Guide

Fura2_Selection_Guide Start Start: Need to measure intracellular Ca²⁺ Q1 Are you working with a cell population or single cells? Start->Q1 Q2 Is minimal cellular disruption critical? Q1->Q2 Single Cells Fura2_AM Use Fura-2 AM Q1->Fura2_AM Population Fura2_K Use this compound Salt Q2->Fura2_K Yes Consider_AM Consider Fura-2 AM for ease of use Q2->Consider_AM No Consider_AM->Fura2_AM

Caption: Decision tree for selecting the appropriate Fura-2 form.

Conclusion

Both Fura-2 AM and this compound salt are powerful tools for the quantitative measurement of intracellular calcium. Fura-2 AM offers a non-invasive and straightforward method for loading a wide range of cell types, making it ideal for high-throughput screening and population-level studies. However, researchers must be mindful of potential issues such as incomplete de-esterification and organellar sequestration. In contrast, this compound salt provides a more direct and controlled method of introducing the active indicator into the cytosol, circumventing the problems associated with AM esters. This makes it the preferred choice for single-cell studies where precise localization and concentration of the dye are critical, despite the technically demanding loading procedures. The selection of the appropriate Fura-2 derivative should be carefully considered based on the specific experimental goals, cell type, and available equipment.

References

A Technical Guide to Utilizing Fura-2 Pentapotassium Salt for the Study of G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Fura-2, a ratiometric fluorescent indicator, for monitoring intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs). Particular focus is given to the properties and applications of Fura-2 pentapotassium salt in GPCR research, including detailed experimental protocols and data interpretation.

Introduction to Fura-2 and GPCR Calcium Assays

G protein-coupled receptors are the largest family of cell surface receptors and are crucial drug targets.[1][2] A significant subset of these receptors, particularly those coupled to the Gαq subunit, transduce signals by activating phospholipase C (PLC).[1][3][4] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1][3][5]

Measuring this transient increase in intracellular calcium is a robust method for assessing the activation of Gq-coupled GPCRs.[6][7] Fura-2 is a high-affinity, ratiometric fluorescent dye widely used for quantifying intracellular calcium concentrations.[8][9] Its ratiometric nature allows for accurate measurements that are largely independent of variations in dye concentration, cell thickness, or photobleaching, which can be confounding factors in non-ratiometric dyes.[9][10]

While the membrane-permeable acetoxymethyl (AM) ester form, Fura-2 AM, is commonly used to load the dye into intact cells[11][12], the membrane-impermeant This compound salt is essential for in vitro calibration, direct introduction into cells via techniques like microinjection or electroporation, and for characterizing the dye's properties under specific buffer conditions.[13][14][15][16]

The Principle of Ratiometric Calcium Measurement with Fura-2

Fura-2 exhibits a spectral shift upon binding to Ca²⁺. When unbound, its excitation maximum is approximately 380 nm.[9][10] Upon binding to calcium, the excitation peak shifts to around 340 nm.[9][10] In both states, the dye emits fluorescence at a constant wavelength of about 510 nm.[9][11][17]

By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the two emission intensities (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular calcium concentration, allowing for quantitative analysis of GPCR-mediated calcium mobilization.[9][11][18]

Ratiometric_Principle cluster_0 Fura-2 States cluster_1 Excitation & Emission cluster_2 Data Processing Unbound Fura-2 (Ca²⁺-free) Ex380 Excitation @ 380 nm Unbound->Ex380 Optimal Excitation Bound Fura-2 (Ca²⁺-bound) Ex340 Excitation @ 340 nm Bound->Ex340 Optimal Excitation Em510_1 Emission @ 510 nm Ex380->Em510_1 Em510_2 Emission @ 510 nm Ex340->Em510_2 Ratio Ratio Calculation (F₃₄₀ / F₃₈₀) Em510_1->Ratio Em510_2->Ratio Ca_Concentration Intracellular [Ca²⁺] Ratio->Ca_Concentration Proportional to

Figure 1: Logical workflow for ratiometric calcium measurement using Fura-2.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fura-2.

Table 1: Spectral and Binding Properties of Fura-2

ParameterValueReference(s)
Excitation Maximum (Ca²⁺-bound)~335-340 nm[10][11][17]
Excitation Maximum (Ca²⁺-free)~363-380 nm[10][11][17]
Emission Maximum (both states)~505-512 nm[9][10][11][17]
Dissociation Constant (Kd) for Ca²⁺~140-285 nM[8][10][17][19]
Molar Extinction Coefficient (ε) at 335 nm (high Ca²⁺)35,000 M⁻¹cm⁻¹[17]
Molar Extinction Coefficient (ε) at 363 nm (no Ca²⁺)27,000 M⁻¹cm⁻¹[17]

Table 2: Typical Reagent Concentrations for Cell Loading (Fura-2 AM)

ReagentStock ConcentrationWorking ConcentrationPurposeReference(s)
Fura-2 AM1-5 mM in DMSO1-5 µMCalcium Indicator[12][20][21]
Pluronic® F-12710% (w/v) in water0.02-0.04%Non-ionic detergent to aid dye solubilization[20][21]
Probenecid25-250 mM in buffer1-2.5 mMAnion-transport inhibitor to prevent dye leakage[20][21]

Experimental Protocols

In Vitro Calibration using this compound Salt

Accurate conversion of fluorescence ratios to absolute calcium concentrations requires calibration. This is performed using the cell-impermeant this compound salt in calcium buffers of known concentrations.

Methodology:

  • Prepare Calcium Buffers: Create a series of calibration buffers with known free Ca²⁺ concentrations (from zero Ca²⁺ with EGTA to saturating Ca²⁺) at the desired pH, ionic strength, and temperature.[19][22]

  • Add Fura-2 Salt: Add this compound salt to each buffer at the same concentration used in cellular experiments.

  • Measure Fluorescence: Using a fluorometer or microscope, measure the fluorescence intensity at 510 nm while exciting at 340 nm and 380 nm for each calibration buffer.

  • Determine Parameters:

    • R_min: The 340/380 ratio in the zero Ca²⁺ buffer.

    • R_max: The 340/380 ratio in the saturating Ca²⁺ buffer.

    • Sf2/Sb2: The ratio of fluorescence intensities at 380 nm in zero and saturating Ca²⁺ conditions.

  • Calculate [Ca²⁺]: Use the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimental ratio (R):[12] [Ca²⁺] = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

Cell Loading with Fura-2 AM for GPCR Assays

For studying GPCRs in living cells, the membrane-permeable Fura-2 AM is used. Inside the cell, esterases cleave the AM group, trapping the active Fura-2.[11]

Methodology for Adherent Cells:

  • Cell Plating: Plate cells in a black-walled, clear-bottom microplate and culture to the desired confluency (typically 80-90%).[11][21]

  • Prepare Loading Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with or without probenecid.[21]

  • Prepare Fura-2 AM Working Solution: Dilute the Fura-2 AM stock solution (in DMSO) and Pluronic F-127 into the loading buffer to achieve final concentrations of 1-5 µM and 0.02-0.04%, respectively.[20][21]

  • Dye Loading: Remove the culture medium from the cells, wash once with loading buffer, and add the Fura-2 AM working solution.[21]

  • Incubation: Incubate the plate for 30-120 minutes at 37°C or room temperature, protected from light. Optimal time and temperature should be determined empirically for each cell type.[12][20]

  • Wash and De-esterification: Aspirate the loading solution, wash the cells twice with fresh loading buffer (containing probenecid if used). Add fresh buffer and incubate for an additional 20-30 minutes to allow for complete de-esterification of the dye.[21][23]

  • Assay: The cells are now ready for the calcium flux assay.

Experimental_Workflow node_plate 1. Plate Cells in Microplate node_load 2. Prepare & Add Fura-2 AM Loading Solution node_plate->node_load node_incubate 3. Incubate (30-120 min) node_load->node_incubate node_wash 4. Wash & Allow De-esterification (20-30 min) node_incubate->node_wash node_read_base 5. Measure Baseline Fluorescence (F₃₄₀/F₃₈₀) node_wash->node_read_base node_add_ligand 6. Add GPCR Ligand (Agonist/Antagonist) node_read_base->node_add_ligand node_read_stim 7. Measure Stimulated Fluorescence (Kinetic Read) node_add_ligand->node_read_stim node_analyze 8. Analyze Data (Ratio vs. Time) node_read_stim->node_analyze

Figure 2: General experimental workflow for a GPCR calcium flux assay using Fura-2 AM.

GPCR Signaling Pathway Leading to Calcium Mobilization

The primary pathway linking GPCR activation to intracellular calcium release involves the Gαq subunit.

Gq_Pathway cluster_ER ER Membrane Ligand Ligand (Agonist) GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Gαqβγ (Inactive) GPCR->G_Protein Activates G_Protein_Active Gαq-GTP (Active) G_Protein->G_Protein_Active GDP→GTP PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca²⁺ (Increase) Ca_Store->Ca_Cytosol Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Figure 3: The Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release.

Data Analysis and Interpretation

The primary output of a Fura-2 experiment is the fluorescence ratio (340/380) plotted over time. Upon addition of a GPCR agonist, a rapid increase in this ratio indicates a rise in intracellular calcium. The peak of this response is often used to generate dose-response curves to determine the potency (EC₅₀) of an agonist. Conversely, pre-incubation with an antagonist will reduce or eliminate the agonist-induced calcium response, allowing for the determination of antagonist potency (IC₅₀). Data should be normalized to the baseline fluorescence before stimulation.[11][18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low Signal / Poor Loading Suboptimal dye concentration or incubation time. Cell type is resistant to loading.Optimize Fura-2 AM concentration (1-10 µM) and incubation time/temperature. Use Pluronic F-127 to aid solubilization.[12][21]
High Background Fluorescence Incomplete hydrolysis of AM ester. Autofluorescence from cells or medium.Increase de-esterification time. Use phenol red-free medium.[21]
Rapid Signal Loss (Dye Leakage) Active transport of Fura-2 out of the cell.Add an anion-transport inhibitor like probenecid to the buffer during and after loading. Load cells at a lower temperature.[21]
Dye Compartmentalization Sequestration of the dye in organelles (e.g., mitochondria, ER).Load cells at a lower temperature (e.g., room temperature). Test different loading times and concentrations.[18][21]

References

A Technical Guide to Ratiometric Fluorescence Measurement of Intracellular Calcium with Fura-2 Pentapotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of ratiometric fluorescence for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i) using Fura-2 pentapotassium salt. Fura-2 is a highly sensitive and widely utilized fluorescent indicator that has been instrumental in advancing our understanding of calcium signaling in a vast array of cellular processes.[1] This guide provides a detailed overview of the underlying mechanism, experimental protocols, data interpretation, and the advantages of this powerful technique.

The Principle of Ratiometric Fluorescence with Fura-2

Fura-2 is a dual-wavelength excitation fluorescent dye that chelates free intracellular calcium.[1][2] The core of its utility lies in a calcium-dependent shift in its excitation spectrum.[2] When Fura-2 binds to Ca²⁺, its peak fluorescence excitation shifts from approximately 380 nm (in the Ca²⁺-free form) to 340 nm (in the Ca²⁺-bound form), while its emission maximum remains relatively constant at around 510 nm.[1][3][4]

This spectral shift allows for "ratiometric" measurement, where the ratio of fluorescence intensity emitted when the dye is excited at 340 nm versus 380 nm is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.[1][4][5] A key advantage of this ratiometric approach is that it internally corrects for several experimental variables that can confound measurements from single-wavelength dyes. These variables include uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, thereby enhancing the accuracy and reliability of the data.[6][7][8]

This compound Salt vs. Fura-2 AM

It is crucial to distinguish between this compound salt and its acetoxymethyl (AM) ester form, Fura-2 AM.

  • This compound Salt: This is the membrane-impermeant form of the dye.[9][10][11] It carries a charge and cannot passively cross cell membranes. Therefore, it must be loaded into cells using invasive techniques such as microinjection, scrape loading, or infusion from a patch pipette.[9][12] This form is ideal for experiments where precise control over the intracellular dye concentration is required or for cell types that do not effectively hydrolyze the AM ester.

  • Fura-2 AM: This is a membrane-permeant version of the dye.[3][4] The AM ester groups mask the carboxyl groups, rendering the molecule uncharged and allowing it to diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, charged this compound form within the cytoplasm.[3][4]

This guide focuses on the use of This compound salt .

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fura-2.

Table 1: Spectral Properties of Fura-2

StatePeak Excitation Wavelength (λex)Peak Emission Wavelength (λem)Molar Extinction Coefficient (ε)
Ca²⁺-Free ~363-380 nm[4][9]~510-512 nm[1][9]~27,000 M⁻¹cm⁻¹ at 363 nm[9]
Ca²⁺-Bound ~335-340 nm[4][9]~505-510 nm[1][9]~35,000 M⁻¹cm⁻¹ at 335 nm[9]
Isosbestic Point ~352-360 nm--

Note: The exact wavelengths can vary slightly depending on the local environment (e.g., pH, ionic strength, and viscosity).

Table 2: Calcium Binding and Other Properties

ParameterValueConditions
Dissociation Constant (Kd) for Ca²⁺ ~140-285 nM[2][5][13]Varies with temperature, pH, and ionic strength.[14][15]
Form Pentapotassium SaltMembrane Impermeant
Molecular Weight ~832 g/mol [9]-

Signaling Pathway and Ratiometric Principle Visualization

The interaction of Fura-2 with intracellular calcium and the resulting ratiometric signal can be visualized as follows:

Fura2_Signaling Fura-2 Calcium Binding and Ratiometric Detection cluster_cell Intracellular Environment cluster_detection Fluorescence Detection System Ca_free Free Ca²⁺ Fura2_bound Fura-2 (Ca²⁺-bound) Ca_free->Fura2_bound Binding Fura2_free Fura-2 (Ca²⁺-free) Fura2_free->Fura2_bound Chelation Emission Emission at ~510 nm Fura2_free->Emission Fluorescence Fura2_bound->Emission Excitation Excitation Light Source Excitation->Fura2_free 380 nm Excitation->Fura2_bound 340 nm Ratio Ratio (F₃₄₀ / F₃₈₀) Emission->Ratio Intracellular_Ca [Ca²⁺]i Calculation Ratio->Intracellular_Ca Proportional to

Caption: Fura-2 binds to free intracellular Ca²⁺, altering its excitation properties for ratiometric detection.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound salt in a calcium-free aqueous buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.2) to a final concentration of 1-10 mM. Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[12]

  • Loading Buffer: The composition of the loading buffer will be specific to the loading method (e.g., the internal solution for a patch pipette).

Cell Loading via Microinjection or Patch Pipette

Given that this compound salt is membrane-impermeant, it must be introduced directly into the cytoplasm.

  • Microinjection:

    • Prepare a solution of this compound salt in an appropriate injection buffer at a final concentration typically ranging from 50 to 200 µM.

    • Back-fill a micropipette with the Fura-2 solution.

    • Using a micromanipulator, carefully insert the micropipette into the target cell and inject a small volume of the dye solution.

    • Allow the dye to equilibrate within the cytoplasm for 15-30 minutes before starting measurements.

  • Patch Pipette Infusion:

    • Include this compound salt (typically 50-200 µM) in the internal solution of the patch pipette.

    • Establish a whole-cell patch-clamp configuration.

    • The dye will diffuse from the pipette into the cell. Allow sufficient time (typically 5-15 minutes) for the dye to equilibrate throughout the cell before imaging.

Experimental Workflow and Data Acquisition

The following diagram outlines a typical experimental workflow for a Fura-2 experiment.

Fura2_Workflow Experimental Workflow for Fura-2 Ratiometric Imaging prep Prepare this compound Stock Solution load Load Cells via Microinjection or Patch Pipette prep->load equilibrate Allow Dye Equilibration (15-30 min) load->equilibrate setup Mount on Fluorescence Microscope equilibrate->setup baseline Record Baseline Fluorescence (Ex: 340 nm & 380 nm, Em: ~510 nm) setup->baseline stimulate Apply Stimulus (e.g., agonist, ionophore) baseline->stimulate record Record Post-Stimulus Fluorescence stimulate->record calibrate Perform In Situ Calibration (Rmin and Rmax) record->calibrate Post-Experiment analyze Calculate [Ca²⁺]i using Grynkiewicz Equation record->analyze calibrate->analyze

Caption: A generalized workflow for measuring intracellular calcium changes using Fura-2.

Data Acquisition Setup:

  • Microscope: An inverted fluorescence microscope equipped with a light source capable of rapid switching between 340 nm and 380 nm excitation is required.[2][16]

  • Optics: Use UV-compatible objectives and optics.[2]

  • Detector: A sensitive camera (e.g., sCMOS or EMCCD) is needed to capture the fluorescence emission at ~510 nm.

  • Procedure:

    • Acquire a pair of images, one with 340 nm excitation and one with 380 nm excitation.

    • Repeat this image acquisition cycle at the desired temporal resolution to monitor changes over time.

    • Subtract background fluorescence from each image before calculating the ratio.

Data Analysis: The Grynkiewicz Equation

The ratio of the fluorescence intensities (R) is converted into absolute intracellular calcium concentration using the Grynkiewicz equation:[17][18]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i: The intracellular free calcium concentration.

  • Kd: The dissociation constant of Fura-2 for Ca²⁺ (~140-285 nM).[2][5][13] This value should be determined under conditions that mimic the intracellular environment as closely as possible.[15]

  • R: The experimentally measured ratio of fluorescence intensities (F at 340 nm / F at 380 nm).

  • Rmin: The ratio in the absence of Ca²⁺ (zero calcium). This is determined by exposing the cells to a calcium-free buffer containing a Ca²⁺ chelator like EGTA.

  • Rmax: The ratio at saturating Ca²⁺ concentrations. This is determined by exposing the cells to a high concentration of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium.

  • Sf2 / Sb2: The ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (f2) and Ca²⁺-saturating (b2) conditions. This term corrects for the Ca²⁺-dependent change in fluorescence intensity at the denominator wavelength.

The logical relationship for this calculation is visualized below.

Grynkiewicz_Logic Logic of the Grynkiewicz Equation for [Ca²⁺]i Calculation cluster_calc Calculation Steps R Experimental Ratio (R) F₃₄₀ / F₃₈₀ term1 R - Rmin R->term1 term2 Rmax - R R->term2 Rmin Rmin (Zero Ca²⁺) Rmin->term1 Rmax Rmax (Saturating Ca²⁺) Rmax->term2 Sf2Sb2 Correction Factor (Sf₂/Sb₂) Ratio of F₃₈₀ at zero/max Ca²⁺ Ca_conc [Ca²⁺]i Sf2Sb2->Ca_conc Multiply Kd Dissociation Constant (Kd) Kd->Ca_conc Multiply ratio_term (R - Rmin) / (Rmax - R) term1->ratio_term term2->ratio_term ratio_term->Ca_conc Multiply

Caption: The Grynkiewicz equation combines experimental ratios with calibration values to find [Ca²⁺]i.

Conclusion

Ratiometric fluorescence imaging with this compound salt remains a cornerstone technique for the quantitative analysis of intracellular calcium dynamics. Its ability to provide accurate and reproducible measurements by correcting for common experimental artifacts makes it an invaluable tool in basic research and drug development.[3][6] By understanding the core principles and adhering to rigorous experimental and calibration protocols, researchers can effectively leverage the power of Fura-2 to elucidate the complex roles of calcium in cellular signaling.

References

Methodological & Application

Fura-2 Pentapotassium Salt: Application Notes and Protocols for Intracellular Calcium Measurement in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium ([Ca²⁺]i). Its pentapotassium salt form is a membrane-impermeant version of the dye, making it a valuable tool for experiments where precise control over the dye concentration within the cell is required and to avoid the compartmentalization issues sometimes associated with the acetoxymethyl (AM) ester form. This application note provides detailed protocols for loading Fura-2 pentapotassium salt into cultured cells, data acquisition, and analysis.

Key Features of Fura-2:

  • Ratiometric Measurement: Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with an emission peak around 510 nm.[1][2] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of [Ca²⁺]i, which is largely independent of dye concentration, path length, and illumination intensity.[3]

  • High Affinity for Calcium: Fura-2 has a high affinity for Ca²⁺, making it well-suited for measuring low basal calcium levels.

Properties of this compound Salt

A clear understanding of the physicochemical properties of this compound salt is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₉H₂₂K₅N₃O₁₄[4]
Molecular Weight 832 g/mol [4]
Excitation Wavelength (Ca²⁺-bound) ~335-340 nm[2]
Excitation Wavelength (Ca²⁺-free) ~363-380 nm[2]
Emission Wavelength ~505-512 nm[4]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM (at 22°C, pH 7.2)[4]
Solubility Soluble in water (at pH > 6) and DMSO[4][5]
Cell Permeability Membrane-impermeant[4][6]

Loading Protocols for this compound Salt

Due to its membrane-impermeant nature, this compound salt must be introduced into cells using physical methods. The choice of loading method depends on the cell type, experimental setup, and available equipment.

Method 1: Microinjection

Microinjection offers precise control over the amount of dye delivered to individual cells.

Materials:

  • This compound salt

  • Injection Buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Micropipettes

  • Microinjection system

Protocol:

  • Prepare Fura-2 Solution: Dissolve this compound salt in the injection buffer to a final concentration of 3-30 mM.[5]

  • Cell Preparation: Plate cells on coverslips at a suitable density to allow for easy access to individual cells.

  • Microinjection:

    • Mount the coverslip on the microscope stage.

    • Fill the micropipette with the Fura-2 solution.

    • Carefully insert the micropipette into the cytoplasm of the target cell.

    • Inject a volume corresponding to approximately 1% of the cell volume.[5]

  • Incubation: Allow the cells to recover for at least 30 minutes before imaging to allow for dye equilibration.

Method 2: Scrape Loading

Scrape loading is a simple method for loading a large population of adherent cells simultaneously.

Materials:

  • This compound salt

  • Loading Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cell scraper

Protocol:

  • Prepare Fura-2 Solution: Dissolve this compound salt in the loading buffer to a final concentration of 50-100 µM.

  • Cell Preparation: Grow cells to confluency on a culture dish.

  • Loading:

    • Wash the cells once with the loading buffer.

    • Remove the buffer and add a small volume of the Fura-2 solution to the dish.

    • Gently scrape the cell monolayer with a cell scraper in the presence of the dye solution.

    • Incubate for 5-10 minutes at room temperature.

  • Washing: Gently wash the cells three times with fresh loading buffer to remove extracellular dye.

  • Recovery: Allow the cells to recover for at least 30-60 minutes before imaging.

Method 3: Electroporation

Electroporation can be used to load this compound salt into a suspension of cells by transiently permeabilizing the cell membrane with an electrical pulse.

Materials:

  • This compound salt

  • Electroporation Buffer (low-salt buffer, e.g., BTXpress Cytoporation Medium T)

  • Electroporator and cuvettes

Protocol:

  • Prepare Fura-2 Solution: Dissolve this compound salt in the electroporation buffer to a final concentration of 50-200 µM.

  • Cell Preparation:

    • Harvest and wash the cells with electroporation buffer.

    • Resuspend the cells in the Fura-2 solution at a density of 1-10 x 10⁶ cells/mL.

  • Electroporation:

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply an electrical pulse. Optimal settings (voltage, pulse length, and number of pulses) need to be determined empirically for each cell type. For mammalian cells, field strengths of 400 to 1000 V/cm and a single pulse of 5 to 25 ms are typical starting points for DNA, which can be adapted for small molecules.[7]

  • Recovery and Plating:

    • Allow the cells to recover in the cuvette for 10-20 minutes at room temperature.

    • Gently transfer the cells to a culture dish containing pre-warmed culture medium.

  • Incubation: Allow the cells to adhere and recover for several hours or overnight before imaging.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for a Fura-2 calcium imaging experiment.

Fura2_Workflow cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging & Analysis Cell_Culture Cell Culture Loading Load Cells (Microinjection/Scrape/Electroporation) Cell_Culture->Loading Prepare_Fura2 Prepare Fura-2 Solution Prepare_Fura2->Loading Wash Wash & Recover Loading->Wash Image_Acquisition Image Acquisition (Ex: 340/380nm, Em: 510nm) Wash->Image_Acquisition Ratio_Calculation Calculate 340/380 Ratio Image_Acquisition->Ratio_Calculation Calcium_Conversion Convert Ratio to [Ca²⁺]i Ratio_Calculation->Calcium_Conversion Data_Interpretation Data Interpretation Calcium_Conversion->Data_Interpretation

Caption: General workflow for intracellular calcium measurement using Fura-2.

Data Acquisition
  • Use a fluorescence imaging system equipped with excitation filters for 340 nm and 380 nm and an emission filter for 510 nm.

  • Acquire sequential images at each excitation wavelength.

  • It is crucial to subtract the background fluorescence from each image before calculating the ratio.[8]

Data Analysis

The ratio of the fluorescence intensities (F) at 340 nm and 380 nm (Ratio = F₃₄₀ / F₃₈₀) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F₃₈₀max / F₃₈₀min)

Where:

  • Kd: The dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[4]

  • R: The measured 340/380 nm fluorescence ratio of the experimental sample.

  • Rmin: The 340/380 ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free solution with a chelator like EGTA).

  • Rmax: The 340/380 ratio at saturating Ca²⁺ concentrations (determined using a high Ca²⁺ solution with a Ca²⁺ ionophore like ionomycin).

  • F₃₈₀max / F₃₈₀min: The ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

Intracellular Calcium Signaling Pathway

The measurement of intracellular calcium is fundamental to understanding a vast array of cellular signaling pathways.

Calcium_Signaling cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_effector Effector Pathway cluster_release Calcium Release cluster_response Cellular Response Stimulus Agonist GPCR GPCR Stimulus->GPCR Binds to PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R on Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response Triggers

Caption: A simplified Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Troubleshooting

Common issues encountered during Fura-2 imaging experiments and their potential solutions are summarized below.

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Inefficient loading- Low dye concentration- Optimize loading parameters (concentration, duration)- Ensure Fura-2 solution is freshly prepared
High Background Fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Perform thorough washing steps- Acquire background images from cell-free regions and subtract from the experimental images
Photobleaching - Excessive exposure to excitation light- Reduce illumination intensity or exposure time- Use a neutral density filter
Dye Leakage - Active transport of the dye out of the cell- Perform experiments at a lower temperature- Consider using an anion transport inhibitor like probenecid (if compatible with the loading method and cell type)
Inaccurate Calcium Readings - Incorrect calibration parameters (Rmin, Rmax)- Perform in situ or in vitro calibration carefully for each experimental setup

Conclusion

This compound salt is a powerful tool for the quantitative measurement of intracellular calcium. Although its membrane-impermeant nature requires physical loading methods, it offers precise control over intracellular dye concentration. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can obtain reliable and reproducible data on intracellular calcium dynamics, enabling deeper insights into cellular signaling and physiology.

References

Application Note: Loading Fura-2 Pentapotassium Salt via Microinjection for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Accurate measurement of intracellular Ca²⁺ dynamics is crucial for understanding these fundamental processes. Fura-2 is a ratiometric fluorescent indicator widely used for quantifying intracellular Ca²⁺ concentrations.[1] Unlike its membrane-permeable form, Fura-2 AM, the pentapotassium salt of Fura-2 is membrane-impermeant and requires physical loading into cells.[2] Microinjection is a powerful technique that allows for the direct delivery of Fura-2 pentapotassium salt into individual cells, offering precise control over the intracellular indicator concentration and is suitable for cell types that are not amenable to loading with AM esters.[3]

This application note provides a detailed protocol for loading this compound salt into adherent cells using microinjection for subsequent ratiometric calcium imaging.

Principle of the Method

Microinjection utilizes a fine glass micropipette to deliver a defined volume of a substance directly into the cytoplasm or nucleus of a single cell.[4] The process is performed under a microscope and is controlled by a micromanipulator for precise positioning and a microinjector to regulate the delivery of the substance.[4]

Fura-2 is a dual-excitation ratiometric dye. When excited at approximately 340 nm, its fluorescence emission at ~510 nm increases upon binding to Ca²⁺. Conversely, when excited at ~380 nm, its fluorescence emission at the same wavelength decreases as Ca²⁺ concentration rises. The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration and allows for accurate measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[3]

Comparison of Fura-2 Loading Methods

FeatureThis compound Salt (Microinjection)Fura-2 AM (Acetoxymethyl Ester)
Cell Permeability ImpermeantPermeant
Loading Method Direct physical injection into individual cells.[2]Passive diffusion across the cell membrane followed by intracellular hydrolysis by esterases.[1]
Control over Loading High; precise control over intracellular concentration.Moderate; depends on incubation time, concentration, and cellular esterase activity.[5]
Cell-type Suitability Broad; suitable for cells resistant to AM ester loading.Dependent on cell type and esterase activity.
Compartmentalization Primarily cytosolic.Can lead to sequestration in organelles.[6]
Throughput Low; single-cell manipulation.High; suitable for cell populations and high-throughput screening.
Technical Expertise Requires specialized equipment and training.Relatively simple and requires standard laboratory equipment.

Materials and Equipment

Reagents
  • Fura-2, pentapotassium salt

  • Nuclease-free water

  • Potassium-based intracellular buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2)

  • Cell culture medium appropriate for the cell line

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer for imaging

Equipment
  • Inverted fluorescence microscope with objectives suitable for single-cell visualization[7]

  • Light source capable of alternating excitation at 340 nm and 380 nm (e.g., xenon arc lamp with filter wheel or LED light source)

  • Emission filter centered around 510 nm

  • Sensitive camera (e.g., sCMOS, EMCCD)

  • Image acquisition and analysis software capable of ratiometric calculations[8]

  • Micromanipulator (for precise positioning of the micropipette)[7]

  • Microinjector (to control the pressure and duration of injection)[9]

  • Micropipette puller (for fabricating glass micropipettes)

  • Vibration isolation table (to minimize disturbances during microinjection)[7]

  • Glass capillaries (borosilicate glass)

  • Petri dishes or coverslip chambers for cell culture

Experimental Protocols

Protocol 1: Preparation of this compound Salt Injection Solution
  • Reconstitution of this compound Salt:

    • Prepare a 1-10 mM stock solution of this compound salt in nuclease-free water.[10] For example, to make a 1 mM stock solution, dissolve 1 mg of this compound salt (MW ~832 g/mol ) in 1.2 mL of nuclease-free water.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[10]

  • Preparation of Injection Solution:

    • On the day of the experiment, thaw an aliquot of the Fura-2 stock solution.

    • Dilute the stock solution to a final concentration of 50-200 µM in a potassium-based intracellular buffer.[3] The optimal concentration should be determined empirically for each cell type.

    • Centrifuge the injection solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any micro-particles that could clog the micropipette.

Protocol 2: Micropipette Fabrication and Back-filling
  • Pulling Micropipettes:

    • Use a micropipette puller to fabricate micropipettes from borosilicate glass capillaries.

    • Adjust the puller settings to obtain a fine tip with a diameter of approximately 0.5-1.0 µm. The optimal tip size will depend on the cell type.

  • Back-filling the Micropipette:

    • Carefully take up the supernatant from the centrifuged Fura-2 injection solution into a microloader pipette tip.

    • Insert the microloader tip into the back of the pulled micropipette and fill the tip with the Fura-2 solution, ensuring no air bubbles are introduced.

Protocol 3: Cell Preparation for Microinjection
  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips at a density that will result in a sub-confluent monolayer on the day of the experiment. This allows for easy access to individual cells.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered.

  • Preparing for Injection:

    • On the day of the experiment, replace the culture medium with a physiological buffer (e.g., HBSS) suitable for imaging.

    • Mount the dish or coverslip on the stage of the inverted microscope.

Protocol 4: Microinjection Procedure
  • Setup:

    • Securely mount the back-filled micropipette into the holder on the micromanipulator.

    • Apply a small amount of positive pressure to the micropipette using the microinjector to prevent clogging of the tip.

  • Positioning:

    • Using the microscope, locate a healthy, well-adhered cell for injection.

    • Carefully lower the micropipette tip towards the cell using the micromanipulator.

  • Injection:

    • Gently advance the micropipette to penetrate the cell membrane. A slight dimpling of the cell surface is often observed just before penetration.

    • Once inside the cell, apply a brief, controlled pressure pulse using the microinjector to deliver the Fura-2 solution. A typical injection volume is about 1% of the cell volume.[3]

    • Successful injection can often be confirmed by a slight swelling of the cell.

  • Post-Injection:

    • Carefully withdraw the micropipette from the cell.

    • Move to a new field of view to inject other cells, or proceed to imaging.

    • Allow the injected cells to recover for at least 30 minutes before starting calcium imaging experiments to ensure the dye has equilibrated within the cytosol.

Protocol 5: Ratiometric Calcium Imaging
  • Microscope Setup:

    • Configure the fluorescence microscope for ratiometric imaging of Fura-2.

    • Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm.

  • Image Acquisition:

    • Focus on the injected cells.

    • Acquire a pair of images, one with 340 nm excitation and one with 380 nm excitation.

    • For dynamic calcium measurements, acquire image pairs at regular time intervals.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity from the 340 nm excitation image to the 380 nm excitation image (F340/F380) for each time point.

    • The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.

    • For quantitative measurements, the ratio values can be converted to absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ concentrations.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Micropipette Clogging Particulates in the injection solution.Centrifuge the Fura-2 solution before back-filling. Apply slight positive pressure to the micropipette.
Cell Lysis upon Injection Micropipette tip is too large. Injection pressure is too high or duration is too long.Use micropipettes with a smaller tip diameter. Optimize injection parameters (reduce pressure and/or duration).
Low Fluorescence Signal Insufficient amount of Fura-2 injected.Increase the injection pressure or duration slightly. Use a higher concentration of Fura-2 in the injection solution.
High Background Fluorescence Leakage of Fura-2 from the micropipette.Maintain a slight positive pressure on the micropipette when it is not in a cell.
Phototoxicity or Photobleaching Excessive exposure to excitation light.Reduce the intensity and/or duration of the excitation light. Use a more sensitive camera.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis prep_solution Prepare Fura-2 Injection Solution setup Mount Pipette & Cells on Microscope prep_solution->setup prep_pipette Fabricate & Back-fill Micropipette prep_pipette->setup prep_cells Prepare Adherent Cells on Coverslip prep_cells->setup inject Microinject Fura-2 into Target Cell setup->inject recover Allow Cell Recovery (30 min) inject->recover acquire Acquire 340nm & 380nm Excitation Images recover->acquire analyze Calculate F340/F380 Ratio acquire->analyze interpret Interpret Calcium Dynamics analyze->interpret signaling_pathway cluster_cell Cell Interior cluster_excitation Fluorescence Excitation cluster_emission Fluorescence Emission Fura2_free Fura-2 (Ca²⁺-free) Fura2_bound Fura-2 (Ca²⁺-bound) Fura2_free->Fura2_bound + Ca²⁺ Exc_380 Excitation at 380 nm Fura2_free->Exc_380 Fura2_bound->Fura2_free - Ca²⁺ Fura2_bound->Exc_380 (reduced) Exc_340 Excitation at 340 nm Fura2_bound->Exc_340 Ca2_ion Ca²⁺ Em_510_low Emission at 510 nm (Low Intensity) Exc_380->Em_510_low Em_510_high Emission at 510 nm (High Intensity) Exc_380->Em_510_high Exc_340->Em_510_high

References

Application Notes and Protocols for Scrape Loading Fura-2 Pentapotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Accurate measurement of intracellular Ca²⁺ dynamics is therefore fundamental to research in cell biology and drug discovery. Fura-2 is a ratiometric fluorescent indicator dye widely used for quantifying intracellular calcium concentrations.[1] Unlike its membrane-permeant acetoxymethyl (AM) ester form, Fura-2 pentapotassium salt is a membrane-impermeant form of the dye.[2] This characteristic prevents passive loading and subsequent issues with compartmentalization within organelles. However, it necessitates mechanical loading techniques to introduce the dye into the cytoplasm.

Scrape loading is a simple, rapid, and effective method for introducing membrane-impermeant molecules into a large number of adherent cells simultaneously.[3][4][5] The technique involves creating transient mechanical disruptions in the cell membrane in the presence of the molecule of interest, allowing for its entry into the cytoplasm. This application note provides a detailed, step-by-step guide for the scrape loading of this compound salt into adherent cells for subsequent intracellular calcium imaging.

Principle of Fura-2 Ratiometric Calcium Measurement

Fura-2 is a dual-excitation ratiometric dye. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains relatively constant at around 510 nm.[2][6] By measuring the ratio of fluorescence emission intensity at 510 nm when excited at 340 nm and 380 nm, the intracellular Ca²⁺ concentration can be determined. This ratiometric measurement provides a robust readout that is largely independent of dye concentration, cell thickness, and photobleaching, thus offering a significant advantage over single-wavelength indicators.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound salt for scrape loading.

ParameterValueNotes
This compound Salt Stock Solution
Concentration1-10 mMPrepare in Ca²⁺-free water or buffer. Protect from light.
Storage-20°CAliquot to avoid repeated freeze-thaw cycles.
Scrape Loading Buffer
This compound Salt Concentration10-100 µMOptimal concentration should be determined empirically for each cell type.
Buffer CompositionHanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)Must be Ca²⁺- and Mg²⁺-free to prevent dye saturation and precipitation.
pH7.2 - 7.4Adjust as necessary for optimal cell health.
Experimental Conditions
Incubation Time (during scraping)1-5 minutesMinimize time to reduce cell damage.
Incubation TemperatureRoom Temperature
Post-Scraping Incubation15-30 minutesAllows for recovery of cell membrane integrity.
Imaging Excitation Wavelengths340 nm and 380 nmFor Ca²⁺-bound and Ca²⁺-free Fura-2, respectively.
Imaging Emission Wavelength~510 nm

Experimental Protocol: Scrape Loading this compound Salt

This protocol is designed for adherent cells grown on glass coverslips or in culture dishes.

Materials
  • Fura-2, pentapotassium salt

  • Anhydrous Dimethyl sulfoxide (DMSO) (for stock solution, optional) or Ca²⁺-free water

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺- and Mg²⁺-free

  • Phosphate-Buffered Saline (PBS), Ca²⁺- and Mg²⁺-free

  • Cell culture medium appropriate for the cell line

  • Adherent cells cultured on glass coverslips or in petri dishes

  • Sterile scalpel blade or rubber policeman

  • Fluorescence microscope equipped with filters for Fura-2 imaging (excitation at 340 nm and 380 nm, emission at ~510 nm) and a rapidly alternating excitation light source.

Reagent Preparation
  • This compound Salt Stock Solution (1 mM):

    • Dissolve this compound salt in Ca²⁺-free water or a suitable buffer to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light.

  • Scrape Loading Buffer (50 µM Fura-2):

    • Prepare fresh on the day of the experiment.

    • Dilute the 1 mM this compound salt stock solution 1:20 in Ca²⁺- and Mg²⁺-free HBSS or PBS. For example, add 5 µL of 1 mM stock to 95 µL of buffer.

    • The optimal final concentration may vary between 10-100 µM and should be determined empirically.

Step-by-Step Procedure
  • Cell Preparation:

    • Culture adherent cells on glass coverslips or in a petri dish until they reach a confluent monolayer.

    • On the day of the experiment, aspirate the culture medium from the cells.

  • Washing:

    • Gently wash the cell monolayer twice with pre-warmed (37°C) Ca²⁺- and Mg²⁺-free HBSS or PBS to remove any residual culture medium and extracellular calcium.

  • Scrape Loading:

    • Aspirate the wash buffer.

    • Add a minimal volume of the Fura-2 Scrape Loading Buffer to the cells, just enough to cover the monolayer.

    • Using a sterile scalpel blade or a rubber policeman, make several parallel scrapes across the cell monolayer. The number and force of the scrapes should be optimized to maximize loading efficiency while minimizing cell death.[4]

  • Incubation:

    • Immediately following the scraping, incubate the cells at room temperature for 1-5 minutes.[7] This allows the this compound salt to diffuse into the transiently permeabilized cells along the scrape lines.

  • Post-Loading Wash:

    • Gently aspirate the Scrape Loading Buffer.

    • Wash the cell monolayer three to four times with pre-warmed physiological buffer (e.g., HBSS containing Ca²⁺ and Mg²⁺) to remove extracellular Fura-2.

  • Recovery:

    • Add fresh, pre-warmed physiological buffer or cell culture medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C to allow the cell membranes to reseal.

  • Calcium Imaging:

    • Mount the coverslip onto an imaging chamber on the fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission fluorescence at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Establish a baseline fluorescence ratio before stimulating the cells with agonists or antagonists to induce calcium flux.

Mandatory Visualizations

G cluster_prep Preparation cluster_loading Loading Procedure cluster_post_loading Post-Loading & Imaging prep_cells Culture Adherent Cells to Confluency wash1 Wash Cells with Ca²⁺-free Buffer prep_cells->wash1 prep_fura Prepare Fura-2 Scrape Loading Buffer add_fura Add Fura-2 Loading Buffer prep_fura->add_fura wash1->add_fura scrape Scrape Cell Monolayer add_fura->scrape incubate_load Incubate (1-5 min) scrape->incubate_load wash2 Wash Cells with Physiological Buffer incubate_load->wash2 recover Incubate for Recovery (15-30 min) wash2->recover image Perform Ratiometric Calcium Imaging recover->image

Caption: Experimental workflow for scrape loading this compound salt.

G cluster_stimulus Cellular Stimulus cluster_calcium Intracellular Calcium Signaling cluster_fura2 Fura-2 Detection stimulus Agonist / Stimulus receptor GPCR / Ion Channel stimulus->receptor ca_release Ca²⁺ Release receptor->ca_release ca_influx Ca²⁺ Influx receptor->ca_influx er Endoplasmic Reticulum (Ca²⁺ Store) er->ca_release cytosolic_ca [Ca²⁺]i Increase ca_release->cytosolic_ca ca_influx->cytosolic_ca fura2_bound Fura-2 (Ca²⁺-bound) Excitation @ 340nm cytosolic_ca->fura2_bound Binding fura2_free Fura-2 (Ca²⁺-free) Excitation @ 380nm emission Emission @ ~510nm fura2_free->emission fura2_bound->emission ratio Calculate F340/F380 Ratio emission->ratio

References

Optimizing Intracellular Calcium Imaging with Fura-2 Pentapotassium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Fura-2 pentapotassium salt in intracellular calcium imaging. Fura-2 is a ratiometric fluorescent indicator dye used to measure cytosolic free calcium concentration. The pentapotassium salt form is a membrane-impermeant version of the dye, requiring direct introduction into the cytoplasm. This characteristic makes it ideal for applications where precise control over the initial intracellular dye concentration is critical and avoids the potential complications of incomplete de-esterification associated with the AM ester form of Fura-2.

Introduction to this compound Salt

Fura-2 is a dual-excitation wavelength fluorescent dye. When excited at approximately 340 nm, its fluorescence emission at ~510 nm increases with calcium concentration. Conversely, excitation at ~380 nm results in a decrease in fluorescence emission as calcium levels rise. The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration, largely independent of dye concentration, cell thickness, and photobleaching.

The pentapotassium salt of Fura-2 is a charged molecule that cannot passively cross the cell membrane. Therefore, it must be introduced into cells using invasive techniques such as microinjection, patch-clamp pipette perfusion, scrape loading, or electroporation. This allows for a known concentration of the dye to be delivered directly to the cytosol, offering a high degree of experimental control.

Quantitative Data Summary

The optimal concentration of this compound salt is highly dependent on the chosen loading method and the specific cell type. The following table summarizes recommended starting concentrations for various techniques. It is crucial to empirically determine the optimal concentration for your specific experimental setup to achieve a good signal-to-noise ratio without causing significant calcium buffering.

Loading MethodRecommended Concentration RangeKey Considerations
Microinjection 3 - 30 mM (in micropipette)Higher concentrations can lead to significant calcium buffering. The injected volume should be a small fraction of the total cell volume (typically ~1%).[1]
Patch-Clamp 50 - 100 µM (in patch pipette)Allows for simultaneous electrophysiological recording and calcium imaging. Lower concentrations are generally used to minimize buffering of intracellular calcium.
Scrape Loading Variable (empirically determined)A method for loading a large number of cells simultaneously. The optimal concentration in the loading buffer needs to be determined for each cell type.
Electroporation Variable (empirically determined)Can be used for loading large populations of cells in suspension. Electroporation parameters (voltage, pulse duration, number of pulses) and dye concentration must be optimized to ensure cell viability.

Experimental Protocols

Microinjection Loading Protocol

This protocol describes the direct injection of this compound salt into individual adherent cells.

Materials:

  • This compound salt

  • Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

  • Micropipettes (borosilicate glass)

  • Micromanipulator and injection system

  • Fluorescence microscope with appropriate filter sets for Fura-2

Procedure:

  • Prepare Fura-2 solution: Dissolve this compound salt in the injection buffer to a final concentration of 3-30 mM. Centrifuge the solution to pellet any undissolved particles.

  • Backfill micropipette: Carefully backfill a micropipette with the Fura-2 solution, avoiding air bubbles.

  • Mount micropipette: Mount the filled micropipette onto the micromanipulator.

  • Position micropipette: Under microscopic guidance, bring the tip of the micropipette into close proximity with the target cell.

  • Inject Fura-2: Gently penetrate the cell membrane and inject a small volume of the Fura-2 solution using a brief, controlled pressure pulse. The injected volume should be approximately 1% of the cell volume.[1]

  • Withdraw micropipette: Carefully withdraw the micropipette from the cell.

  • Allow for diffusion: Allow 5-10 minutes for the dye to diffuse throughout the cytoplasm before starting the imaging experiment.

Patch-Clamp Loading Protocol

This method is suitable for researchers who wish to perform simultaneous electrophysiological recordings and calcium imaging.

Materials:

  • This compound salt

  • Intracellular solution for patch-clamp (specific composition depends on the experiment)

  • Patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • Fluorescence microscope with appropriate filter sets for Fura-2

Procedure:

  • Prepare intracellular solution with Fura-2: Dissolve this compound salt in the standard intracellular solution to a final concentration of 50-100 µM.

  • Fill patch pipette: Fill the patch pipette with the Fura-2-containing intracellular solution.

  • Establish whole-cell configuration: Approach a target cell and form a gigaohm seal. Subsequently, rupture the cell membrane to achieve the whole-cell configuration.

  • Dye dialysis: Allow the Fura-2 to dialyze from the pipette into the cell cytoplasm. The time required for adequate loading will depend on the cell size and pipette resistance (typically 5-15 minutes).

  • Begin imaging and recording: Once a stable intracellular Fura-2 concentration is achieved, calcium imaging and electrophysiological recordings can be initiated.

Signaling Pathway Diagrams

The following diagrams illustrate common calcium signaling pathways that can be investigated using Fura-2.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Gq Gq GPCR->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates IP3R IP3 Receptor IP3->IP3R binds Ca_cytosol [Ca²⁺]i ↑ Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_ER->Ca_cytosol

Caption: GPCR-mediated calcium signaling pathway.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ca_extracellular Ca²⁺ Orai1 Orai1 Ca_extracellular->Orai1 influx STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_active->Orai1 translocates and gates Ca_ER_high High [Ca²⁺] Ca_ER_high->STIM1_inactive maintains inactive state Ca_ER_low Low [Ca²⁺] Ca_ER_low->STIM1_active activates

Caption: Store-Operated Calcium Entry (SOCE) pathway.

Experimental Workflow for Fura-2 Calcium Imaging

The following diagram outlines the general workflow for a typical calcium imaging experiment using this compound salt.

Fura2_Workflow prep Cell Preparation (Plating on coverslips) loading This compound Salt Loading (Microinjection / Patch-Clamp / etc.) prep->loading equilibration Equilibration / De-esterification (if applicable for other dyes) loading->equilibration imaging Baseline Fluorescence Imaging (Ex: 340nm & 380nm, Em: ~510nm) equilibration->imaging stimulation Cell Stimulation (Agonist, Drug, etc.) imaging->stimulation recording Record Fluorescence Changes stimulation->recording analysis Data Analysis (Ratio calculation, [Ca²⁺]i quantification) recording->analysis

Caption: General workflow for Fura-2 calcium imaging.

Conclusion

This compound salt is a powerful tool for the precise measurement of intracellular calcium dynamics. By directly introducing a known quantity of the dye into the cytoplasm, researchers can achieve reliable and reproducible results. The choice of loading method and the optimization of the dye concentration are critical steps for successful calcium imaging experiments. The provided protocols and diagrams serve as a starting point for developing and implementing robust experimental designs for studying a wide range of calcium-dependent cellular processes.

References

Preparation of Fura-2 Pentapotassium Salt Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2, a ratiometric fluorescent indicator, is a cornerstone in cellular biology and drug discovery for the quantitative measurement of intracellular calcium ([Ca²⁺]ᵢ). The pentapotassium salt of Fura-2 is a cell-impermeant form, making it ideal for direct introduction into cells via microinjection or for use in cell-free applications such as in vitro calibrations. Its ratiometric properties, characterized by a shift in excitation wavelength upon Ca²⁺ binding, allow for accurate and reliable quantification of [Ca²⁺]ᵢ, minimizing issues related to dye concentration, path length, and photobleaching.[1][2] This document provides detailed protocols for the preparation of Fura-2 pentapotassium salt stock and working solutions, ensuring optimal performance in your experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound salt.

Table 1: Physicochemical Properties of this compound Salt

PropertyValueReference
Molecular Weight~832 g/mol [3]
AppearanceOff-white to light yellow solid[4]
SolubilityWater, DMSO, 1M NaOH[4][5]
Storage (Powder)-20°C, desiccated, protected from light[4][6]

Table 2: Spectroscopic Properties of this compound Salt

ConditionExcitation Maximum (λex)Emission Maximum (λem)
Ca²⁺-free~363 nm~510 nm
Ca²⁺-saturated~335 nm~505 nm

Table 3: Stock and Working Solution Parameters

Solution TypeConcentrationSolventStorage ConditionsStability
Stock Solution1-10 mMHigh-quality anhydrous DMSO or 1M NaOH (with sonication/warming)Aliquoted, -80°C or -20°C, protected from lightUp to 6 months at -80°C, 1 month at -20°C[5]
Aqueous StockVariesAqueous buffer (pH > 6)2-6°C, protected from light (Do Not Freeze)Best used within 3 months[6]
Working Solution (Microinjection)3-30 mMIntracellular-like bufferPrepare fresh before useN/A
Working Solution (In Vitro Calibration)~1 µMCalibration bufferPrepare fresh before useN/A

Experimental Protocols

I. Preparation of a 10 mM this compound Salt Stock Solution

This protocol describes the preparation of a concentrated stock solution from the powdered form of this compound salt.

Materials:

  • This compound salt powder

  • High-quality anhydrous Dimethyl Sulfoxide (DMSO) or 1 M Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Equilibration: Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reconstitution:

    • Using DMSO (Recommended for most applications): Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound salt (MW ~832 g/mol ), add approximately 120 µL of DMSO.

    • Using 1M NaOH (for difficult to dissolve powder): If the powder does not readily dissolve in DMSO, 1M NaOH can be used.[5] Add the calculated volume of 1M NaOH to the vial. Aid dissolution by gentle warming and sonication.[5]

  • Vortexing: Vortex the solution thoroughly for at least 2 minutes or until the powder is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[5]

II. Preparation of an Aqueous Working Solution for Microinjection or In Vitro Assays

This protocol describes the dilution of the stock solution to a working concentration.

Materials:

  • 10 mM this compound salt stock solution

  • Appropriate aqueous buffer (e.g., intracellular-like buffer for microinjection, calcium calibration buffer for in vitro assays)

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound salt stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the desired final working concentration in the appropriate aqueous buffer.

    • For Microinjection: Prepare a working solution with a final concentration in the range of 3-30 mM in an intracellular-like buffer.

    • For In Vitro Calibration: Prepare a working solution with a final concentration of approximately 1 µM in the desired calibration buffer.

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Visualizations

Signaling Pathway of Fura-2 Calcium Measurement

Fura2_Signaling cluster_0 Extracellular cluster_1 Cellular Environment cluster_2 Measurement Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel 2. Opens ER Endoplasmic Reticulum (ER) [High Ca²⁺] Receptor->ER 3. IP₃ Pathway (example) Cytosol_Ca Cytosolic Ca²⁺ (Low) Ca_Channel->Cytosol_Ca Ca²⁺ Influx ER->Cytosol_Ca Ca²⁺ Release Fura2_Free Fura-2 (Free) Excitation: 380nm Fura2_Bound Fura-2-Ca²⁺ Complex Excitation: 340nm Emission Emission at 510nm Fura2_Free->Emission Fura2_Bound->Emission Cytosol_Ca->Fura2_Free 4. Ca²⁺ Binds to Fura-2 Excitation Alternating Excitation (340nm / 380nm) Excitation->Fura2_Free Excitation->Fura2_Bound Ratio Ratio (340/380) Emission->Ratio 5. Calculation

Caption: Fura-2 ratiometric measurement of intracellular calcium.

Experimental Workflow for Fura-2 Solution Preparation

Fura2_Workflow Start Start Equilibrate Equilibrate Fura-2 Powder to Room Temp Start->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO or 1M NaOH Equilibrate->Reconstitute Vortex Vortex Until Completely Dissolved Reconstitute->Vortex Aliquot Aliquot Stock Solution Vortex->Aliquot Store Store at -20°C or -80°C (Protected from Light) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Experiment Dilute Dilute to Working Concentration in Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use End End Use->End

Caption: Workflow for preparing this compound salt solutions.

References

Application Notes and Protocols for the Calibration of Fura-2 Pentapotassium Signal for Absolute Calcium Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 is a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]). Its excitation spectrum shifts upon binding to Ca²⁺, allowing for the calculation of absolute Ca²⁺ concentrations based on the ratio of fluorescence intensities at two different excitation wavelengths. The pentapotassium salt of Fura-2 is the cell-impermeant form, ideal for in vitro calibration and for loading into cells via microinjection or other physical methods. This document provides detailed protocols for the calibration of the Fura-2 pentapotassium salt signal to determine absolute calcium concentrations.

The cornerstone of this calibration is the Grynkiewicz equation, which relates the ratio of fluorescence intensities to the free calcium concentration:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺] is the free calcium concentration.

  • Kd is the dissociation constant of the Fura-2/Ca²⁺ complex.

  • R is the ratio of fluorescence intensities at two excitation wavelengths (typically 340 nm and 380 nm) with emission measured at ~510 nm.

  • Rmin is the fluorescence ratio in the absence of calcium (zero free Ca²⁺).

  • Rmax is the fluorescence ratio at saturating calcium concentrations.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (380 nm) under calcium-free (Sf2) and calcium-saturating (Sb2) conditions.

Accurate determination of the calibration constants (Kd, Rmin, Rmax, and Sf2/Sb2) is critical for obtaining reliable absolute calcium concentration measurements.[1] These constants are specific to the experimental conditions and the optical setup.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Fura-2. Note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.[2]

ParameterTypical ValueDescription
Dissociation Constant (Kd) 140 - 285 nMThe concentration of Ca²⁺ at which half of the Fura-2 molecules are bound to calcium. This value is sensitive to temperature and pH.[2][3]
Excitation Wavelength (Ca²⁺-free) ~363 nmThe peak excitation wavelength of Fura-2 in a zero calcium environment.[4][5]
Excitation Wavelength (Ca²⁺-bound) ~335 nmThe peak excitation wavelength of Fura-2 when saturated with calcium.[4][5]
Emission Wavelength ~510 nmThe peak emission wavelength, which is relatively unchanged by calcium binding.[4][6]
Rmin Instrument DependentThe minimum 340/380 nm fluorescence ratio, determined in a zero calcium solution.
Rmax Instrument DependentThe maximum 340/380 nm fluorescence ratio, determined in a calcium-saturating solution.

Signaling Pathways and Experimental Workflows

Fura-2 Calcium Binding

The fundamental principle of Fura-2 as a calcium indicator lies in its ability to chelate free Ca²⁺ ions, leading to a conformational change that alters its fluorescence properties. This reversible binding equilibrium is the basis for its use in measuring dynamic changes in calcium concentration.

Fura2_Binding Fura-2 (Ca²⁺-free) Fura-2 (Ca²⁺-free) Fura-2-Ca²⁺ Complex Fura-2-Ca²⁺ Complex Fura-2 (Ca²⁺-free)->Fura-2-Ca²⁺ Complex + Ca²⁺ Ca²⁺ Ca²⁺ Fura-2-Ca²⁺ Complex->Fura-2 (Ca²⁺-free) - Ca²⁺ InVitro_Calibration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep_buffers Prepare Ca²⁺-EGTA Calibration Buffers (Zero and Saturating [Ca²⁺]) add_fura2_zero Add Fura-2 to Zero Ca²⁺ Buffer prep_buffers->add_fura2_zero add_fura2_sat Add Fura-2 to Saturating Ca²⁺ Buffer prep_buffers->add_fura2_sat prep_fura2 Prepare this compound Salt Stock Solution prep_fura2->add_fura2_zero prep_fura2->add_fura2_sat measure_rmin Measure Fluorescence Ratio (Rmin) and Sf2 add_fura2_zero->measure_rmin calculate_params Calculate Sf2/Sb2 measure_rmin->calculate_params measure_rmax Measure Fluorescence Ratio (Rmax) and Sb2 add_fura2_sat->measure_rmax measure_rmax->calculate_params calculate_ca Use Grynkiewicz Equation to Determine [Ca²⁺] in Samples calculate_params->calculate_ca Grynkiewicz_Logic cluster_inputs Experimental Inputs cluster_calculations Calculations R Measured Ratio (R) (340nm / 380nm) R_minus_Rmin R - Rmin R->R_minus_Rmin Rmax_minus_R Rmax - R R->Rmax_minus_R Rmin Minimum Ratio (Rmin) Rmin->R_minus_Rmin Rmax Maximum Ratio (Rmax) Rmax->Rmax_minus_R Sf2 Fluorescence at 380nm (Zero Ca²⁺) Sf2_div_Sb2 Sf2 / Sb2 Sf2->Sf2_div_Sb2 Sb2 Fluorescence at 380nm (Saturating Ca²⁺) Sb2->Sf2_div_Sb2 Kd Dissociation Constant (Kd) Final_Ca Calculated [Ca²⁺] Kd->Final_Ca Ratio_of_Ratios (R - Rmin) / (Rmax - R) R_minus_Rmin->Ratio_of_Ratios Rmax_minus_R->Ratio_of_Ratios Sf2_div_Sb2->Final_Ca Ratio_of_Ratios->Final_Ca

References

Application of Fura-2 Pentapotassium Salt in Drug Discovery and Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 pentapotassium salt is a ratiometric fluorescent indicator dye used for the precise measurement of intracellular calcium concentration ([Ca²⁺]i). As a salt form, it is membrane-impermeant, making it a valuable tool for applications where loading via acetoxymethyl (AM) esters is not suitable, such as in cells with high esterase activity or when precise control over the intracellular dye concentration is required. In drug discovery and screening, this compound salt is instrumental in studying the modulation of intracellular calcium signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels.[1][2] This application note provides detailed protocols for the use of this compound salt, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.

Fura-2 is a dual-excitation dye; when bound to Ca²⁺, its excitation maximum shifts from approximately 380 nm to 340 nm, while the emission maximum remains around 510 nm.[3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, providing a robust and reliable measurement that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.

Key Features and Applications

Applications in Drug Discovery:

  • High-Throughput Screening (HTS) for GPCR Modulators: Fura-2 is widely used to screen compound libraries for agonists, antagonists, and allosteric modulators of GPCRs that signal through the Gq pathway, leading to the release of intracellular calcium.[1]

  • Ion Channel Screening: The dye can be used to study the activity of various calcium channels by monitoring calcium influx in response to channel activators or inhibitors.[1]

  • Lead Optimization: Detailed characterization of the potency and efficacy of lead compounds can be performed by generating dose-response curves based on intracellular calcium mobilization.

  • Toxicology and Safety Pharmacology: Fura-2 can be employed to assess the off-target effects of drug candidates on calcium homeostasis in various cell types.

Data Presentation

Quantitative data for this compound salt is crucial for experimental design and data interpretation. The following tables summarize key parameters of the dye and provide a comparison of loading methods.

Table 1: Spectroscopic and Physicochemical Properties of this compound Salt

ParameterValueReference
Excitation Wavelength (Ca²⁺-free) ~363-380 nm[1]
Excitation Wavelength (Ca²⁺-bound) ~335-340 nm[1]
Emission Wavelength ~505-512 nm[1]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM (in vitro, pH 7.2)[1]
Molecular Weight ~832 g/mol [1]
Cell Permeability Impermeant[1]

Table 2: Comparison of Loading Methods for this compound Salt

Loading MethodPrincipleTypical ConcentrationAdvantagesDisadvantages
Microinjection Direct injection of the dye into the cytoplasm using a micropipette.1-10 mM in injection bufferPrecise control of intracellular concentration; suitable for single-cell studies.Low throughput; technically demanding; can cause cell damage.
Scrape Loading Cells are transiently permeabilized by scraping them from the culture dish in the presence of the dye.50-100 µM in loading bufferSimple and rapid method for loading a large population of cells.Can cause significant cell death; loading efficiency can be variable.
Patch Clamp Pipette Infusion of the dye into the cell through a patch clamp pipette during electrophysiological recordings.50-200 µM in pipette solutionAllows for simultaneous electrophysiological and calcium measurements.Low throughput; limited to patch-clamp compatible cells.

Experimental Protocols

Due to its membrane-impermeant nature, this compound salt must be introduced into cells using physical methods. Below are detailed protocols for microinjection and scrape loading.

Protocol 1: Microinjection of this compound Salt into Adherent Cells

This protocol is suitable for single-cell analyses and applications where precise control of the intracellular dye concentration is paramount.

Materials:

  • This compound salt

  • Injection Buffer (e.g., 10 mM HEPES, 140 mM KCl, pH 7.2)

  • Adherent cells cultured on glass coverslips

  • Microinjection system (including micromanipulator, injector, and microscope)

  • Micropipettes (borosilicate glass capillaries pulled to a fine tip)

Procedure:

  • Preparation of Fura-2 Solution:

    • Dissolve this compound salt in the Injection Buffer to a final concentration of 1-10 mM.

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved particles.

    • Carefully transfer the supernatant to a fresh tube.

  • Cell Preparation:

    • Plate adherent cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

    • Just before microinjection, replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Microinjection:

    • Back-fill a micropipette with the Fura-2 solution.

    • Mount the micropipette on the microinjector.

    • Under microscopic observation, bring the micropipette tip into contact with the cell membrane of a target cell.

    • Apply a brief pulse of pressure to inject a small volume of the Fura-2 solution into the cytoplasm. The cell should show a slight and transient swelling.

    • Withdraw the micropipette and move to the next target cell.

  • Post-Injection Incubation:

    • Incubate the injected cells for 15-30 minutes at room temperature or 37°C to allow the dye to distribute evenly throughout the cytoplasm.

  • Imaging:

    • Proceed with fluorescence imaging using a microscope equipped for ratiometric Fura-2 imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Protocol 2: Scrape Loading of this compound Salt

This method is suitable for loading a large population of adherent cells for suspension-based assays or when single-cell precision is not required.

Materials:

  • This compound salt

  • Loading Buffer (e.g., Ca²⁺- and Mg²⁺-free PBS)

  • Adherent cells cultured in a petri dish

  • Rubber policeman or cell scraper

  • Appropriate imaging buffer (e.g., HBSS with HEPES)

Procedure:

  • Preparation of Fura-2 Loading Solution:

    • Dissolve this compound salt in the Loading Buffer to a final concentration of 50-100 µM.

  • Cell Preparation:

    • Grow adherent cells to confluency in a petri dish.

    • Wash the cell monolayer twice with ice-cold Loading Buffer.

  • Scrape Loading:

    • Remove the wash buffer and add a minimal volume of the Fura-2 Loading Solution to just cover the cell monolayer.

    • Gently scrape the cells from the dish using a rubber policeman or cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Incubation and Resealing:

    • Incubate the cell suspension on ice for 10-15 minutes to allow the dye to enter the transiently permeabilized cells.

    • To allow the cell membranes to reseal, add an equal volume of pre-warmed (37°C) complete culture medium containing fetal bovine serum.

    • Incubate at 37°C for 30-60 minutes.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Resuspend the cell pellet in fresh, pre-warmed imaging buffer to wash away the extracellular dye.

    • Repeat the wash step twice.

  • Final Preparation:

    • Resuspend the final cell pellet in the imaging buffer at the desired cell density.

    • The cells are now ready for fluorescence measurements in a fluorometer or for plating in microplates for screening.

Mandatory Visualizations

Signaling Pathway Diagram

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Drug Candidate) GPCR Gq-Coupled Receptor Agonist->GPCR Binds to Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Fura2 Fura-2 Ca_release->Fura2 Binds to Downstream Downstream Cellular Responses Ca_release->Downstream Initiates Fura2_Ca Fura-2-Ca²⁺ (Fluorescent) Fura2->Fura2_Ca Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Releases Ca²⁺

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow Diagram

Fura2_Screening_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_screening Screening Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Adherent cells) Loading 3. Load Cells with Fura-2 (Microinjection or Scrape Loading) Cell_Culture->Loading Prepare_Fura2 2. Prepare Fura-2 Pentapotassium Solution Prepare_Fura2->Loading Wash 4. Wash Cells to Remove Extracellular Dye Loading->Wash Dispense_Cells 5. Dispense Cells into Microplate Wash->Dispense_Cells Add_Compounds 6. Add Test Compounds (Drug Candidates) Dispense_Cells->Add_Compounds Measure_Fluorescence 7. Measure Fluorescence (Ex: 340/380 nm, Em: 510 nm) Add_Compounds->Measure_Fluorescence Calculate_Ratio 8. Calculate 340/380 nm Fluorescence Ratio Measure_Fluorescence->Calculate_Ratio Dose_Response 9. Generate Dose-Response Curves Calculate_Ratio->Dose_Response Identify_Hits 10. Identify 'Hit' Compounds Dose_Response->Identify_Hits

Caption: Workflow for a drug screening assay using this compound salt.

Conclusion

This compound salt remains a powerful tool in drug discovery for the precise measurement of intracellular calcium dynamics. While its membrane-impermeant nature necessitates physical loading techniques, it offers distinct advantages in specific experimental contexts. The protocols and data presented in this application note provide a framework for researchers to effectively utilize this compound salt in their screening and drug development efforts. Careful optimization of loading conditions and adherence to rigorous data analysis practices are essential for obtaining high-quality, reproducible results.

References

Troubleshooting & Optimization

Troubleshooting poor Fura-2 pentapotassium loading in cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-2 pentapotassium salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound salt not loading into my cells?

A1: this compound salt is a salt form of the indicator and is membrane-impermeant. Unlike its acetoxymethyl (AM) ester counterpart, it cannot passively diffuse across the cell membrane. Therefore, you must use a physical loading method to introduce the dye into the cytoplasm.

Q2: What are the primary methods for loading this compound salt?

A2: The three main techniques for loading this compound salt are:

  • Microinjection: Direct injection of the dye into individual cells using a fine glass micropipette.

  • Scrape Loading: Mechanical disruption of a small portion of a cell monolayer in the presence of the dye, allowing it to enter the "scraped" cells and then diffuse to adjacent cells through gap junctions.

  • Patch Pipette: Infusion of the dye into a single cell during whole-cell patch-clamp recording.

Q3: My cells are dying after loading with this compound salt. What could be the cause?

A3: Cell death can result from the loading procedure itself. Microinjection can cause physical trauma, while scrape loading can lead to excessive membrane damage. For patch-clamp, prolonged recording times or suboptimal intracellular solutions can affect cell health. It is crucial to optimize the loading parameters for your specific cell type to minimize damage.

Q4: How can I confirm that the Fura-2 is successfully loaded and functional?

A4: After loading, you can confirm successful loading by observing the fluorescence of the cells using a fluorescence microscope. You should see a baseline fluorescence at both 340 nm and 380 nm excitation wavelengths. To check for functionality, you can treat the cells with an ionophore like ionomycin in the presence of extracellular calcium to elicit a maximal fluorescence response.

Q5: Can I use probenecid with this compound salt?

A5: Probenecid is an inhibitor of organic anion transporters and is commonly used to prevent the leakage of de-esterified AM dyes from the cell. While this compound salt is already in its active form, these transporters can still potentially extrude the dye from the cytoplasm. Therefore, using probenecid may help improve dye retention, especially during longer experiments.[1]

Troubleshooting Guides

Poor or No Fluorescence Signal
Loading MethodPotential CauseTroubleshooting Steps
All Methods Incorrect filter sets/settings Verify that your microscope is equipped with the correct filters for Fura-2 ratiometric imaging (Excitation: 340nm and 380nm; Emission: ~510nm).
Photobleaching Reduce the intensity and duration of UV light exposure. Use a neutral density filter if available.[2]
Low dye concentration in cells Increase the concentration of Fura-2 in your loading solution or optimize loading parameters to introduce more dye.
Microinjection Pipette clogging Filter your Fura-2 solution (0.2 µm filter) before back-filling the micropipette. Ensure the pipette tip is clean. If clogging occurs during injection, gently increase the pressure or replace the pipette.
Insufficient injection volume Calibrate your injection volume. A typical injection volume is about 1% of the cell volume.[3]
Scrape Loading Inefficient scraping The scrape needs to be firm enough to transiently permeabilize the cells but not so harsh that it causes widespread cell death. The width and depth of the scrape are critical.
Low gap junctional communication Scrape loading relies on gap junctions for the dye to spread to neighboring cells. If your cells have poor intercellular communication, only the cells along the scrape line will be loaded.
Patch Pipette Slow dye diffusion The diffusion of the dye from the pipette into the cell can be slow. Allow sufficient time for equilibration after establishing the whole-cell configuration.
Pipette tip resistance too high A very high resistance tip can slow down the dialysis of the pipette solution into the cell.
High Background Fluorescence
Loading MethodPotential CauseTroubleshooting Steps
All Methods Extracellular dye After loading, thoroughly wash the cells with a dye-free buffer to remove any Fura-2 remaining in the extracellular medium.
Autofluorescence Image a field of unloaded cells under the same conditions to determine the level of background autofluorescence.
Scrape Loading Excessive cell lysis A very harsh scrape can cause many cells to lyse, releasing their contents (including the loaded dye) into the medium. Optimize the scraping procedure to minimize cell death.
Inconsistent or Unreliable Calcium Signals
Loading MethodPotential CauseTroubleshooting Steps
All Methods Cell health is compromised Ensure that your cells are healthy before and after the loading procedure. Use a viability stain like propidium iodide to assess cell death.
pH sensitivity of Fura-2 The fluorescence of Fura-2 can be influenced by intracellular pH changes. Ensure your buffers are at the correct physiological pH.
Microinjection Cellular damage during injection The injection process can damage the cell, leading to abnormal calcium signaling. Practice the technique to minimize physical trauma.
Patch Pipette Washout of essential cellular components During whole-cell patch-clamp, small molecules and ions from the cytoplasm can be dialyzed into the pipette, which can alter normal cellular responses.

Quantitative Data Summary

ParameterMicroinjectionScrape LoadingPatch Pipette
Fura-2 Concentration 3-30 mM in the micropipette[3]0.1-1 mg/mL in the extracellular solution50-200 µM in the patch pipette solution
Loading Time Seconds per cell1-5 minutes5-15 minutes for dye equilibration
Throughput Low (single cells)High (monolayers)Very low (single cells)
Cell Viability Can be low if not optimizedVariable, depends on scrape intensityGenerally good for the patched cell

Experimental Protocols

Protocol 1: Microinjection of this compound Salt

Materials:

  • This compound salt

  • Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

  • Micropipette puller and microinjector system

  • Inverted microscope with micromanipulators

  • Adherent cells cultured on glass coverslips

Methodology:

  • Prepare Fura-2 Solution: Dissolve this compound salt in the injection buffer to a final concentration of 3-30 mM. Centrifuge the solution at high speed for 10 minutes to pellet any particulates.

  • Pull Micropipettes: Pull glass capillaries to a fine tip (typically <1 µm diameter) using a micropipette puller.

  • Back-fill the Micropipette: Carefully back-fill the micropipette with the Fura-2 solution, avoiding air bubbles.

  • Mount the Micropipette: Mount the filled micropipette onto the microinjector holder connected to the micromanipulator.

  • Position the Micropipette: Under the microscope, bring the micropipette tip close to the target cell.

  • Inject the Cell: Gently advance the micropipette to penetrate the cell membrane. Apply a brief, controlled pressure pulse from the microinjector to deliver a small volume of the Fura-2 solution into the cytoplasm.

  • Withdraw the Micropipette: Carefully withdraw the micropipette from the cell.

  • Allow for Recovery: Allow the injected cells to recover for at least 30 minutes before imaging.

Protocol 2: Scrape Loading of this compound Salt

Materials:

  • This compound salt

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cell scraper or a sterile 26-gauge needle

  • Confluent monolayer of adherent cells

Methodology:

  • Prepare Fura-2 Solution: Dissolve this compound salt in the physiological buffer to a final concentration of 0.1-1 mg/mL.

  • Wash Cells: Wash the confluent cell monolayer twice with the physiological buffer to remove the culture medium.

  • Add Fura-2 Solution: Add the Fura-2 solution to the cells, ensuring the monolayer is completely covered.

  • Scrape the Monolayer: Using a cell scraper or a sterile needle, make several gentle scrapes across the cell monolayer.[4]

  • Incubate: Incubate the cells in the presence of the Fura-2 solution for 1-5 minutes to allow the dye to enter the scraped cells and diffuse to adjacent cells.[4]

  • Wash Cells: Thoroughly wash the cells three to five times with the physiological buffer to remove the extracellular Fura-2.

  • Recovery: Allow the cells to recover for 30-60 minutes before imaging.

Protocol 3: Patch Pipette Loading of this compound Salt

Materials:

  • This compound salt

  • Intracellular (patch pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.3)

  • Patch-clamp rig with an inverted microscope

  • Cells suitable for patch-clamping

Methodology:

  • Prepare Pipette Solution: Dissolve this compound salt in the intracellular solution to a final concentration of 50-200 µM. Filter the solution through a 0.2 µm syringe filter.

  • Pull Patch Pipettes: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.

  • Fill the Pipette: Fill the patch pipette with the Fura-2-containing intracellular solution.

  • Establish a Gigaseal: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Rupture the Membrane: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell configuration.

  • Dye Diffusion: Allow the Fura-2 to diffuse from the pipette into the cell cytoplasm. This typically takes 5-15 minutes. Monitor the fluorescence of the cell to observe the loading progress.

  • Begin Experiment: Once the dye has equilibrated throughout the cell, you can begin your calcium imaging experiment.

Visualizations

Fura2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binds PLC PLC Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 4. Binds to IP3 Receptor Ca_cyto Ca²⁺ ER->Ca_cyto 5. Ca²⁺ Release Ca_ER Ca²⁺ Fura2_bound Fura-2 (Ca²⁺ bound) Ca_cyto->Fura2_bound 6. Binds Fura2_free Fura-2 (unbound) Fura2_free->Fura2_bound Fluorescence Fluorescence Fura2_bound->Fluorescence 7. Ratiometric Signal Change

Caption: Fura-2 signaling pathway for intracellular calcium measurement.

Troubleshooting_Workflow Start Poor Fura-2 Loading Problem Issue? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Fluorescence HighBg High Background Problem->HighBg Background CellDeath Cell Death Problem->CellDeath Viability CheckLoading Loading Method? NoSignal->CheckLoading Wash Improve Washing Steps HighBg->Wash Optimize Optimize Loading Parameters (e.g., reduce force/time) CellDeath->Optimize Microinjection Microinjection CheckLoading->Microinjection MI Scrape Scrape Loading CheckLoading->Scrape Scrape Patch Patch Pipette CheckLoading->Patch Patch Troubleshoot_MI Check Pipette Clogging Increase Concentration Microinjection->Troubleshoot_MI Troubleshoot_Scrape Optimize Scrape Force Check Gap Junctions Scrape->Troubleshoot_Scrape Troubleshoot_Patch Allow Longer Diffusion Check Pipette Resistance Patch->Troubleshoot_Patch

Caption: A logical workflow for troubleshooting poor Fura-2 loading.

Loading_Methods_Comparison cluster_methods cluster_pros Advantages cluster_cons Disadvantages Title Comparison of this compound Salt Loading Methods Microinjection Microinjection Pros_MI Precise control over loaded amount Single-cell resolution Microinjection->Pros_MI Cons_MI Low throughput Technically challenging Potential for cell damage Microinjection->Cons_MI ScrapeLoading Scrape Loading Pros_SL High throughput Simple equipment ScrapeLoading->Pros_SL Cons_SL Cell damage along scrape line Dependent on gap junctions Less quantitative ScrapeLoading->Cons_SL PatchPipette Patch Pipette Pros_PP Simultaneous electrophysiological recording Controlled intracellular environment PatchPipette->Pros_PP Cons_PP Very low throughput Requires specialized equipment Washout of cellular components PatchPipette->Cons_PP

Caption: Comparison of advantages and disadvantages of loading methods.

References

How to reduce background fluorescence in Fura-2 pentapotassium experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce background fluorescence in Fura-2 pentapotassium salt experiments, ensuring high-quality data for intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in Fura-2 experiments?

High background fluorescence can originate from several sources, complicating the accurate measurement of cytosolic calcium. The main contributors are:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, riboflavin, and lipofuscin, which can be exacerbated by certain fixatives.[1][2][3]

  • Media Components: Common components in cell culture media, such as phenol red and riboflavin, are highly fluorescent and can significantly increase background noise.[3][4][5]

  • Extracellular Dye: Although this compound salt is membrane-impermeant, residual dye from the loading procedure (e.g., microinjection or patch pipette solution) in the extracellular medium will fluoresce brightly in the presence of high extracellular calcium.[6][7]

  • Dye Compartmentalization: Sequestration of Fura-2 into organelles such as mitochondria or the endoplasmic reticulum, where calcium concentrations differ from the cytosol, can contribute to a high and unstable baseline.[6][8]

  • Photobleaching Byproducts: Intense or prolonged exposure to excitation light can cause photobleaching, which may produce fluorescent intermediates that are not sensitive to calcium, thereby contributing to background noise and causing measurement errors.[9]

  • Out-of-Focus Light: Fluorescence emission from cells or dye located above or below the focal plane can contribute to the overall background signal.[10]

Q2: How does this compound salt loading differ from Fura-2 AM, and how does this affect background?

This compound salt and Fura-2 AM differ significantly in their loading mechanisms, which has direct implications for background fluorescence.

  • This compound Salt: This form is a charged molecule that cannot cross the cell membrane.[7] It must be introduced into the cytosol directly via methods like microinjection or infusion from a patch pipette.[7][11] Background from extracellular dye is typically due to spillage or leakage from the loading apparatus. There is no de-esterification step, eliminating background from partially hydrolyzed dye.

  • Fura-2 AM: This is a membrane-permeable esterified form of the dye. It passively diffuses across the cell membrane and is then cleaved by intracellular esterases to trap the active Fura-2 salt form inside.[4][12] Common sources of background with the AM form include incomplete de-esterification, active extrusion of the dye back into the high-calcium extracellular medium, and the challenge of completely washing away the extracellular Fura-2 AM.[6][13][14]

Q3: My background fluorescence is high even before I begin my experiment. What should I check first?

If you observe high background in the absence of cells or before dye loading, the issue likely lies with your imaging medium or the optical components.

  • Check the Imaging Buffer: The most common culprit is phenol red in the culture medium, which fluoresces and significantly increases background.[4][5] Switch to a phenol red-free medium or a buffered salt solution (e.g., HBSS, Tyrode's solution) for all imaging experiments.[4][15]

  • Assess Autofluorescence: Include an unstained control sample (cells without any Fura-2) to determine the baseline autofluorescence of your cells under your experimental conditions.[2]

  • Clean Optical Components: Ensure your objective lens and the bottom of your imaging dish are clean. Immersion oil or dust can be fluorescent.

Q4: How can I correct for background fluorescence computationally?

Background subtraction is a standard and effective method for correcting for ambient background fluorescence.[12] The general procedure involves:

  • Acquire a Background Image: Before starting the experiment, capture an image from a region of interest (ROI) on the coverslip that is devoid of cells.

  • Average the Background: Calculate the average fluorescence intensity of this background ROI for each excitation wavelength (340 nm and 380 nm).

  • Subtract from Experimental Images: This average background value should then be subtracted from every pixel in the corresponding experimental images before calculating the 340/380 ratio.[16]

This method corrects for background originating from the medium and non-specific sources but does not correct for cell-specific issues like autofluorescence or dye compartmentalization.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High and Uniform Background Across the Entire Field of View

This issue typically points to a problem with the extracellular environment.

Possible CauseRecommended Solution
Autofluorescence from Media Switch to a phenol red-free imaging buffer (e.g., HBSS or Tyrode's solution) for the duration of the experiment.[3][4]
Residual Extracellular Fura-2 If residual dye from the loading process is suspected, perfuse the chamber with fresh imaging buffer. For a more robust solution, add a low concentration of a fluorescence quencher like Manganese (Mn²⁺, ~50 µM) to the extracellular solution. Mn²⁺ enters the cell slowly but effectively quenches the fluorescence of extracellular Fura-2.[17][18][19]
Problem 2: High Background Originating from within the Cells (Poor Signal-to-Noise Ratio)

When the background is cell-specific, the issue is often related to the dye loading or cell health.

Possible CauseRecommended Solution
Excessive Intracellular Dye Concentration If using a patch pipette for loading, reduce the Fura-2 concentration in the pipette solution. While less common for the salt form, excessive dye can buffer intracellular calcium and affect cell physiology.[20]
Dye Compartmentalization Loading cells at lower temperatures (room temperature vs. 37°C) can sometimes reduce the active sequestration of dye into organelles.[6] Ensure cells are healthy, as stressed or dying cells can have compromised membranes leading to abnormal dye distribution.[10]
Cellular Autofluorescence Cellular autofluorescence is often stronger in the blue/green spectrum.[2] While Fura-2's spectral properties are fixed, you can minimize its contribution by using appropriate background subtraction and ensuring your excitation light is well-filtered. If autofluorescence is prohibitively high, consider alternative red-shifted calcium indicators, though this would require changing your experimental setup.[21]
Photobleaching & Phototoxicity Reduce the intensity of the excitation light using neutral density filters and minimize exposure time.[9][16] This not only reduces photobleaching but also limits phototoxicity, which can compromise cell health and lead to increased background.
Problem 3: Drifting or Unstable Baseline Fluorescence

A baseline that is not stable over time can indicate dye leakage or photobleaching.

Possible CauseRecommended Solution
Dye Leakage from Cells Healthy cells should retain the this compound salt. If leakage is observed, it may indicate poor cell health or membrane damage from the loading procedure (e.g., microinjection). Ensure loading is as gentle as possible. For experiments using the AM form, the anion transport inhibitor Probenecid (1-2.5 mM) can be used to reduce dye extrusion.[7][22]
Photobleaching A downward drift in fluorescence at both 340 nm and 380 nm is a classic sign of photobleaching. While ratiometric measurement corrects for this to an extent, severe bleaching can still introduce artifacts.[9][11] Reduce excitation intensity and/or exposure frequency.

Quantitative Data Summary

Table 1: Common Sources of Biological Autofluorescence

SourceTypical Excitation Max (nm)Typical Emission Max (nm)Notes
NADH ~340~450A primary source of blue/green autofluorescence in most cells.[1]
Flavins (FAD, FMN) ~450~530Contributes to green/yellow autofluorescence.
Lipofuscin Broad (360-500)Broad (420-650)"Aging pigment" that can be a significant issue in older or post-mitotic cells like neurons.[1]
Collagen ~340~400Relevant for experiments involving tissue slices or co-cultures with fibroblasts.[1]

Table 2: Optimization of Experimental Parameters

ParameterTypical RangeRecommendation to Reduce Background
Imaging Medium N/AUse phenol red-free buffered salt solution (e.g., HBSS).[4]
Excitation Light Intensity N/AUse the lowest intensity that provides an adequate signal-to-noise ratio. Employ neutral density filters.[9][16]
Exposure Time 50 - 300 msKeep exposure times as short as possible (<200ms is often recommended) to minimize photobleaching.[16]
Extracellular Quencher (MnCl₂) 10 - 100 µMUse ~50 µM in the extracellular buffer to quench fluorescence from leaked dye.[19]

Experimental Protocols

Protocol 1: Background Subtraction for Fura-2 Imaging

Objective: To computationally remove background fluorescence from the imaging medium and optical components.

Methodology:

  • Prepare your cells for imaging in the appropriate chamber and place them on the microscope stage.

  • Using the imaging software, find a field of view that contains your cells of interest.

  • Move the stage to an adjacent area on the same coverslip that is clean and completely free of cells.

  • Acquire an image at 340 nm excitation and another at 380 nm excitation, using the same exposure settings as your planned experiment.

  • Within your imaging software, define a region of interest (ROI) in this cell-free area and measure the mean pixel intensity for both the 340 nm and 380 nm images. These are your background values (BG340 and BG380).

  • Configure the software to subtract these constant values from all subsequent images in real-time (F340 - BG340 and F380 - BG380) before calculating the 340/380 ratio.[16]

Protocol 2: Quenching of Extracellular Fura-2 Fluorescence with Manganese (Mn²⁺)

Objective: To eliminate the fluorescent signal from any Fura-2 dye present in the extracellular medium.

Methodology:

  • Prepare your standard, phenol red-free imaging buffer.

  • Prepare a concentrated stock solution of Manganese Chloride (MnCl₂) (e.g., 100 mM in deionized water).

  • Before starting your experiment, add the MnCl₂ stock solution to your imaging buffer to achieve a final concentration of 50-100 µM.

  • Perfuse the imaging chamber with the Mn²⁺-containing buffer.

  • Allow the solution to equilibrate for 2-3 minutes before beginning image acquisition. The Mn²⁺ will quench the fluorescence of any Fura-2 in the extracellular space.[17][23]

  • Note: Mn²⁺ can slowly enter cells through calcium channels and will quench intracellular Fura-2 as well. This method is best for short-term experiments or for establishing a true baseline before stimulating cells. The rate of quenching of the intracellular dye can itself be used as an indicator of divalent cation influx.[18]

Visual Guides

TroubleshootingWorkflow start High Background Fluorescence Observed in Fura-2 Experiment q1 Is background uniform across the entire field of view? start->q1 cause1 Possible Cause: Autofluorescence from Media or Extracellular Dye q1->cause1 Yes q2 Is background specific to cells or is the signal-to-noise poor? q1->q2 No sol1 Solution: 1. Use Phenol Red-Free Buffer. 2. Perfuse with fresh buffer. 3. Use Mn²⁺ to quench extracellular dye. cause1->sol1 cause2 Possible Cause: - Excessive Dye Concentration - Dye Compartmentalization - High Cellular Autofluorescence q2->cause2 Yes q3 Is the baseline signal drifting over time? q2->q3 No sol2 Solution: 1. Optimize dye loading parameters. 2. Image at Room Temperature. 3. Perform background subtraction. cause2->sol2 cause3 Possible Cause: - Dye Leakage from Cells - Photobleaching q3->cause3 Yes sol3 Solution: 1. Check cell health. 2. Reduce excitation light intensity and/or exposure time. cause3->sol3

Caption: Troubleshooting workflow for diagnosing high background fluorescence.

SignalSources cluster_cell Cell cytosol Cytosolic Fura-2 objective Microscope Objective (Signal Detection) cytosol->objective Desired Signal organelles Compartmentalized Fura-2 (e.g., Mitochondria, ER) organelles->objective Background autofluorescence Endogenous Autofluorescence (e.g., NADH) autofluorescence->objective Background extracellular Extracellular Fura-2 extracellular->objective Background media Media Components (e.g., Phenol Red) media->objective Background

Caption: Sources of desired signal vs. background fluorescence in a Fura-2 experiment.

References

Preventing Fura-2 pentapotassium leakage from cells using probenecid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing the leakage of Fura-2 pentapotassium salt from cells using probenecid.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and why does it leak from cells?

This compound salt is a fluorescent indicator used to measure intracellular calcium concentration.[1][2][3] It is the membrane-impermeant form of the dye that is generated after the acetoxymethyl (AM) ester form (Fura-2 AM) enters the cell and is cleaved by intracellular esterases.[4] However, many cell types actively extrude the negatively charged Fura-2 molecule from the cytoplasm using organic anion transporters (OATs).[5][6] This leakage can lead to a gradual decrease in the fluorescent signal, complicating accurate and stable measurements of intracellular calcium.[5][7]

Q2: How does probenecid prevent Fura-2 leakage?

Probenecid is an inhibitor of organic anion transporters.[5][8] By blocking these transporters, probenecid prevents the efflux of Fura-2 from the cell, leading to a more stable intracellular dye concentration and a more reliable fluorescent signal for calcium measurements.[5][9][10]

Q3: What is the recommended concentration of probenecid to use?

The optimal concentration of probenecid can vary depending on the cell type. However, a final in-well concentration of 1.0 mM to 2.5 mM is commonly recommended.[5][11][12][13] It is advisable to determine the optimal concentration for your specific cell line to ensure effective inhibition of dye leakage without causing cytotoxicity.[14]

Q4: Can probenecid be toxic to cells?

While generally used without significant issues, high concentrations of probenecid can be cytotoxic to some cell lines.[15][16][17] It is crucial to perform a dose-response experiment to determine the highest non-toxic concentration for your specific cells. Cell viability assays, such as Trypan Blue exclusion or MTT assay, can be used for this purpose.

Q5: Are there any alternatives to probenecid?

Yes, other organic anion transport inhibitors like sulfinpyrazone can also be used to prevent dye leakage.[14] Some studies suggest that sulfinpyrazone may be more effective than probenecid in certain cell types.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of Fura-2 fluorescence signal Active transport of Fura-2 out of the cell via organic anion transporters.Add probenecid (1-2.5 mM) to the loading and imaging buffers.[5][12] Consider using an alternative inhibitor like sulfinpyrazone.[14]
Low Fura-2 fluorescence signal - Insufficient dye loading.- Cell death.- Dye leakage.- Increase Fura-2 AM concentration (typically 1-5 µM) or incubation time.[12]- Verify cell viability.- Use probenecid to prevent leakage.[12]
High background fluorescence - Extracellular Fura-2.- Phenol red in the medium.- Wash cells thoroughly after loading.- Use a phenol red-free medium for experiments.[12]
Inconsistent results between experiments - Variability in cell density.- Inconsistent dye loading time or temperature.- Age of Fura-2 AM stock solution.- Ensure consistent cell seeding density.- Standardize all incubation times and temperatures.- Use freshly prepared Fura-2 AM working solution for each experiment.
Cellular damage or altered cell function Probenecid cytotoxicity.Determine the optimal, non-toxic concentration of probenecid for your cell line using a viability assay.[15][16]
Dye compartmentalization (punctate staining) Sequestration of Fura-2 in organelles.Load cells at a lower temperature (e.g., room temperature) to reduce endocytosis.[7] Optimize loading time and concentration.[12]

Experimental Protocols and Data

Recommended Reagent Concentrations
ReagentStock SolutionWorking ConcentrationReference(s)
Fura-2 AM 1-5 mM in anhydrous DMSO1-5 µM[11][12]
Probenecid 250-500 mM in 1 M NaOH and buffer1.0-2.5 mM[5][11][13]
Pluronic F-127 10-20% in DMSO0.02-0.04%[11][12]
Detailed Protocol for Loading Adherent Cells with Fura-2 AM and Probenecid
  • Cell Preparation: Plate adherent cells on coverslips or in a multi-well plate and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of Fura-2 AM (1-5 mM) in high-quality anhydrous DMSO.

    • Prepare a stock solution of Probenecid. A 250 mM stock can be made by dissolving it in an equal volume of 1N NaOH and then bringing it to the final volume with a buffer like Hanks' Balanced Salt Solution (HBSS). Adjust the pH to 7.4.[13]

    • Prepare a 10% Pluronic F-127 stock solution in DMSO.

  • Loading Solution Preparation:

    • Prepare a loading buffer (e.g., HBSS) with the desired final concentrations of Fura-2 AM (e.g., 5 µM), Pluronic F-127 (e.g., 0.04%), and Probenecid (e.g., 1 mM).[11]

    • Example for 10 mL of loading solution: Add 10 µL of 5 mM Fura-2 AM stock, 40 µL of 10% Pluronic F-127, and 40 µL of 250 mM Probenecid to 10 mL of HBSS.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution containing probenecid to the cells.

    • Incubate for 30-60 minutes at 37°C. The optimal time may vary depending on the cell type.

  • Washing and De-esterification:

    • Remove the loading solution.

    • Wash the cells twice with pre-warmed HBSS containing probenecid (at the same concentration as in the loading solution).

    • Add fresh HBSS with probenecid to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[4]

  • Imaging: The cells are now ready for fluorescence imaging. Maintain the presence of probenecid in the imaging buffer throughout the experiment.

Visualizations

Mechanism of Fura-2 Leakage and Probenecid Inhibition

Fura2_Leakage_Mechanism cluster_cell Cell Cytoplasm cluster_extracellular Extracellular Space Fura2_AM Fura-2 AM Esterases Esterases Fura2_AM->Esterases Fura2_Penta Fura-2 (pentapotassium salt) Esterases->Fura2_Penta Cleavage OAT Organic Anion Transporter (OAT) Fura2_Penta->OAT Fura2_Penta_out Fura-2 OAT->Fura2_Penta_out Leakage/Efflux Fura2_AM_out Fura-2 AM Fura2_AM_out->Fura2_AM Enters Cell Probenecid Probenecid Probenecid->OAT Inhibits

Caption: Mechanism of Fura-2 leakage via OATs and its inhibition by probenecid.

Experimental Workflow

Experimental_Workflow A 1. Plate Cells B 2. Prepare Fura-2 AM Loading Solution with Probenecid A->B C 3. Wash Cells B->C D 4. Incubate Cells with Loading Solution (30-60 min, 37°C) C->D E 5. Wash Cells with Buffer containing Probenecid D->E F 6. De-esterification (20-30 min, RT) E->F G 7. Perform Calcium Imaging Experiment F->G

Caption: A typical experimental workflow for Fura-2 loading with probenecid.

References

Common artifacts in Fura-2 pentapotassium imaging and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-2 calcium imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to Fura-2 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fura-2 and why is it used for calcium imaging?

Fura-2 is a high-affinity, ratiometric fluorescent indicator dye used for measuring intracellular calcium concentrations ([Ca²⁺]i).[1][2] Its key advantage is its ratiometric nature; it exhibits a shift in its fluorescence excitation maximum from ~380 nm (calcium-free) to ~340 nm (calcium-bound) while maintaining a stable emission peak around 510 nm.[2][3] By taking the ratio of the fluorescence intensities at these two excitation wavelengths (340/380), a quantitative measure of [Ca²⁺]i can be obtained that corrects for artifacts like uneven dye loading, variations in cell thickness, photobleaching, and dye leakage.[1][2][4][5][6][7] This makes Fura-2 a robust and widely appreciated tool for quantifying calcium levels.[2]

Q2: What is the difference between Fura-2 pentapotassium salt and Fura-2 AM?

Fura-2 is available in two primary forms:

  • Fura-2, Pentapotassium Salt: This is the membrane-impermeant, active form of the dye.[8][9][10] It cannot cross cell membranes and must be loaded into cells via methods like microinjection or scrape loading.[8][9] It is primarily used for in vitro calibrations.

  • Fura-2, Acetoxymethyl (AM) Ester: This is a membrane-permeant version of the dye.[3] The lipophilic AM ester groups allow the molecule to diffuse passively across the cell membrane.[1] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant this compound salt in the cytoplasm.[1][3]

Q3: What are the key spectral properties of Fura-2?

The spectral properties of hydrolyzed Fura-2 are crucial for experimental setup and data interpretation.

PropertyCa²⁺-Free Fura-2Ca²⁺-Bound Fura-2Isosbestic Point
Excitation Max ~363-380 nm[2][3]~335-340 nm[2][3]~360 nm[11][12]
Emission Max ~510-512 nm[3]~505-510 nm[2][3]~510 nm[2]
Kd (Dissociation Constant) \multicolumn{3}{c}{~145 nM (at 22°C, pH 7.2)[3]}

Troubleshooting Guide

This section addresses common artifacts and provides step-by-step solutions to resolve them.

Problem 1: Weak or No Fura-2 Signal

Question: I have loaded my cells with Fura-2 AM, but the fluorescence intensity is very low or absent. What could be the cause?

Possible Causes & Solutions:

  • Poor Dye Loading:

    • Optimize Concentration: The optimal Fura-2 AM concentration can vary between cell types. Test a range from 1 µM to 5 µM.[5][13]

    • Optimize Incubation Time & Temperature: Loading typically requires 30-60 minutes.[14][15] While 37°C is common, some cell types load better at room temperature to prevent dye sequestration into organelles.[12][16]

    • Use a Dispersing Agent: Fura-2 AM has low aqueous solubility. Use a mild detergent like Pluronic® F-127 to aid its dispersion in the loading buffer.[3][15]

  • Incomplete Hydrolysis: Cellular esterases must cleave the AM ester for Fura-2 to become fluorescent and Ca²⁺-sensitive.[1][13]

    • Allow Time for De-esterification: After loading, incubate cells in dye-free media for at least 30 minutes to ensure complete hydrolysis.[1][14]

    • Check Cell Health: Unhealthy or metabolically inactive cells may have reduced esterase activity.[17]

  • Instrument Settings:

    • Incorrect Filters/Wavelengths: Ensure you are using the correct filter sets for Fura-2 (Excitation: 340nm and 380nm; Emission: ~510nm).[12]

    • Low Gain/Exposure: Increase the camera gain or exposure time, but be mindful of increasing phototoxicity and photobleaching.[18]

Problem 2: High and Noisy Background Fluorescence

Question: My baseline 340/380 ratio is very high before stimulation, or the signal is very noisy. How can I fix this?

Possible Causes & Solutions:

  • Extracellular Dye:

    • Thorough Washing: After loading, wash the cells 2-3 times with fresh buffer to remove any extracellular Fura-2 AM.[1]

    • Dye Leakage: Some cells actively pump out the hydrolyzed dye.[13][19] If leaked dye encounters high extracellular calcium, it will generate a high background signal.[19]

      • Solution: Perform experiments at a lower temperature (e.g., room temperature) to reduce transport activity.[16]

      • Solution: Use an organic anion transport inhibitor like probenecid in the loading and imaging buffer to improve dye retention.[8][15]

  • Photobleaching:

    • Definition: Photobleaching is the light-induced destruction of the fluorophore, which can alter its spectral properties and lead to inaccurate ratio measurements.[20] Even an 8% loss in total fluorescence can cause significant errors.[20]

    • Minimize Excitation Light: Reduce the intensity and duration of light exposure. Use neutral density filters and increase camera gain if necessary.[1][20]

    • Reduce Oxygen: Photobleaching is often oxygen-dependent. Deoxygenating the medium can help, though this may not be feasible for all biological experiments.[20]

  • Cell Autofluorescence:

    • Background Subtraction: Before calculating the 340/380 ratio, always measure and subtract the background fluorescence from a region without cells and the autofluorescence from cells not loaded with Fura-2.[1][21]

Problem 3: Artifacts from Dye Compartmentalization

Question: The Fura-2 fluorescence in my cells appears punctate or localized instead of diffuse in the cytoplasm. How does this affect my measurements?

Possible Causes & Solutions:

  • Sequestration into Organelles: Fura-2 can accumulate in organelles like mitochondria or the endoplasmic reticulum, where calcium levels are different from the cytosol.[16][22][23] This is a significant source of error.

    • Lower Loading Temperature: Loading cells at room temperature or even 4°C can reduce active transport into organelles.[12][16]

    • Use Lower Dye Concentrations: High concentrations of Fura-2 AM can promote compartmentalization.[24]

    • Quench Organellar Dye: A protocol using manganese (Mn²⁺) can be employed to selectively quench the cytosolic dye pool, allowing for the subtraction of the non-cytosolic component.[22]

Visual Guides & Workflows

Fura-2 Experimental Workflow

This diagram outlines the key steps in a typical Fura-2 imaging experiment, highlighting stages where artifacts can be introduced.

Fura2_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging & Acquisition cluster_analysis Data Analysis cell_prep Cell Plating & Culture reagent_prep Prepare Loading Buffer (Fura-2 AM, Pluronic F-127) loading Incubate Cells with Fura-2 AM (30-60 min) reagent_prep->loading wash Wash to Remove Extracellular Dye loading->wash deester De-esterification (Incubate in Dye-Free Media) wash->deester setup Microscope Setup (Filters, Focus, Exposure) deester->setup acquire Acquire Image Pairs (340nm & 380nm Excitation) setup->acquire stimulate Apply Stimulus acquire->stimulate acquire2 Continue Acquisition stimulate->acquire2 bkg_sub Background Subtraction acquire2->bkg_sub ratio_calc Calculate 340/380 Ratio bkg_sub->ratio_calc calibration Convert Ratio to [Ca²⁺] (Grynkiewicz Equation) ratio_calc->calibration

Caption: Standard workflow for Fura-2 AM calcium imaging experiments.

Troubleshooting Flowchart: Poor Signal-to-Noise Ratio

Use this flowchart to diagnose the cause of a poor signal-to-noise ratio in your Fura-2 experiment.

Troubleshooting_SNR start Start: Poor Signal-to-Noise Ratio q_intensity Is overall fluorescence intensity low? start->q_intensity a_low_loading Cause: Inefficient Loading - Optimize dye concentration - Increase loading time - Check cell health q_intensity->a_low_loading Yes q_background Is background fluorescence high? q_intensity->q_background No end_node Resolved a_low_loading->end_node a_leakage Cause: Dye Leakage / Extracellular Dye - Wash cells thoroughly - Use Probenecid - Image at lower temperature q_background->a_leakage Yes q_bleaching Does signal fade rapidly over time? q_background->q_bleaching No a_leakage->end_node a_bleaching Cause: Photobleaching - Reduce excitation intensity/time - Use neutral density filters q_bleaching->a_bleaching Yes q_bleaching->end_node No a_bleaching->end_node

Caption: Diagnostic flowchart for troubleshooting a poor signal-to-noise ratio.

Experimental Protocols

Protocol: Fura-2 AM Loading for Adherent Cells
  • Prepare Loading Buffer:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[13]

    • For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS or Tyrode's buffer) with pH 7.2-7.4.[15]

    • To aid solubilization, add an equal volume of 20% Pluronic F-127 solution to the Fura-2 AM stock before diluting it in the buffer.

  • Cell Preparation:

    • Grow cells to 70-90% confluency on glass coverslips suitable for imaging.

    • Aspirate the culture medium.

  • Loading:

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at either room temperature or 37°C. The optimal condition should be determined empirically for your cell type.[5][14][15]

  • Wash and De-esterification:

    • Aspirate the loading buffer and wash the cells gently two times with fresh, dye-free physiological buffer.

    • Add fresh buffer and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by cytosolic esterases.[14]

  • Imaging:

    • Mount the coverslip onto the microscope imaging chamber.

    • Proceed with image acquisition, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.[14]

Protocol: In Situ Calibration of Fura-2 Signal

To convert the 340/380 ratio to an absolute calcium concentration, an in situ calibration is performed to determine the minimum (Rmin) and maximum (Rmax) ratios.[21]

  • Determine Rmax (Ca²⁺-Saturated Signal):

    • After recording the experimental response, perfuse the cells with a high-calcium buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin).[14] This will flood the cell with calcium, saturating the Fura-2.

    • Record the stable, maximal 340/380 ratio. This value is Rmax.[21]

  • Determine Rmin (Ca²⁺-Free Signal):

    • Next, perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator (e.g., 5-10 mM EGTA) along with the ionophore.[14][21] This will remove all free calcium from the indicator.

    • Record the stable, minimum 340/380 ratio. This value is Rmin.[21]

  • Calculate [Ca²⁺]:

    • Use the Grynkiewicz equation to calculate the intracellular calcium concentration for your experimental data: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    • Where:

      • Kd is the dissociation constant of Fura-2 (~145 nM).[3]

      • R is the experimentally measured 340/380 ratio.

      • Rmin and Rmax are the values determined above.

      • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.[21]

References

Fura-2 Technical Support Center: Troubleshooting Photobleaching in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-2 live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of Fura-2, with a specific focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is Fura-2 and why is it used for calcium imaging?

Fura-2 is a ratiometric fluorescent indicator dye used to measure intracellular calcium concentrations.[1][2] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeant and is converted to the active, cell-impermeant form by cytosolic esterases.[3] The key advantage of Fura-2 is its dual-excitation wavelength property. The fluorescence emission at ~510 nm is recorded while alternating excitation between 340 nm (calcium-bound) and 380 nm (calcium-free).[2][4] The ratio of the fluorescence intensities at these two wavelengths is directly proportional to the intracellular calcium concentration, which allows for quantitative measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[5]

Q2: What is photobleaching and why is it a concern with Fura-2?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to excitation light.[6] While Fura-2's ratiometric nature can compensate for some effects of photobleaching, intense or prolonged illumination can still be problematic. Photobleaching not only reduces the fluorescence signal, potentially leading to a poor signal-to-noise ratio, but it can also generate fluorescent byproducts that are not sensitive to calcium, which can interfere with accurate calcium measurements.[7] An 8% loss in total fluorescence can be enough to introduce significant errors in calcium concentration calculations.[7]

Q3: What is the difference between Fura-2 pentapotassium salt and Fura-2 AM?

This compound salt is the cell-impermeant form of the dye.[8][9] It is typically loaded into cells via microinjection, patch pipette, or other mechanical loading techniques.[8] Fura-2 AM is the cell-permeant version, containing acetoxymethyl ester groups that allow it to passively diffuse across the cell membrane.[3][9] Once inside the cell, cellular esterases cleave off the AM groups, trapping the active Fura-2 inside.[3] Fura-2 AM is the more common choice for loading large populations of cells for fluorescence microscopy and plate reader-based assays.

Q4: How does ratiometric imaging with Fura-2 help in addressing photobleaching?

Ratiometric imaging involves calculating the ratio of fluorescence intensities from two different excitation wavelengths (340 nm and 380 nm). This ratio is largely independent of factors that affect both wavelengths equally, such as dye concentration and cell thickness.[2] While photobleaching affects the overall fluorescence intensity, the ratio of the two signals can remain relatively stable, thus providing a more reliable measure of calcium concentration compared to single-wavelength indicators.[4] However, it's important to note that severe photobleaching can still alter the spectral properties of Fura-2 and affect the accuracy of the ratio.[7]

Troubleshooting Guide: Photobleaching

Issue: Rapid decrease in fluorescence signal at both 340 nm and 380 nm excitation.

This is a classic sign of photobleaching. Here are steps to mitigate this issue:

Solution Detailed Steps & Explanation
Reduce Excitation Light Intensity Decrease the power of your illumination source (e.g., arc lamp or LED). Use neutral density (ND) filters to attenuate the light before it reaches the sample. The goal is to use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.[7][10]
Minimize Exposure Time Reduce the camera exposure time for each wavelength. Also, increase the interval between image acquisitions to the longest duration that still allows you to capture the biological event of interest. Avoid continuous illumination; only illuminate the sample when acquiring an image.[6]
Optimize Imaging Settings Find the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize light exposure.[6] Use a more sensitive camera (e.g., sCMOS or EMCCD) to allow for lower excitation light levels.
Use Antifade Reagents While more common in fixed-cell imaging, some live-cell imaging media contain components that can help reduce photobleaching. Consider if this is compatible with your experimental setup.
Reduce Oxygen Concentration Photobleaching is often an oxygen-dependent process.[7] If your experimental setup allows, you can try reducing the oxygen concentration in your imaging medium, though this can impact cell physiology and should be done with caution.

Issue: The 340/380 ratio is unstable or drifting over time, even with minimal photobleaching.

Solution Detailed Steps & Explanation
Check for Dye Leakage Cells can actively extrude Fura-2 over time, leading to a decreasing intracellular concentration and a change in the baseline ratio.[11] This can be more pronounced at 37°C.[11] Consider performing experiments at room temperature or using an organic anion transport inhibitor like probenecid to reduce dye leakage.[8]
Assess for Dye Compartmentalization Fura-2 can sometimes be sequestered into intracellular organelles, such as mitochondria or the endoplasmic reticulum, where the calcium concentration is different from the cytosol.[12] This can lead to a complex and changing fluorescence signal. Loading cells at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization.[12]
Verify Illumination Stability Ensure that your light source is stable and not fluctuating. Arc lamps can flicker as they age. If possible, use a stable LED light source.
Correct for Background Fluorescence High background fluorescence can contribute to noise and instability in the ratio. Always subtract the background fluorescence from a region of the image without cells before calculating the 340/380 ratio.

Data Presentation

Table 1: Spectral and Photophysical Properties of Fura-2

PropertyCa²⁺-free Fura-2Ca²⁺-bound Fura-2Reference(s)
Excitation Maximum ~363-380 nm~335-340 nm[4][8][13]
Emission Maximum ~510-512 nm~505-510 nm[8][13][14]
Quantum Yield (Φf) 0.230.49[14][15][16]
Dissociation Constant (Kd) \multicolumn{2}{c}{~145 nM}[17]

Table 2: Recommended Microscope Settings for Fura-2 Ratiometric Imaging

ParameterRecommended SettingRationale
Excitation Wavelengths 340 nm and 380 nmOptimal wavelengths for capturing the calcium-bound and calcium-free states of Fura-2.[4]
Emission Filter 510 nm (e.g., 510/40 nm bandpass)Isolates the fluorescence emission of Fura-2.[2]
Dichroic Mirror ~400 nm cutoffSeparates the UV excitation light from the visible emission light.
Objective High numerical aperture (NA) oil or water immersionMaximizes light collection efficiency, allowing for lower excitation intensity.
Camera Cooled, high-sensitivity (sCMOS or EMCCD)Reduces thermal noise and allows for shorter exposure times.

Experimental Protocols

Protocol 1: Loading Adherent Cells with Fura-2 AM

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

  • Prepare Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES to pH 7.2-7.4.

  • Prepare Fura-2 AM Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

  • Prepare Working Solution: Dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type. To aid in dye solubilization, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%. If dye leakage is a concern, probenecid can be added to a final concentration of 1-2.5 mM.

  • Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the Fura-2 AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Wash: After incubation, gently wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular dye.

  • De-esterification: Add fresh loading buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: The cells are now ready for live-cell imaging.

Visualizations

Fura2_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus (e.g., Agonist) Receptor Receptor (e.g., GPCR) Stimulus->Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Channel Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i Increase Ca_Channel->Ca_Cytosol Ca²⁺ Influx ER Endoplasmic Reticulum (ER) IP3R->Ca_Cytosol Releases Ca²⁺ from ER Fura2_Free Fura-2 (Ca²⁺-free) (Excitation: 380nm) Ca_Cytosol->Fura2_Free Binds to Fura2_Bound Fura-2 (Ca²⁺-bound) (Excitation: 340nm) Fura2_Free->Fura2_Bound Emission Fluorescence Emission (~510nm) Fura2_Free->Emission Fura2_Bound->Emission Fura2_Imaging_Workflow A 1. Plate Cells on Glass-Bottom Dish B 2. Prepare Fura-2 AM Loading Solution A->B C 3. Load Cells with Fura-2 AM (30-60 min) B->C D 4. Wash to Remove Extracellular Dye C->D E 5. De-esterification (30 min) D->E F 6. Mount on Microscope E->F G 7. Set Imaging Parameters (Excitation 340/380nm, Emission 510nm) F->G H 8. Acquire Time-Lapse Images G->H I 9. Data Analysis: Background Subtraction, 340/380 Ratio Calculation H->I Troubleshooting_Photobleaching Start Issue: Rapid Signal Loss (Photobleaching) Q1 Is Excitation Light Intensity Minimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Exposure Time Minimized? A1_Yes->Q2 Action1 Reduce Lamp/LED Power Use ND Filters A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is a Sensitive Camera Being Used? A2_Yes->Q3 Action2 Decrease Camera Exposure Increase Time Interval A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Result Photobleaching Minimized A3_Yes->Result Action3 Consider Upgrading to sCMOS or EMCCD A3_No->Action3 Action3->Result

References

Solving inconsistent Fura-2 pentapotassium signals across experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent signals when using Fura-2 pentapotassium salt for intracellular calcium measurements.

Troubleshooting Guide: Inconsistent Fura-2 Signals

Problem 1: Low or No Fura-2 Fluorescence Signal
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Dye Loading Increase incubation time or Fura-2 concentration.Enhanced and consistent fluorescent signal across the cell population.
Cell Death/Poor Health Perform a cell viability assay (e.g., Trypan Blue).Ensure a high percentage of viable cells for accurate measurements.
Incorrect Filter Sets Verify that the excitation and emission filters match Fura-2's spectral properties (Excitation: ~340nm and ~380nm; Emission: ~510nm).Optimal signal-to-noise ratio and accurate ratiometric measurements.
Precipitation of Fura-2 Ensure the Fura-2 stock solution is fully dissolved. Use a vortex or brief sonication if necessary.A clear, homogenous dye solution for consistent loading.
Problem 2: High Background Fluorescence
Potential Cause Troubleshooting Step Expected Outcome
Extracellular Fura-2 Wash cells thoroughly with a dye-free buffer after loading.Reduction of background noise and improved signal clarity from intracellular dye.
Autofluorescence Image a sample of unloaded cells under the same experimental conditions to determine the baseline autofluorescence.Ability to subtract background autofluorescence from the Fura-2 signal.
Phenol Red in Media Use a phenol red-free medium during the experiment, as it can contribute to background fluorescence.Lowered background and enhanced signal-to-noise ratio.
Problem 3: Signal Instability and Photobleaching
Potential Cause Troubleshooting Step Expected Outcome
Excessive Excitation Light Reduce the intensity and/or duration of the excitation light. Use a neutral density filter if available.Minimized photobleaching, leading to more stable and prolonged recordings.
Dye Leakage Lower the experimental temperature, as dye leakage is temperature-dependent. Ensure cells are healthy.Improved dye retention within the cells for the duration of the experiment.
Phototoxicity Minimize light exposure to the cells to prevent cellular damage that can affect calcium signaling.Healthier cells providing more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal loading concentration for this compound salt?

The optimal concentration can vary between cell types but typically ranges from 1 to 10 µM. It is recommended to perform a concentration-response curve to determine the lowest possible concentration that yields a robust signal with minimal cellular toxicity.

Q2: How can I be sure my Fura-2 calibration is accurate?

Accurate calibration is crucial for converting fluorescence ratios into precise intracellular calcium concentrations. Perform both in vitro and in situ calibrations. For in situ calibration, at the end of an experiment, sequentially treat cells with a calcium ionophore (e.g., ionomycin) in a calcium-rich buffer to obtain Rmax, followed by a calcium-free buffer with a chelator (e.g., EGTA) to obtain Rmin.

Q3: My Fura-2 ratio is inconsistent between experiments. What could be the cause?

Inconsistent Fura-2 ratios can stem from several factors:

  • Fluctuations in Temperature or pH: Fura-2's fluorescence is sensitive to both. Ensure your experimental buffer is well-controlled for temperature and pH.

  • Inconsistent Dye Loading: Variations in incubation time, temperature, or dye concentration can lead to inconsistent loading and, therefore, inconsistent signals.

  • Presence of Heavy Metals: Heavy metals like manganese or zinc can quench Fura-2 fluorescence. Use high-purity salts and solutions to minimize contamination.

Q4: Can I use this compound salt for cells that are difficult to load?

This compound salt is the salt form of Fura-2 and is not membrane-permeant, making it ideal for direct loading into cells via microinjection or for calibration purposes. For loading intact, live cells, the membrane-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is typically used in conjunction with a dispersing agent like Pluronic F-127.

Experimental Protocols

Protocol 1: In Vitro Calibration of Fura-2
  • Prepare a series of calibration buffers with known free Ca²⁺ concentrations.

  • Add this compound salt to each buffer to a final concentration of ~1 µM.

  • Measure the fluorescence intensity at ~510 nm with excitation at ~340 nm and ~380 nm for each calibration buffer.

  • Calculate the ratio of the fluorescence intensities (F340/F380).

  • Plot the ratio against the known Ca²⁺ concentration to determine the dissociation constant (Kd).

Protocol 2: In Situ Calibration of Fura-2
  • After your experiment, keep the cells on the microscope stage.

  • To determine the maximum fluorescence ratio (Rmax), perfuse the cells with a high Ca²⁺ buffer containing a calcium ionophore like 4-bromo-A23187 or ionomycin.

  • Record the F340/F380 ratio once it reaches a stable maximum.

  • To determine the minimum fluorescence ratio (Rmin), perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator like EGTA.

  • Record the F340/F380 ratio once it reaches a stable minimum.

  • Use the Grynkiewicz equation to calculate intracellular calcium concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

Visualizations

cluster_loading Fura-2 AM Loading cluster_cell Intracellular Space cluster_detection Fluorescence Detection Fura2AM Fura-2 AM (Membrane Permeant) CellMembrane Cell Membrane Fura2AM->CellMembrane Crosses Membrane Esterases Esterases Pluronic Pluronic F-127 (Dispersing Agent) Pluronic->Fura2AM Extracellular->Fura2AM Fura2 Fura-2 Salt (Trapped, Active) Esterases->Fura2 Cleavage Ca2 Ca²⁺ Fura2->Ca2 Fura2Ca Fura-2-Ca²⁺ Complex Fura2->Fura2Ca Emission Emission (~510nm) Fura2->Emission Ca2->Fura2Ca Fura2Ca->Emission Excitation Excitation (340nm / 380nm) Excitation->Fura2 Binds Ca²⁺-free form Excitation->Fura2Ca Binds Ca²⁺-bound form Detector Detector Emission->Detector Start Inconsistent Fura-2 Signal CheckLoading Verify Dye Loading (Concentration, Time) Start->CheckLoading CheckHealth Assess Cell Health (Viability Assay) Start->CheckHealth CheckSignal Signal Low/Noisy? CheckLoading->CheckSignal CheckHealth->CheckSignal CheckBackground High Background? CheckSignal->CheckBackground No OptimizeLoading Optimize Loading Protocol CheckSignal->OptimizeLoading Yes CheckStability Signal Unstable? CheckBackground->CheckStability No WashCells Thoroughly Wash Cells Post-Loading CheckBackground->WashCells Yes AdjustLight Reduce Excitation Intensity/ Exposure Time CheckStability->AdjustLight Yes End Consistent Signal CheckStability->End No OptimizeLoading->CheckSignal ImproveHealth Improve Cell Culture Conditions ImproveHealth->CheckSignal CheckTempPH Control Temperature and pH AdjustLight->CheckTempPH UsePhenolFree Use Phenol Red-Free Media WashCells->UsePhenolFree UsePhenolFree->CheckStability CheckTempPH->End cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration (In Situ) cluster_analysis Data Analysis CellPrep 1. Cell Seeding and Culture DyePrep 2. Prepare Fura-2 AM Loading Solution CellPrep->DyePrep Loading 3. Load Cells with Fura-2 AM DyePrep->Loading Wash 4. Wash to Remove Extracellular Dye Loading->Wash Equilibrate 5. Equilibrate Cells in Buffer Wash->Equilibrate RecordBase 6. Record Baseline Fluorescence Ratio (F340/F380) Equilibrate->RecordBase Stimulate 7. Apply Experimental Stimulus RecordBase->Stimulate RecordResponse 8. Record Ca²⁺ Response Stimulate->RecordResponse AddIonophore 9. Add Ionomycin + High Ca²⁺ (Determine Rmax) RecordResponse->AddIonophore AddChelator 10. Add EGTA + Ca²⁺-Free (Determine Rmin) AddIonophore->AddChelator Calculate 11. Calculate [Ca²⁺]i (Grynkiewicz Equation) AddChelator->Calculate

Fura-2 Compartmentalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Fura-2 compartmentalization in organelles.

Troubleshooting Guide

Problem: My Fura-2 signal is punctate or localized to specific regions instead of being diffuse throughout the cytoplasm.

This is a classic sign of Fura-2 compartmentalization, where the dye accumulates in organelles such as mitochondria and the endoplasmic reticulum. This can lead to inaccurate measurements of cytosolic calcium levels.

Solutions:

  • Optimize Fura-2 AM Loading Conditions:

    • Lower the loading temperature: Loading cells at room temperature instead of 37°C can significantly reduce the sequestration of Fura-2 into organelles.[1]

    • Reduce Fura-2 AM concentration: Use the lowest possible concentration of Fura-2 AM that still provides an adequate signal-to-noise ratio. Typical concentrations range from 1-5 µM.[2][3]

    • Minimize incubation time: Shorter incubation times can help limit the extent of dye compartmentalization. Optimization for your specific cell type is crucial.[2][3]

  • Use Anion Transport Inhibitors:

    • Probenecid: This organic anion transport inhibitor can reduce the sequestration and secretion of Fura-2.[4][5][6] A typical working concentration is 2.5 mM.[4][5]

  • Post-Loading Correction with Digitonin:

    • This method allows for the separation of the cytosolic Fura-2 signal from the organelle-sequestered signal. By selectively permeabilizing the plasma membrane with a low concentration of digitonin, the cytosolic Fura-2 can be released and its fluorescence measured separately from the remaining organellar pool.

Problem: The baseline 340/380 ratio of my Fura-2 signal is high or unstable.

This can be another indicator of Fura-2 compartmentalization. The calcium concentration within organelles like mitochondria can be different from the cytosol, leading to an altered and often elevated baseline ratio.

Solutions:

  • Verify Homogeneous Dye Distribution:

    • Use fluorescence microscopy to visually inspect the cells. A diffuse, even fluorescence throughout the cytoplasm and nucleus is ideal. Punctate staining suggests compartmentalization.[7]

  • Implement Correction Protocols:

    • Perform a digitonin permeabilization experiment (see protocol below) to quantify the contribution of the organellar Fura-2 to the total signal.

Problem: My experimental treatment causes a change in Fura-2 distribution.

Some experimental conditions or compounds can induce or alter the compartmentalization of Fura-2, leading to artifacts that may be misinterpreted as changes in cytosolic calcium.

Solutions:

  • Control Experiments:

    • Perform control experiments where cells are loaded with Fura-2 and subjected to the vehicle or control condition for your treatment to observe any changes in dye distribution.

  • Consider Alternative Calcium Indicators:

    • If compartmentalization remains a persistent issue, consider using alternative calcium indicators that are less prone to sequestration, such as Fura-PE3.

Frequently Asked Questions (FAQs)

Q1: What is Fura-2 compartmentalization?

A1: Fura-2 compartmentalization is the accumulation of the calcium indicator Fura-2 in intracellular organelles, such as mitochondria, endoplasmic reticulum, and lysosomes, rather than remaining freely diffused in the cytoplasm.[1][7] This occurs because the acetoxymethyl (AM) ester form of Fura-2, used for loading into cells, can be fully hydrolyzed within these organelles, trapping the dye.

Q2: Why is Fura-2 compartmentalization a problem?

A2: The concentration of calcium in organelles can be significantly different from that in the cytosol. When a portion of the Fura-2 signal originates from these compartments, the overall measured fluorescence ratio (340/380 nm) will not accurately reflect the true cytosolic calcium concentration, potentially leading to misinterpretation of experimental results.[7]

Q3: How can I tell if Fura-2 is compartmentalized in my cells?

A3: The most direct way is to examine the cells under a fluorescence microscope. A diffuse, homogeneous fluorescence throughout the cytoplasm and nucleus indicates proper loading. In contrast, a punctate, granular, or localized fluorescence pattern suggests that the dye has accumulated in organelles.[7]

Q4: What is the effect of loading temperature on compartmentalization?

A4: Loading cells with Fura-2 AM at a lower temperature, such as room temperature (e.g., 20-25°C), is often recommended to minimize dye sequestration into organelles.[1] Loading at 37°C can accelerate the uptake and subsequent compartmentalization of the dye in some cell types.

Q5: How does probenecid help with Fura-2 compartmentalization?

A5: Probenecid is an inhibitor of organic anion transporters, which are present on the plasma membrane and on the membranes of some organelles. These transporters can actively pump the hydrolyzed, negatively charged Fura-2 out of the cytoplasm or into organelles. By blocking these transporters, probenecid helps to retain the dye in the cytosol and prevent its sequestration.[4][5][6]

Q6: Can I correct for Fura-2 compartmentalization after I've already loaded the cells?

A6: Yes, a post-loading correction can be performed using differential permeabilization with digitonin. This technique allows you to sequentially release the cytosolic and then the organellar pools of Fura-2 to quantify their respective contributions to the total fluorescence signal.

Q7: Are there any alternatives to Fura-2 that are less prone to compartmentalization?

A7: Yes, several alternative calcium indicators have been developed to address the issue of compartmentalization. For example, Fura-PE3 is a zwitterionic indicator designed for better cytosolic retention. Dextran-conjugated forms of calcium dyes can also be used to limit compartmentalization.

Data Presentation

Table 1: Strategies to Minimize Fura-2 Compartmentalization

MethodPrincipleTypical ParametersAdvantagesDisadvantages
Lower Loading Temperature Reduces the rate of active transport and sequestration into organelles.Load at room temperature (20-25°C) instead of 37°C.Simple to implement, often effective.May require longer loading times.
Optimize Dye Concentration Minimizes the total amount of dye available for sequestration.Use the lowest concentration that gives a good signal (typically 1-5 µM).Reduces potential dye-buffering effects.Signal may be too low in some systems.
Use Probenecid Inhibits organic anion transporters involved in dye sequestration and efflux.2.5 mM probenecid in the loading and experimental buffers.[4][5]Can be very effective in certain cell types.[6]Can have off-target effects in some biological systems.
Differential Permeabilization Separates cytosolic and organellar dye pools for quantification.Sequential treatment with low and high concentrations of digitonin.Allows for correction of the signal.More complex experimental procedure.

Experimental Protocols

Protocol 1: Fura-2 AM Loading with Probenecid

This protocol is a general guideline and should be optimized for your specific cell type.

Materials:

  • Fura-2 AM (dissolved in anhydrous DMSO to a stock concentration of 1 mM)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (250 mM stock in 1 M NaOH)

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

Procedure:

  • Prepare Loading Buffer: For a final Fura-2 AM concentration of 2 µM and probenecid concentration of 2.5 mM, mix the following in HBS:

    • Fura-2 AM stock solution (to a final concentration of 2 µM)

    • Pluronic F-127 (to a final concentration of 0.02%)

    • Probenecid stock solution (to a final concentration of 2.5 mM)

  • Cell Loading:

    • Remove the culture medium from your cells.

    • Wash the cells once with HBS.

    • Add the loading buffer to the cells.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells twice with HBS containing 2.5 mM probenecid.

  • De-esterification:

    • Incubate the cells in HBS with 2.5 mM probenecid for 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Proceed with your calcium imaging experiment. Maintain 2.5 mM probenecid in the experimental buffer if dye leakage is a concern.

Protocol 2: Correction for Fura-2 Compartmentalization using Digitonin

This protocol allows for the estimation of the contribution of organellar Fura-2 to the total cellular signal.

Materials:

  • Cells loaded with Fura-2 AM (as described above)

  • HBS (or other appropriate physiological buffer)

  • Digitonin (stock solution of 10 mg/mL in DMSO)

  • Triton X-100 (10% solution)

  • EGTA (0.5 M stock solution, pH 8.0)

  • Calcium chloride (1 M stock solution)

Procedure:

  • Baseline Measurement:

    • Measure the baseline Fura-2 fluorescence ratio (340/380 nm) of your loaded cells in HBS.

  • Selective Plasma Membrane Permeabilization:

    • Add a low concentration of digitonin (e.g., 10-50 µM, this needs to be optimized for your cell type) to the cells. This will selectively permeabilize the plasma membrane, releasing the cytosolic Fura-2.

    • Monitor the fluorescence until a new stable baseline is reached. This new baseline represents the signal from the Fura-2 remaining in the organelles.

  • Lysis of Organellar Membranes:

    • Add Triton X-100 (to a final concentration of 0.1%) to lyse all cellular membranes, releasing the organellar Fura-2.

  • Calibration:

    • To determine the maximum fluorescence ratio (Rmax), add a saturating concentration of calcium (e.g., 1-2 mM).

    • To determine the minimum fluorescence ratio (Rmin), add EGTA to chelate all the calcium (e.g., 10-20 mM).

  • Calculation:

    • The difference in the fluorescence signal before and after digitonin addition can be used to calculate the proportion of the signal that originates from the cytosol versus the organelles.

Mandatory Visualization

Fura2_Compartmentalization_Workflow cluster_problem Problem Identification cluster_prevention Prevention Strategies cluster_correction Correction Method cluster_outcome Desired Outcome Punctate Punctate Fura-2 Staining Temp Lower Loading Temperature Punctate->Temp Conc Optimize Dye Concentration Punctate->Conc Probenecid Use Probenecid Punctate->Probenecid HighBaseline High/Unstable Baseline Ratio HighBaseline->Temp HighBaseline->Conc HighBaseline->Probenecid Digitonin Differential Digitonin Permeabilization HighBaseline->Digitonin Accurate Accurate Cytosolic Ca2+ Measurement Temp->Accurate Conc->Accurate Probenecid->Accurate Digitonin->Accurate Digitonin_Permeabilization_Pathway Start Fura-2 Loaded Cells (Cytosolic + Organellar) LowDigitonin Add Low Concentration of Digitonin Start->LowDigitonin CytosolRelease Cytosolic Fura-2 Released LowDigitonin->CytosolRelease OrganelleSignal Measure Remaining Organellar Signal CytosolRelease->OrganelleSignal Triton Add Triton X-100 OrganelleSignal->Triton OrganelleRelease Organellar Fura-2 Released Triton->OrganelleRelease Calibration Calibrate Rmin and Rmax OrganelleRelease->Calibration

References

Fura-2 Pentapotassium Salt Experiments: A Technical Support Guide for Maintaining Optimal Cell Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for utilizing Fura-2 pentapotassium salt in intracellular calcium studies, with a primary focus on preserving cell health and integrity throughout the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and how does it differ from Fura-2 AM?

This compound salt is the membrane-impermeant form of the ratiometric calcium indicator Fura-2.[1][2][3] Unlike its acetoxymethyl (AM) ester counterpart, Fura-2 AM, the pentapotassium salt cannot passively diffuse across the cell membrane. This necessitates direct loading into the cytoplasm via methods such as microinjection, scrape loading, or through a patch pipette.[1] The key advantage of using the salt form is that it bypasses the need for enzymatic cleavage by intracellular esterases, a process that can sometimes be incomplete with Fura-2 AM and lead to compartmentalization of the dye in organelles.

Q2: What are the primary methods for loading this compound salt into cells?

The primary methods for introducing this compound salt into cells are:

  • Microinjection: Direct injection of the dye into individual cells using a fine glass micropipette. This method offers precise control over the amount of dye delivered to a specific cell.[1]

  • Scrape Loading: A mechanical method where a population of adherent cells is gently scraped in the presence of the dye, creating transient pores in the cell membrane that allow for dye entry.[1][4]

  • Patch Pipette: Introduction of the dye into a single cell during whole-cell patch-clamp electrophysiological recordings, where the dye is included in the pipette solution and diffuses into the cell upon establishing the whole-cell configuration.[5]

Q3: How does Fura-2 measure intracellular calcium concentration?

Fura-2 is a ratiometric indicator. Upon binding to free Ca²⁺, its fluorescence excitation maximum shifts from approximately 363 nm (Ca²⁺-free) to 335 nm (Ca²⁺-saturated), while the emission maximum remains relatively constant at around 510 nm.[1][2] By measuring the ratio of fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm), it is possible to determine the intracellular free calcium concentration. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, providing more accurate and stable readings compared to single-wavelength indicators.[6]

Q4: What are the key considerations for maintaining cell health during these experiments?

Maintaining cell health is paramount for obtaining reliable and reproducible data. Key considerations include:

  • Minimizing physical stress during loading: All loading methods are invasive to some degree. Optimizing the technique to be as gentle as possible is crucial.

  • Using appropriate buffers: The composition and pH of the intracellular and extracellular solutions should be physiological to support cell viability.

  • Controlling dye concentration: While a sufficient concentration is needed for a good signal-to-noise ratio, excessive concentrations can buffer intracellular calcium, affecting normal cellular signaling.

  • Limiting light exposure: Excitation with UV light can be phototoxic. It is important to use the lowest possible light intensity and exposure times.

Troubleshooting Guides

Issue 1: Low or No Fura-2 Signal After Loading
Potential Cause Troubleshooting Step
Inefficient Loading Microinjection: Confirm pipette tip is not clogged and that positive pressure is being applied. Scrape Loading: Ensure the scraping is sufficient to permeabilize membranes without causing excessive cell death. The cell monolayer should be confluent. Patch Pipette: Allow sufficient time for the dye to diffuse from the pipette into the cell. Check the osmolarity and pH of your pipette solution.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for Fura-2 (Excitation: 340nm and 380nm; Emission: ~510nm).
Dye Degradation Ensure the this compound salt solution is fresh and has been protected from light. Aqueous solutions are best used within a few months.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Step
Autofluorescence Measure the fluorescence of cells that have not been loaded with Fura-2 to determine the baseline autofluorescence. This can be subtracted from the final signal.
Contaminated Buffers or Media Use phenol red-free media for imaging, as phenol red can contribute to background fluorescence. Ensure all buffers are freshly prepared with high-purity water.
Excess Extracellular Dye Scrape Loading: Ensure thorough washing of the cells after the loading procedure to remove any dye remaining in the extracellular medium.
Issue 3: Rapid Loss of Fura-2 Signal (Dye Leakage)
Potential Cause Troubleshooting Step
Cell Membrane Damage Microinjection/Scrape Loading: The loading process may have caused irreparable membrane damage. Optimize the procedure to be less invasive. Allow cells time to recover after loading.
Active Transport out of the Cell Some cells actively pump out organic anions. The rate of efflux can increase with temperature.[1] Consider performing experiments at a lower temperature (e.g., room temperature instead of 37°C).[1] The organic anion transport inhibitor Probenecid can be used to reduce dye leakage.[1]
Issue 4: Inconsistent or Non-Responsive Calcium Signals
Potential Cause Troubleshooting Step
Cell Stress or Poor Health Visually inspect the cells for signs of stress (e.g., blebbing, detachment). Ensure all solutions are physiological and at the correct temperature. Allow cells to recover adequately after loading.
Calcium Buffering by Fura-2 The intracellular concentration of Fura-2 may be too high, buffering the calcium transients. Reduce the concentration of Fura-2 in the loading solution.
Phototoxicity Prolonged exposure to UV light can damage cells and affect their ability to respond to stimuli. Minimize light exposure by using neutral density filters and keeping illumination times as short as possible.
Compartmentalization Although less common with the salt form than the AM ester, some dye may still be sequestered in organelles. This can be assessed with high-resolution imaging.

Experimental Protocols

Protocol 1: Microinjection of this compound Salt
  • Prepare Fura-2 Solution: Dissolve this compound salt in a suitable intracellular buffer (e.g., a potassium-based solution) to a final concentration of 1-10 mM. Protect the solution from light.

  • Backfill Micropipette: Carefully backfill a fine-tipped glass micropipette with the Fura-2 solution.

  • Cell Preparation: Plate cells on a glass-bottom dish to allow for visualization on an inverted microscope.

  • Microinjection: Under microscopic guidance, gently bring the micropipette into contact with the target cell and apply a brief pulse of positive pressure to inject a small volume of the dye solution (typically ~1% of the cell volume).

  • Recovery: Allow the injected cell to recover for at least 30 minutes before starting the imaging experiment.

Protocol 2: Scrape Loading of this compound Salt
  • Cell Culture: Grow cells to confluency in a culture dish.

  • Prepare Loading Buffer: Prepare a buffer containing 1-5 µM this compound salt.

  • Loading: Wash the cells once with the loading buffer (without dye). Then, add the Fura-2 containing buffer to the cells.

  • Scraping: Using a sterile cell scraper or a rubber policeman, gently scrape the cell monolayer.

  • Incubation: Incubate the cells with the dye solution for 5-15 minutes at room temperature.

  • Washing: Gently wash the cells three times with fresh, dye-free buffer to remove extracellular Fura-2.

  • Recovery: Allow the cells to recover for at least 30 minutes before imaging.

Data Presentation

Table 1: Recommended Loading Parameters for this compound Salt

Loading MethodFura-2 ConcentrationIncubation/Loading TimeKey Considerations
Microinjection 1-10 mM in pipetteBrief pressure pulseMinimize injection volume to <1% of cell volume.
Scrape Loading 1-5 µM in buffer5-15 minutesOptimize scraping force to balance loading efficiency and cell viability.
Patch Pipette 50-200 µM in pipette>10 minutes diffusionEnsure osmolarity and pH of the pipette solution are physiological.

Table 2: Spectral Properties of Fura-2

StateExcitation Max (nm)Emission Max (nm)
Ca²⁺-free ~363~512
Ca²⁺-saturated ~335~505

Visualizations

Fura2_Workflow prep Prepare Cells load Load Fura-2 Pentapotassium Salt prep->load wash Wash to Remove Extracellular Dye load->wash recover Cell Recovery wash->recover image Acquire Images (Ex: 340/380nm, Em: 510nm) recover->image analyze Ratiometric Analysis (F340/F380) image->analyze interpret Interpret [Ca²⁺]i Changes analyze->interpret

Caption: Experimental workflow for intracellular calcium measurement using this compound salt.

Fura2_Signaling cluster_0 Intracellular Space cluster_1 Fluorescence Detection Fura2_free Fura-2 (Ca²⁺-free) Fura2_bound Fura-2-Ca²⁺ Complex Fura2_free->Fura2_bound + Ca²⁺ Ex380 Excitation 380 nm Fura2_free->Ex380 Ca Ca²⁺ Fura2_bound->Fura2_free - Ca²⁺ Ex340 Excitation 340 nm Fura2_bound->Ex340 Em510_low Emission ~510 nm (Low Ratio) Ex380->Em510_low Em510_high Emission ~510 nm (High Ratio) Ex340->Em510_high

Caption: Ratiometric detection principle of Fura-2 in response to intracellular calcium binding.

Troubleshooting_Tree start_node Poor Signal Quality? low_signal Low/No Signal start_node->low_signal Yes high_bg High Background start_node->high_bg Yes inconsistent_signal Inconsistent Signal start_node->inconsistent_signal Yes check_loading Optimize Loading (Concentration, Time) low_signal->check_loading check_filters Verify Filter Sets low_signal->check_filters check_wash Improve Washing Steps high_bg->check_wash check_media Use Phenol Red-Free Media high_bg->check_media check_health Assess Cell Viability inconsistent_signal->check_health reduce_phototox Minimize Light Exposure inconsistent_signal->reduce_phototox

Caption: A decision tree for troubleshooting common issues in Fura-2 experiments.

References

Validation & Comparative

Comparing Fura-2 pentapotassium with Fluo-4 for calcium imaging.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Fura-2 and Fluo-4 Calcium Indicators

In the landscape of intracellular calcium (Ca²⁺) measurement, Fura-2 and Fluo-4 stand out as two of the most widely utilized fluorescent indicators. Both are BAPTA-based chelators that exhibit changes in their fluorescent properties upon binding to Ca²⁺, enabling researchers to visualize and quantify calcium signaling dynamics in living cells. However, they operate on fundamentally different principles and possess distinct characteristics that make them suitable for different experimental paradigms. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate dye for their specific needs.

The primary distinction lies in their method of Ca²⁺ measurement. Fura-2 is a ratiometric indicator, while Fluo-4 is a single-wavelength, intensity-based probe.[1] Fura-2's ratiometric nature allows for the precise quantification of intracellular calcium concentrations, largely independent of variables like dye concentration, cell thickness, or photobleaching.[2][3] This is achieved by measuring the ratio of fluorescence emission at ~510 nm when the dye is excited at two different wavelengths: 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).[3][4] In contrast, Fluo-4 fluorescence intensity increases upon Ca²⁺ binding when excited at a single wavelength (~494 nm), making it simpler to use but more susceptible to the aforementioned artifacts.[5][6]

Performance Characteristics at a Glance

The selection of a calcium indicator is often dictated by its spectral properties, affinity for calcium, and brightness. The following table summarizes the key quantitative data for Fura-2 and Fluo-4 to facilitate a direct comparison.

PropertyFura-2Fluo-4
Measurement Type Ratiometric (Excitation Shift)Single Wavelength (Intensity Increase)
Excitation (Ca²⁺-bound) ~335-340 nm[7][8]~494 nm[9][10]
Excitation (Ca²⁺-free) ~362-380 nm[7][8]~494 nm
Emission Maximum ~505-510 nm[3][11]~516-528 nm[5][12]
Dissociation Constant (Kd) ~140-145 nM[11][13]~335-345 nM[5][9]
Quantum Yield (Ca²⁺-bound) Not consistently reported~0.14 - 0.16[5][9]
Extinction Coefficient (Ca²⁺-bound) ~35,000 M⁻¹cm⁻¹ (at 335 nm)[8]~82,000 - 88,000 M⁻¹cm⁻¹[9][10]
Instrumentation Requires UV light source & filter switchingCompatible with standard FITC/GFP filter sets

Note: Dissociation constants (Kd) can vary depending on experimental conditions such as temperature, pH, ionic strength, and the intracellular environment.[14][15][16]

Key Differences and Experimental Considerations

Ratiometric vs. Single-Wavelength Measurement: The core advantage of Fura-2 is its ratiometric property. By taking the ratio of fluorescence from two excitation wavelengths, measurements become more accurate and reliable, correcting for variations in dye loading, cell thickness, dye leakage, and photobleaching.[2][17] This makes Fura-2 ideal for quantitative measurements of absolute Ca²⁺ concentrations. Fluo-4, being a single-wavelength indicator, is experimentally simpler but its signal is directly affected by these variables, making it better suited for monitoring relative changes in Ca²⁺ and for high-throughput screening applications where simplicity is paramount.[4][5]

Calcium Affinity (Kd): Fura-2 has a higher affinity for Ca²⁺ (lower Kd) than Fluo-4.[11][18] This makes Fura-2 highly sensitive and well-suited for accurately measuring resting or near-resting intracellular Ca²⁺ levels.[18] However, it can become saturated during large or sustained Ca²⁺ elevations.[18] Fluo-4's lower affinity makes it less prone to saturation, allowing for the detection of larger calcium transients, but it may be less effective at resolving small changes from baseline.[18]

Instrumentation and Phototoxicity: Fura-2 requires a UV light source for excitation (340/380 nm), which can be more phototoxic to cells compared to the visible light (488 nm argon laser) used for Fluo-4.[6] Additionally, the need to rapidly switch between two excitation wavelengths for Fura-2 can limit the temporal resolution of an experiment, making Fluo-4 a better choice for tracking very fast Ca²⁺ transients.[6][19]

Visualizing the Methodologies

To better understand the practical differences, the following diagrams illustrate the principles of measurement, a typical experimental workflow, and the canonical IP₃ signaling pathway that is often studied using these indicators.

G cluster_fura2 Fura-2 (Ratiometric) cluster_fluo4 Fluo-4 (Intensity-Based) exc340 Excitation 340 nm fura2_cell Cell with Fura-2 exc340->fura2_cell exc380 Excitation 380 nm exc380->fura2_cell emission Emission ~510 nm fura2_cell->emission ratio Ratio (F340 / F380) ∝ [Ca²⁺] emission->ratio exc494 Excitation ~494 nm fluo4_cell Cell with Fluo-4 exc494->fluo4_cell intensity Emission Intensity ~516 nm ∝ [Ca²⁺] fluo4_cell->intensity G start Seed Cells on Coverslips/Plates prep_dye Prepare Dye Loading Solution (e.g., 1-5 µM in buffer) start->prep_dye load Incubate Cells with Dye (15-60 min at RT or 37°C) prep_dye->load wash Wash Cells to Remove Extracellular Dye load->wash deester Allow for De-esterification (~30 min) wash->deester image Image Acquisition (Microscope / Plate Reader) deester->image stimulate Apply Stimulus (e.g., agonist) image->stimulate during imaging analyze Data Analysis (Ratio or Intensity vs. Time) stimulate->analyze end Results analyze->end G agonist Agonist gpcr GPCR agonist->gpcr plc PLC gpcr->plc pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release ip3r->ca_release

References

Fura-2 vs. Indo-1: A Comparative Guide for Ratiometric Calcium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the precise measurement of intracellular calcium concentrations, the choice of a fluorescent indicator is paramount. Among the most established and widely utilized ratiometric dyes are Fura-2 and Indo-1. Both offer the significant advantage of ratiometric measurement, which minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, thereby providing more robust and reproducible results.[1][2] This guide provides an objective comparison of Fura-2 pentapotassium salt and Indo-1, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your specific research needs.

Quantitative Data Summary

The performance of a fluorescent calcium indicator is defined by several key photophysical and chemical properties. The following table summarizes the critical parameters for Fura-2 and Indo-1.

PropertyThis compound SaltIndo-1
Indicator Type Ratiometric, Dual ExcitationRatiometric, Dual Emission
Excitation Wavelength (Ca²⁺-free) ~363 nm[3]~346 nm[4]
Excitation Wavelength (Ca²⁺-bound) ~335 nm[3]~331 nm[4]
Emission Wavelength ~510 nm[3][5]~475 nm (Ca²⁺-free), ~400 nm (Ca²⁺-bound)[1][6]
Dissociation Constant (Kd) for Ca²⁺ ~140-145 nM[7][8]~230-250 nM
Quantum Yield (Ca²⁺-free) 0.23[9][10]0.38[9]
Quantum Yield (Ca²⁺-bound) 0.49[9][10]0.56[9]
Primary Application Fluorescence Microscopy[5]Flow Cytometry[1][11]

Principle of Ratiometric Calcium Imaging

Ratiometric calcium indicators, such as Fura-2 and Indo-1, undergo a spectral shift upon binding to calcium ions.[2][6] This property allows for the calculation of ion concentration from the ratio of fluorescence intensities at two different wavelengths, making the measurement less susceptible to variations in dye concentration, illumination intensity, and optical path length.[12]

cluster_Fura2 Fura-2 (Dual Excitation) cluster_Indo1 Indo-1 (Dual Emission) Fura2_Excitation Excitation at 340nm & 380nm Fura2_Emission Emission at ~510nm Fura2_Excitation->Fura2_Emission Fura2_Ratio Ratio of 340nm/380nm Intensity Fura2_Emission->Fura2_Ratio Fura2_Ca [Ca²⁺]i Fura2_Ratio->Fura2_Ca Indo1_Excitation Excitation at ~350nm Indo1_Emission Emission at ~405nm & ~485nm Indo1_Excitation->Indo1_Emission Indo1_Ratio Ratio of 405nm/485nm Intensity Indo1_Emission->Indo1_Ratio Indo1_Ca [Ca²⁺]i Indo1_Ratio->Indo1_Ca

Caption: Ratiometric measurement principles for Fura-2 and Indo-1.

Experimental Protocols

The following are generalized protocols for loading cells with the acetoxymethyl (AM) ester forms of Fura-2 and Indo-1, which are cell-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the dye.[13][14]

Fura-2 AM Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture until the desired confluency is reached.[13]

  • Reagent Preparation:

    • Prepare a 1 mg/mL Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[15]

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with a pH of 7.2-7.4.[13]

  • Cell Loading:

    • Wash the cells once with the loading buffer.[13]

    • Dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-5 µM.[13] To aid in dispersion, 0.02-0.04% (w/v) Pluronic F-127 can be added to the buffer.[13]

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[12][13]

  • De-esterification:

    • Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.[13]

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[13]

  • Imaging:

    • Mount the coverslip on an imaging chamber.

    • Perform ratiometric imaging by alternating excitation between 340 nm and 380 nm and collecting the emission at approximately 510 nm.[12][16]

Indo-1 AM Loading Protocol for Suspension Cells
  • Cell Preparation: Spin down 1x10⁶ cells per tube.[17]

  • Reagent Preparation:

    • Prepare an Indo-1 AM staining solution by dissolving 50 µg of Indo-1 AM in 50 µL of anhydrous DMSO.[17]

  • Cell Loading:

    • Aspirate the medium and resuspend the cells in 0.2 mL of cell culture medium containing Indo-1 AM at a final concentration of 1-10 µM.[17][18]

    • Incubate for 15-45 minutes at 37°C.[14][17]

  • Post-Loading:

    • After incubation, bring the volume up to 1 mL with cell culture media.[17]

    • Keep the cells on ice until analysis.[17] Briefly warm individual cell aliquots to 37°C a few minutes before analysis.[17]

  • Flow Cytometry Analysis:

    • Use a flow cytometer with UV excitation (around 350 nm).[19]

    • Collect emission signals at approximately 405 nm (calcium-bound) and 485 nm (calcium-free).[1]

    • Establish a baseline calcium level for about 30 seconds before adding a stimulant.[17]

Start Start PrepareCells Prepare Cells (Adherent or Suspension) Start->PrepareCells PrepareReagents Prepare Dye Stock & Loading Buffer PrepareCells->PrepareReagents LoadDye Load Cells with Fura-2 AM or Indo-1 AM PrepareReagents->LoadDye DeEsterify De-esterification (Allow Esterase Activity) LoadDye->DeEsterify Wash Wash Cells DeEsterify->Wash AcquireData Acquire Data (Microscopy or Flow Cytometry) Wash->AcquireData Analyze Analyze Ratiometric Data AcquireData->Analyze End End Analyze->End

Caption: General experimental workflow for ratiometric calcium imaging.

Performance Comparison and Recommendations

Fura-2 is the most widely used ratiometric indicator for fluorescence microscopy.[20] Its dual-excitation property allows for rapid switching between the two excitation wavelengths, making it well-suited for capturing fast calcium transients. The emission at a single wavelength simplifies the detection optics. However, it requires a light source and filter sets capable of providing and separating the two UV excitation wavelengths.

Indo-1 , on the other hand, is the preferred choice for flow cytometry.[11] Its single excitation wavelength and dual emission peaks are ideal for flow cytometers, which can more easily separate emission wavelengths using different detectors.[1][6] While it can be used in microscopy, the need to switch emission filters can limit the temporal resolution for capturing very rapid calcium changes.[20] Additionally, Indo-1 can be more prone to photobleaching than Fura-2.[21]

cluster_Fura2 Fura-2 Spectral Properties cluster_Indo1 Indo-1 Spectral Properties Fura2_Excitation Dual Excitation (340nm / 380nm) Fura2_Emission Single Emission (~510nm) Fura2_Excitation->Fura2_Emission Ratio gives [Ca²⁺] Indo1_Excitation Single Excitation (~350nm) Indo1_Emission Dual Emission (~405nm / ~485nm) Indo1_Excitation->Indo1_Emission Ratio gives [Ca²⁺]

Caption: Key spectral differences between Fura-2 and Indo-1.

References

Cross-Validation of Fura-2 Pentapotassium Data with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between intracellular calcium dynamics and cellular electrophysiology is paramount. This guide provides a comprehensive comparison of two cornerstone techniques: fluorescent calcium imaging using Fura-2 pentapotassium salt and direct electrophysiological recording. By cross-validating data from these methodologies, a more complete and nuanced understanding of cellular signaling can be achieved.

This guide will delve into the experimental protocols for simultaneous recordings, present a comparative analysis of the data obtained, and discuss the critical considerations for interpreting the results from these powerful, yet distinct, techniques.

Principles of Cross-Validation

The fundamental principle behind cross-validating Fura-2 data with electrophysiology lies in correlating the indirect measurement of neuronal activity (intracellular calcium concentration, [Ca2+]i) with the direct measurement of electrical activity (ion channel currents or membrane potential).[1] Fura-2 is a ratiometric fluorescent indicator that binds to free intracellular calcium, providing a quantitative measure of [Ca2+]i.[2] Electrophysiology, most commonly through the patch-clamp technique, directly measures the flow of ions across the cell membrane, which is the basis of cellular excitability.[1]

By performing these measurements simultaneously, researchers can directly link specific electrical events, such as an action potential or the opening of a specific ion channel, to the resulting change in intracellular calcium concentration.

Comparative Data Analysis

While the direct correlation between electrical activity and calcium influx is a well-established principle, the quantitative relationship can be complex and influenced by several factors. The following table summarizes the expected correlations and potential discrepancies between data obtained from Fura-2 imaging and electrophysiology.

ParameterFura-2 Measurement ([Ca2+]i)Electrophysiology MeasurementExpected Correlation & Key Considerations
Temporal Resolution Milliseconds to secondsMicroseconds to millisecondsElectrophysiology offers superior temporal resolution, capable of capturing the rapid kinetics of ion channel gating.[3] Fura-2 has a slower response time, which can lead to an underestimation of the peak [Ca2+]i during very brief electrical events.[4]
Spatial Resolution SubcellularWhole-cell or single-channelFura-2 imaging provides spatial information, allowing for the visualization of calcium dynamics in different cellular compartments (e.g., soma vs. dendrites).[5] Whole-cell patch-clamp provides an integrated measure of electrical activity across the entire cell membrane.
Signal-to-Noise Ratio Can be limited by dye loading and phototoxicityGenerally highElectrophysiological recordings typically have a very high signal-to-noise ratio, allowing for the detection of small currents.[3] The signal-to-noise ratio in Fura-2 imaging is dependent on factors like dye concentration and the imaging system's sensitivity.
Directness of Measurement Indirect measure of neuronal activityDirect measure of electrical activityChanges in [Ca2+]i are a consequence of electrical activity (e.g., voltage-gated calcium channel opening) and subsequent intracellular signaling cascades. Electrophysiology directly measures the primary electrical event.[1]
Potential for Artifacts Calcium buffering by Fura-2 can alter cellular responses.[4][6] Phototoxicity from UV excitation light.[7]Dialysis of intracellular components during whole-cell recording.The presence of Fura-2 itself can buffer intracellular calcium, potentially dampening both the calcium transient and subsequent calcium-dependent electrical events.[4] Whole-cell patch-clamp introduces an artificial solution into the cell, which can alter its normal function over time.

Experimental Protocols

Simultaneous Fura-2 imaging and whole-cell patch-clamp electrophysiology is a powerful technique for the direct cross-validation of cellular signaling events.[5] Below is a generalized protocol for this combined approach.

Solutions and Reagents
  • External Solution (Artificial Cerebrospinal Fluid - aCSF): Composition tailored to the specific cell type and experiment. Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for Patch Pipette): Composition is critical and should mimic the intracellular environment. A typical recipe includes (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 0.05-0.2 this compound salt . The pH is adjusted to ~7.3 with KOH.[5]

Procedure
  • Cell Preparation: Prepare acute brain slices or cultured cells for recording in a chamber mounted on an upright microscope.[5]

  • Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipette with the internal solution containing this compound salt.[8]

  • Establish Whole-Cell Configuration: Under visual guidance, approach a target cell with the patch pipette and form a gigaohm seal. Subsequently, rupture the cell membrane to achieve the whole-cell configuration. This allows the Fura-2 from the pipette to diffuse into the cell.[5]

  • Fura-2 Loading and Equilibration: Allow at least 10-15 minutes for the Fura-2 to equilibrate throughout the cell.[1]

  • Simultaneous Recording:

    • Electrophysiology: Record membrane potential or ionic currents using a patch-clamp amplifier. Apply voltage protocols or drug applications to elicit electrical activity.

    • Fura-2 Imaging: Excite the Fura-2 loaded cell alternately with 340 nm and 380 nm light using a suitable light source and filter wheel.[5] Capture the emitted fluorescence at ~510 nm with a sensitive camera.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).[5]

    • This ratio is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin)/(Rmax - R)] * (F380,free/F380,bound).[9]

    • Correlate the changes in [Ca2+]i with the simultaneously recorded electrophysiological events.

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes described, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Electrophysiology cluster_1 Calcium Imaging cluster_2 Cellular Events ephys_rec Patch-Clamp Recording voltage Membrane Potential ephys_rec->voltage current Ion Channel Current ephys_rec->current ca_conc [Ca2+]i current->ca_conc Correlation fura_img Fura-2 Imaging ratio F340/F380 Ratio fura_img->ratio ratio->ca_conc stimulus Stimulus (e.g., Depolarization, Agonist) channel_act Ion Channel Activation stimulus->channel_act channel_act->current ca_influx Ca2+ Influx channel_act->ca_influx ca_influx->ca_conc

Conceptual Relationship between Electrophysiology and Fura-2 Imaging.

G prep Prepare Cells and Solutions patch Establish Whole-Cell Patch-Clamp (Pipette with Fura-2 K5 Salt) prep->patch equil Allow Fura-2 Equilibration patch->equil record Simultaneous Recording: Electrophysiology & Fura-2 Imaging equil->record analyze Data Analysis: Correlate [Ca2+]i and Electrical Activity record->analyze

Experimental Workflow for Simultaneous Recording.

G cluster_0 Stimulus cluster_1 Ion Channels cluster_2 Second Messenger cluster_3 Downstream Effects depol Membrane Depolarization vgcc Voltage-Gated Ca2+ Channels depol->vgcc Opens ca_ion Ca2+ vgcc->ca_ion Influx gene_exp Gene Expression ca_ion->gene_exp neurotrans Neurotransmitter Release ca_ion->neurotrans enzyme_act Enzyme Activation ca_ion->enzyme_act

References

Assessing the Buffering Effects of Fura-2 Pentapotassium on Intracellular Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular signaling and drug discovery, precise measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fura-2 has long been a cornerstone for these measurements due to its ratiometric nature, which allows for accurate quantification of [Ca²⁺]i. However, the introduction of any fluorescent indicator into a cell inevitably introduces a new calcium buffer, which can alter the very dynamics being measured. This guide provides a comprehensive assessment of the calcium buffering effects of Fura-2 pentapotassium salt, compares its performance with alternative indicators, and offers detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Fura-2 and its Impact on Intracellular Calcium Dynamics

Fura-2 is a high-affinity calcium indicator with a dissociation constant (Kd) typically around 145 nM, making it highly sensitive to resting calcium levels and small fluctuations.[1][2] Its key advantage lies in its dual-excitation ratiometric properties; the ratio of fluorescence emission when excited at 340 nm and 380 nm is directly proportional to the intracellular calcium concentration.[3][4] This ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and changes in cell thickness.[3][5]

However, the high affinity of Fura-2 for Ca²⁺ means it can act as a significant intracellular calcium buffer, particularly at the concentrations required for a detectable fluorescent signal.[6] This buffering can lead to an underestimation of the amplitude and a slowing of the decay kinetics of rapid calcium transients.[6][7][8] Studies have shown that high concentrations of Fura-2 can shift the calcium concentration-response curve, indicating a dampening effect on cellular calcium signaling.[7]

Comparison with Alternative Calcium Indicators

The choice of a calcium indicator should be carefully considered based on the specific experimental question. The following table provides a comparison of Fura-2 with other commonly used calcium indicators, highlighting their key characteristics relevant to buffering effects.

IndicatorTypeExcitation/Emission (nm)Kd (Ca²⁺)Key AdvantagesKey Disadvantages (Buffering & Other)
Fura-2 Ratiometric (Excitation)Ex: 340/380, Em: ~510~145 nMRatiometric accuracy, high sensitivity to low [Ca²⁺].[1][4][5]Significant buffering at high concentrations , potential for phototoxicity due to UV excitation.[6][7][9]
Indo-1 Ratiometric (Emission)Ex: ~340, Em: ~405/~485~230 nMRatiometric accuracy, suitable for flow cytometry.Buffering effects similar to Fura-2 , can be photounstable.[8]
Fluo-4 Single WavelengthEx: ~490, Em: ~520~345 nMBright signal, good for detecting large and rapid Ca²⁺ changes, less phototoxicity than UV-excited dyes.[1]Not ratiometric (prone to artifacts), lower affinity leads to less buffering at basal [Ca²⁺] but can still buffer large transients .[1][10]
Rhod-2 Single WavelengthEx: ~550, Em: ~580~570 nMRed-shifted spectra reduce autofluorescence and phototoxicity, suitable for multiplexing.[9][11]Not ratiometric, can accumulate in mitochondria.[9] Lower affinity reduces buffering of small Ca²⁺ changes .
GCaMP Genetically EncodedEx: ~488, Em: ~510Variable (e.g., GCaMP6s ~144 nM)Targetable to specific organelles or cell types, suitable for long-term studies in vivo.[12]Slower kinetics than chemical dyes, can still buffer calcium.[12]

Experimental Protocols

Protocol 1: Assessing Fura-2 Buffering by Varying Indicator Concentration

This protocol aims to experimentally determine the buffering effect of Fura-2 in a specific cell type by observing changes in calcium transient characteristics at different indicator concentrations.

Materials:

  • Fura-2 AM (acetoxymethyl ester) or this compound salt (for microinjection/patch clamp)

  • Pluronic F-127 (for AM ester loading)

  • HEPES-buffered saline solution (HBSS) or appropriate cell culture medium

  • Agonist to induce calcium transients (e.g., ATP, carbachol)

  • Fluorescence microscope with dual-excitation capabilities (340/380 nm) and a sensitive camera

  • Image analysis software

Procedure:

  • Cell Preparation: Plate cells on coverslips at an appropriate density and allow them to adhere overnight.

  • Dye Loading (AM Ester Method):

    • Prepare stock solutions of Fura-2 AM in DMSO.

    • Prepare loading solutions with varying concentrations of Fura-2 AM (e.g., 1 µM, 5 µM, 10 µM) in HBSS containing 0.02% Pluronic F-127.

    • Incubate cells with the different loading solutions for 30-60 minutes at room temperature or 37°C, optimized for the specific cell type.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Dye Loading (Microinjection/Patch Clamp):

    • Prepare solutions of this compound salt at different concentrations in the microinjection or patch pipette solution.

    • Load the cells using standard microinjection or whole-cell patch-clamp techniques.

  • Fluorescence Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.

    • Stimulate the cells with the chosen agonist.

    • Record the resulting calcium transient at a high temporal resolution.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Quantify the peak amplitude, rise time, and decay time constant of the calcium transient for each Fura-2 concentration.

    • Plot these parameters as a function of Fura-2 concentration to visualize the buffering effect. A decrease in amplitude and an increase in decay time with increasing Fura-2 concentration indicate significant buffering.

Protocol 2: In Situ Calibration of Fura-2

Accurate determination of intracellular calcium concentration requires calibration of the Fura-2 signal within the cellular environment.

Materials:

  • Cells loaded with Fura-2 (from Protocol 1)

  • Calcium ionophore (e.g., Ionomycin or 4-Br-A23187)

  • Calcium-free buffer (containing EGTA)

  • High calcium buffer

Procedure:

  • Following the recording of calcium transients, expose the cells to a solution containing the calcium ionophore (e.g., 5-10 µM Ionomycin) in the high calcium buffer to obtain the maximum fluorescence ratio (Rmax).

  • Subsequently, perfuse the cells with the calcium-free buffer containing the ionophore to obtain the minimum fluorescence ratio (Rmin).

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2, R is the experimental fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.[13]

Visualizing Cellular Calcium Signaling and Experimental Design

Fura2_Mechanism

Figure 1: Mechanism of Fura-2 in intracellular calcium measurement.

Experimental_Workflow

Figure 2: Experimental workflow for assessing Fura-2 buffering.

Conclusion

This compound salt remains a powerful tool for the quantitative analysis of intracellular calcium. Its ratiometric nature provides a level of accuracy that is difficult to achieve with single-wavelength indicators. However, researchers must be cognizant of its potential to buffer intracellular calcium, which can alter the very signals they aim to measure. By carefully selecting the indicator concentration, performing in situ calibrations, and considering the use of lower-affinity or alternative indicators for studying rapid and large calcium transients, the buffering effects of Fura-2 can be mitigated. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the knowledge to critically assess the suitability of Fura-2 for their experimental needs and to design robust experiments that yield accurate and reliable data on intracellular calcium dynamics.

References

A Head-to-Head Comparison: Fura-2 Pentapotassium vs. Genetically Encoded Calcium Indicators (GECIs)

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and molecular research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological and pathological processes. Two major classes of tools have emerged as indispensable for this purpose: the synthetic chemical dye Fura-2 and the protein-based genetically encoded calcium indicators (GECIs). This guide provides a comprehensive, data-driven comparison of Fura-2 pentapotassium and popular GECIs, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal tool for their experimental needs.

At a Glance: Key Differences

Fura-2, a ratiometric fluorescent dye, has been a workhorse in calcium imaging for decades, valued for its high sensitivity and the ability to provide quantitative measurements of Ca²⁺ concentrations.[1][2] On the other hand, GECIs, such as the widely used GCaMP series, are proteins that can be introduced into specific cell types or subcellular compartments through genetic targeting, offering unparalleled specificity and the ability for long-term, repeated measurements in vivo.[3][4]

Performance Characteristics: A Quantitative Comparison

The selection of a calcium indicator is often dictated by its specific performance metrics. The following tables summarize the key quantitative properties of Fura-2 and a selection of commonly used GECIs from the GCaMP family.

Table 1: Photophysical and Binding Properties of this compound

PropertyValueReference(s)
Excitation Wavelength (Ca²⁺-bound) 335-340 nm[5][6]
Excitation Wavelength (Ca²⁺-free) 363-380 nm[5][6]
Emission Wavelength ~510 nm[1][2]
Dissociation Constant (Kd) ~140 nM[1]
Quantum Yield (Ca²⁺-bound) 0.49
Quantum Yield (Ca²⁺-free) 0.23
Indicator Type Ratiometric[5]

Table 2: Performance Characteristics of Selected GCaMP Variants

IndicatorKd (nM)ΔF/F₀ (at saturation)t₁/₂ on (ms)t₁/₂ off (ms)Reference(s)
GCaMP6s 144~50~150~400[3][7]
GCaMP6m 289~55~100~200[7]
GCaMP6f 375~60~50~150[7]
jGCaMP7s 110~70~100~300[8]
jGCaMP7f 220~80~30~100[8]
jGCaMP8f 320~100~5~22[9][10]

Signaling Pathway and Experimental Workflows

A clear understanding of the underlying biological pathways and experimental procedures is crucial for successful calcium imaging experiments.

Calcium Signaling Pathway

Intracellular calcium signaling is a complex process involving the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space. This is often initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol trisphosphate (IP₃), which binds to IP₃ receptors on the ER, triggering Ca²⁺ release.[11][12]

Calcium_Signaling_Pathway cluster_ER Extracellular Extracellular Signal GPCR GPCR / RTK Extracellular->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_Cytosol Cytosolic Ca²⁺ ER->Ca_Cytosol Ca²⁺ release Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response triggers

Caption: Generalized intracellular calcium signaling pathway.

This compound Experimental Workflow

The use of Fura-2 typically involves loading the acetoxymethyl (AM) ester form of the dye into cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.[13]

Fura2_Workflow Start Start: Cell Culture Prepare_Fura2 Prepare Fura-2 AM Loading Solution Start->Prepare_Fura2 Load_Cells Incubate Cells with Fura-2 AM Prepare_Fura2->Load_Cells Wash_Cells Wash to Remove Excess Dye Load_Cells->Wash_Cells De_esterification Allow for De-esterification Wash_Cells->De_esterification Image_Acquisition Acquire Images at 340nm and 380nm Excitation De_esterification->Image_Acquisition Analysis Calculate 340/380 Ratio and [Ca²⁺] Image_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for Fura-2 calcium imaging.

Genetically Encoded Calcium Indicator (GECI) Experimental Workflow

GECIs require the delivery of genetic material into the target cells, followed by a period for protein expression before imaging can be performed.[3][14]

GECI_Workflow Start Start: Cell Culture Prepare_Vector Prepare GECI Plasmid or Viral Vector Start->Prepare_Vector Transfection_Transduction Transfect or Transduce Cells Prepare_Vector->Transfection_Transduction Expression Allow for GECI Expression (24-72 hours) Transfection_Transduction->Expression Image_Acquisition Acquire Images at Appropriate Wavelengths Expression->Image_Acquisition Analysis Analyze ΔF/F₀ Image_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for GECI calcium imaging.

Experimental Protocols

Fura-2 AM Loading and Imaging Protocol for Cultured Cells

This protocol provides a general guideline for loading and imaging with Fura-2 AM. Optimization for specific cell types and experimental conditions is recommended.[13][15][16]

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • Probenecid (optional, to inhibit dye extrusion)

  • Cultured cells on coverslips or in imaging plates

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C.

  • Prepare Loading Buffer: For a final Fura-2 AM concentration of 1-5 µM, dilute the stock solution in HBS. Add Pluronic F-127 (final concentration 0.02-0.04%) to aid in dye solubilization. If using, add probenecid to the loading buffer.

  • Cell Loading: Replace the cell culture medium with the Fura-2 AM loading buffer. Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with fresh, warm HBS (with probenecid if used previously) to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBS for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: Mount the coverslip or plate on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio can be used to determine the intracellular Ca²⁺ concentration using the Grynkiewicz equation.[13]

GECI (GCaMP) Expression and Imaging Protocol via Viral Transduction

This protocol outlines the general steps for expressing and imaging GCaMPs in cultured cells using adeno-associated virus (AAV) or lentivirus.[3][14][17]

Materials:

  • High-titer viral vector encoding the GCaMP variant of choice (e.g., AAV-hSyn-GCaMP6f)

  • Cultured cells

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Plating: Plate cells at an appropriate density to allow for optimal viral transduction and subsequent imaging.

  • Viral Transduction: On the day of transduction, replace the cell culture medium with fresh medium containing the viral vector at a predetermined multiplicity of infection (MOI). Incubate the cells with the virus for 24-48 hours.

  • Gene Expression: After the incubation period, replace the virus-containing medium with fresh complete culture medium. Allow the cells to incubate for an additional 2-7 days (depending on the virus and promoter) to allow for robust expression of the GCaMP protein.

  • Imaging Preparation: On the day of imaging, replace the culture medium with a suitable imaging buffer (e.g., phenol red-free medium or HBS).

  • Imaging: Place the cells on a fluorescence microscope equipped with a light source and filter set appropriate for the GCaMP variant (e.g., ~488 nm excitation and ~510 nm emission for GCaMP).

  • Data Analysis: Record the fluorescence intensity over time. Changes in intracellular Ca²⁺ are represented as the change in fluorescence normalized to the baseline fluorescence (ΔF/F₀).

Conclusion: Making the Right Choice

The choice between Fura-2 and GECIs is not a matter of one being definitively superior to the other, but rather which tool is best suited for the specific research question.

Choose this compound when:

  • Quantitative measurements of absolute Ca²⁺ concentrations are required.

  • The experiment is of a short duration and does not require long-term monitoring.

  • Rapid, transient changes in Ca²⁺ need to be captured, as Fura-2 has faster kinetics than many GECIs.[2]

  • Simplicity of loading across a whole cell population is desired.

Choose a genetically encoded calcium indicator (GECI) when:

  • Cell-type or subcellular compartment specificity is crucial.

  • Long-term or repeated imaging of the same cells, especially in vivo, is necessary.[3]

  • Minimally invasive indicator loading is required.

  • The experimental system is sensitive to the potential cytotoxicity or buffering effects of chemical dyes at high concentrations.

By carefully considering the experimental requirements and the distinct advantages and limitations of each indicator, researchers can harness the power of calcium imaging to unravel the intricate roles of this ubiquitous second messenger in health and disease.

References

Fura-2 Pentapotassium Salt: A Comparative Guide to its Limitations in Long-Term Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate calcium indicator is paramount for generating reliable and reproducible data. While Fura-2 has been a cornerstone of intracellular calcium measurement for decades, its pentapotassium salt formulation presents significant limitations for long-term imaging studies. This guide provides a comprehensive comparison of Fura-2 pentapotassium salt with modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for chronic calcium imaging experiments.

Executive Summary

This compound salt, a membrane-impermeant form of the ratiometric calcium indicator Fura-2, is largely unsuitable for long-term calcium imaging. Its primary drawback lies in the necessity of invasive loading methods, which can compromise cell viability and experimental integrity over extended periods. Furthermore, like its membrane-permeant counterpart (Fura-2 AM), it is susceptible to phototoxicity and dye leakage, rendering it suboptimal for chronic studies. Genetically encoded calcium indicators (GECIs), such as the GCaMP family of proteins, have emerged as a superior alternative, offering stable, long-term expression and minimal cytotoxicity.

This compound Salt: Fundamental Limitations

The core limitations of this compound salt for long-term calcium imaging stem from its inherent chemical properties and the consequences of its use in living cells over time.

  • Membrane Impermeability and Invasive Loading: this compound salt is a charged molecule and cannot passively cross the cell membrane.[1] This necessitates invasive loading techniques such as microinjection, scrape loading, or electroporation.[2][3] These methods can cause significant stress and damage to cells, leading to altered physiology and reduced viability, which are critical confounding factors in long-term experiments. A study on electrophoretic nanoinjection highlighted that even with advanced microinjection techniques, cell survival rates can be a concern, with larger pipette sizes leading to significantly lower long-term survival.[4]

  • Phototoxicity: Fura-2 requires excitation with ultraviolet (UV) light (at 340 nm and 380 nm).[5] Prolonged exposure to UV radiation is known to be phototoxic to cells, inducing the formation of reactive oxygen species (ROS) that can lead to cellular damage and apoptosis.[6] This phototoxicity can alter the very calcium signals being measured and compromise the health of the cells over the course of a long-term experiment.

  • Dye Leakage and Compartmentalization: Although the salt form is initially trapped within the cytoplasm, cells can actively extrude the dye over time through organic anion transporters.[2] This leads to a gradual decrease in the fluorescent signal, making it difficult to perform reliable ratiometric measurements over extended periods. Additionally, Fura-2 has been shown to compartmentalize into organelles such as mitochondria, which can interfere with the accurate measurement of cytosolic calcium concentrations.[7]

  • Cytotoxicity: Beyond the damage caused by loading and phototoxicity, the presence of the Fura-2 molecule itself within the cell can be cytotoxic, particularly at the concentrations required for a robust signal. One study demonstrated that in sensitive primary cells like Natural Killer (NK) cells, the widely used Fura-2 interfered with their cytotoxic function over several hours, highlighting its unsuitability for long-term functional studies.[8]

The Superior Alternative: Genetically Encoded Calcium Indicators (GECIs)

For long-term calcium imaging, GECIs, most notably the GCaMP series, have become the gold standard. These indicators are proteins that are genetically encoded and can be introduced into cells via transfection or viral transduction.

  • Non-Invasive and Stable Expression: Once the genetic material is delivered, the cells themselves produce the GCaMP protein, ensuring stable and long-term expression without the need for repeated, invasive loading procedures. This allows for the tracking of calcium dynamics in the same cells over days or even weeks.

  • Reduced Phototoxicity: GCaMPs are excited by visible light (typically around 488 nm), which is significantly less phototoxic to cells than the UV light required for Fura-2 excitation.[9] This is a crucial advantage for maintaining cell health and obtaining physiologically relevant data in long-term imaging.

  • Excellent Signal-to-Noise Ratio and Brightness: Newer generations of GCaMPs, such as GCaMP6, exhibit high sensitivity and a large dynamic range, leading to a superior signal-to-noise ratio compared to Fura-2 in many applications.[9][10]

Comparative Performance Data

While direct, extensive quantitative comparisons of this compound salt and GECIs for long-term imaging are limited, data from studies comparing Fura-2 AM (which shares the same core fluorophore) with GCaMPs provide valuable insights.

ParameterThis compound SaltGenetically Encoded Calcium Indicators (e.g., GCaMP6)
Loading Method Microinjection, Scrape Loading, Electroporation (Invasive)[2][3]Transfection, Viral Transduction (Non-invasive)
Long-Term Viability Compromised due to invasive loading and phototoxicity[4][6][8]High, stable expression with minimal cytotoxicity[9]
Photostability Prone to photobleaching with prolonged UV excitationGenerally more photostable with visible light excitation[9]
Signal Duration Limited by dye leakage and extrusion (minutes to hours)[2]Stable for the life of the cell
Excitation Wavelength UV (e.g., 340/380 nm)[5]Visible (e.g., ~488 nm)[9]
Signal-to-Noise Ratio Good, but can be affected by dye concentration and leakageExcellent, with high dynamic range in newer variants[10]

Experimental Protocols

Loading this compound Salt via Microinjection (for short-term control)

Note: This protocol is for acute experiments and highlights the invasive nature of loading. It is not recommended for long-term imaging.

  • Preparation of Fura-2 Solution: Dissolve this compound salt in sterile, nuclease-free water or an appropriate intracellular buffer to a final concentration of 1-10 mM.

  • Micropipette Preparation: Pull glass capillaries to a fine tip (typically <1 µm diameter) using a micropipette puller.

  • Backfilling the Micropipette: Backfill the micropipette with the Fura-2 solution.

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.

  • Microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and apply a small amount of positive pressure to inject the Fura-2 solution.

  • Recovery: Allow the cell to recover for a short period (e.g., 15-30 minutes) before imaging.

Long-Term Calcium Imaging with GCaMP
  • Vector Preparation: Obtain a plasmid or viral vector (e.g., AAV) containing the GCaMP gene under a suitable promoter for your cell type.

  • Transfection/Transduction:

    • For cell culture: Transfect the cells with the GCaMP plasmid using a standard transfection reagent.

    • For in vivo studies: Inject the viral vector into the target tissue.

  • Expression: Allow sufficient time for the cells to express the GCaMP protein. This can range from 24-72 hours for plasmid transfection to several weeks for viral transduction in vivo.

  • Imaging:

    • Mount the culture dish or position the animal for microscopy.

    • Excite the GCaMP-expressing cells with blue light (e.g., 488 nm laser).

    • Collect the emitted green fluorescence (e.g., 500-550 nm).

    • Record images or time-lapse series to monitor calcium dynamics. For long-term imaging, intermittent imaging sessions can be performed over days or weeks.

Visualizing the Workflow and Limitations

Fura2_vs_GCaMP_Workflow cluster_fura2 This compound Salt cluster_gcamp GCaMP fura_prep Prepare Fura-2 Solution fura_load Invasive Loading (Microinjection) fura_prep->fura_load fura_image Short-term Imaging fura_load->fura_image fura_limitations Limitations: - Cell Damage - Phototoxicity - Dye Leakage fura_image->fura_limitations gcamp_prep Prepare GCaMP Vector gcamp_load Non-invasive Delivery (Transfection/Transduction) gcamp_prep->gcamp_load gcamp_expression Protein Expression gcamp_load->gcamp_expression gcamp_image Long-term Imaging gcamp_expression->gcamp_image gcamp_advantages Advantages: - Stable Expression - Low Cytotoxicity - High SNR gcamp_image->gcamp_advantages

Figure 1. Comparison of experimental workflows for this compound salt and GCaMP.

Signaling_Pathway stimulus External Stimulus (e.g., Neurotransmitter) receptor GPCR / Ion Channel stimulus->receptor plc PLC Activation receptor->plc ip3 IP3 Production plc->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca2+ Release er->ca_release calcium_indicator Calcium Indicator (Fura-2 or GCaMP) ca_release->calcium_indicator fluorescence Fluorescence Change calcium_indicator->fluorescence imaging Microscopy Detection fluorescence->imaging

Figure 2. A generalized signaling pathway for intracellular calcium release.

Conclusion

The selection of a calcium indicator for long-term imaging studies requires careful consideration of the potential for experimental artifacts and cytotoxicity. While this compound salt can be a useful tool for acute measurements in specific contexts, its requirement for invasive loading and its inherent phototoxicity make it a poor choice for chronic experiments. Genetically encoded calcium indicators like GCaMP offer a robust and reliable alternative, enabling researchers to monitor calcium dynamics over extended periods with minimal perturbation to the biological system. For studies requiring long-term observation of cellular calcium signaling, the adoption of GECIs is strongly recommended.

References

A Researcher's Guide to Interpreting Fura-2 340/380 Excitation Ratio Changes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately measuring intracellular calcium ([Ca²⁺]i) dynamics is paramount. Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone for these measurements. This guide provides a comprehensive comparison of Fura-2 with other common calcium indicators, detailing experimental protocols and the interpretation of the 340/380 excitation ratio, supported by quantitative data.

Understanding the Fura-2 340/380 Excitation Ratio

Fura-2 is a dual-excitation wavelength fluorescent dye. When it binds to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission maximum remains constant at around 510 nm. By calculating the ratio of the fluorescence intensities emitted when the dye is excited at 340 nm and 380 nm, one can determine the intracellular calcium concentration.

An increase in the 340/380 ratio signifies a rise in intracellular calcium concentration. This ratiometric measurement is a key advantage of Fura-2, as it corrects for variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible data compared to single-wavelength indicators.

Performance Comparison of Calcium Indicators

While Fura-2 is a powerful tool, a variety of other chemical and genetically encoded calcium indicators are available, each with its own set of advantages and disadvantages. The choice of indicator depends on the specific experimental requirements, such as the expected calcium concentration range, the desired temporal resolution, and the imaging setup.

IndicatorTypeKd (nM)Excitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
Fura-2 Chemical, Ratiometric~140-224340/380510Ratiometric measurement minimizes artifacts; good for quantifying resting [Ca²⁺]i.[1]Requires UV excitation which can be phototoxic; lower temporal resolution due to wavelength switching.[2]
Fluo-4 Chemical, Single Wavelength~345494516High fluorescence brightness; good signal-to-noise ratio; suitable for high-throughput screening.Non-ratiometric, making it susceptible to artifacts from uneven loading and photobleaching.
GCaMP6s Genetically Encoded~144488512Can be targeted to specific cells or organelles; suitable for long-term imaging.[3]Slower kinetics than chemical dyes; requires transfection/transduction.[3]
GCaMP6f Genetically Encoded~375488513Faster kinetics than GCaMP6s.Lower Ca²⁺ affinity and signal-to-noise ratio compared to GCaMP6s.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are step-by-step protocols for using Fura-2 AM and the genetically encoded indicator GCaMP.

Fura-2 AM Loading Protocol for Cultured Cells

This protocol is a general guideline for loading adherent cells with Fura-2 AM. Optimization of dye concentration, loading time, and temperature may be necessary for different cell types.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)

  • Cultured cells on coverslips or in a microplate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[4]

    • If using, prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • If using, prepare a 25 mM stock solution of Probenecid in a suitable buffer.[5]

  • Prepare Loading Buffer:

    • Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.[4]

    • If using Pluronic F-127, first mix the Fura-2 AM stock with an equal volume of the 10% Pluronic F-127 stock before diluting in HBSS (final Pluronic F-127 concentration typically 0.02-0.04%).

    • If using Probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[5]

  • Cell Loading:

    • Wash the cultured cells once with pre-warmed HBSS.

    • Remove the wash buffer and add the Fura-2 AM loading solution to the cells.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Loading at room temperature can help reduce dye compartmentalization in organelles.[6]

  • Wash and De-esterification:

    • After incubation, remove the loading solution and wash the cells twice with pre-warmed HBSS (containing Probenecid if used previously).

    • Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.[4]

  • Imaging:

    • Proceed with fluorescence imaging, alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.

GCaMP Imaging Protocol for Live Cells

This protocol provides a general workflow for imaging calcium dynamics using GCaMP genetically encoded indicators. Specific details of transfection/transduction and imaging parameters will vary depending on the GCaMP variant, cell type, and experimental setup.

Materials:

  • Plasmid DNA or viral vector encoding the GCaMP variant of choice

  • Transfection reagent or viral transduction system

  • Cultured cells

  • Fluorescence microscope equipped for live-cell imaging (e.g., with a 488 nm laser line and appropriate emission filters)

Procedure:

  • Transfection or Transduction:

    • Culture cells to the appropriate confluency for transfection or transduction.

    • Introduce the GCaMP-encoding plasmid or viral vector into the cells using a standard protocol.

    • Allow 24-72 hours for GCaMP expression.

  • Cell Preparation for Imaging:

    • Plate the GCaMP-expressing cells on a suitable imaging dish or chamber.

    • Replace the culture medium with a physiological imaging buffer just before the experiment.

  • Imaging:

    • Mount the imaging dish on the fluorescence microscope.

    • Excite the GCaMP-expressing cells at ~488 nm and collect the emission at ~510-530 nm.

    • Acquire time-lapse images to capture the calcium dynamics in response to your experimental stimulus.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) to calculate ΔF/F₀, which represents the change in intracellular calcium.

Visualizing Cellular Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows.

G cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding ER ER Ca2+_Store Ca2+ Ca2+_Cytosol [Ca2+]i ↑ IP3R->Ca2+_Cytosol 5. Ca2+ Release Downstream_Effectors Downstream Effectors Ca2+_Cytosol->Downstream_Effectors 6. Activation

Caption: A simplified intracellular calcium signaling pathway.

G Start Start Cell_Culture Culture Cells Start->Cell_Culture Prepare_Reagents Prepare Fura-2 AM Loading Buffer Cell_Culture->Prepare_Reagents Load_Cells Incubate Cells with Fura-2 AM Prepare_Reagents->Load_Cells Wash_Deesterify Wash and De-esterify Load_Cells->Wash_Deesterify Image_Acquisition Acquire Images (340/380nm Excitation) Wash_Deesterify->Image_Acquisition Data_Analysis Calculate 340/380 Ratio and [Ca2+]i Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Fura-2 ratiometric calcium imaging.

References

Safety Operating Guide

Proper Disposal of Fura-2 Pentapotassium Salt: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Fura-2 pentapotassium salt, a widely used fluorescent calcium indicator. The following procedures are designed for researchers, scientists, and drug development professionals to manage Fura-2 waste streams effectively and safely.

This compound salt is a water-soluble chemical intended for laboratory use.[1][2][3][4] While its hazards have not been fully elucidated, it is prudent to handle it with caution and prevent its release into the environment.[5] Disposal of this compound salt, as with all laboratory chemicals, must adhere to local, state, and national regulations.[5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of Fura-2, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of a spill, absorb the material with an inert absorbent and collect it into a designated, labeled waste container for proper disposal.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound salt waste involves a systematic approach that prioritizes safety and regulatory compliance. The following workflow outlines the necessary steps for managing both solid and aqueous waste streams containing this compound.

Fura2_Disposal_Workflow Figure 1: this compound Salt Disposal Workflow cluster_waste_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_biohazard_treatment Biohazard Decontamination (if applicable) cluster_consultation Institutional Consultation cluster_disposal_pathways Disposal Pathways (as directed by EHS) A Solid Fura-2 Waste (e.g., expired powder, contaminated labware) C Segregate Fura-2 waste from other chemical waste streams. A->C B Aqueous Fura-2 Waste (e.g., stock solutions, experimental buffers) B->C D Is the waste mixed with biohazards (e.g., cell cultures)? C->D E Decontaminate biohazardous components as per institutional guidelines (e.g., autoclave, bleach treatment). D->E Yes F Consult your institution's Environmental Health & Safety (EHS) office for specific disposal instructions. D->F No E->F G Pathway 1: Direct Disposal as Hazardous Chemical Waste - Package and label waste container according to EHS protocols. - Arrange for hazardous waste pickup. F->G H Pathway 2: Chemical Inactivation (if approved by EHS) - Follow EHS-approved protocol for Fura-2 degradation (e.g., using strong oxidants). - Verify inactivation before disposal. F->H

Figure 1: this compound Salt Disposal Workflow. This diagram illustrates the decision-making process for the safe and compliant disposal of Fura-2 waste, from initial segregation to final disposal according to institutional guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired Fura-2 powder, as well as contaminated items such as pipette tips, microfuge tubes, and gloves, in a clearly labeled, sealed container.

  • Aqueous Waste: Collect all solutions containing Fura-2, including stock solutions and experimental buffers, in a dedicated, leak-proof, and clearly labeled waste container. Do not mix Fura-2 waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

2. Consultation with Environmental Health & Safety (EHS):

  • Contact your institution's Environmental Health & Safety (EHS) office or equivalent department. They are the primary resource for providing specific guidance on chemical waste disposal that complies with all relevant regulations.

  • Inform them of the nature of the waste (this compound salt) and any other components in the waste stream (e.g., buffers, solvents, biological materials).

3. Follow EHS-Prescribed Disposal Procedures:

  • Your EHS office will provide instructions on how to proceed. This will likely fall into one of two categories:

    • Direct Disposal as Hazardous Waste: This is the most common and recommended procedure. You will be instructed on how to properly package and label the waste container for pickup by a certified hazardous waste handler.

    • Chemical Inactivation (if applicable): In some cases, EHS may have an approved protocol for the chemical degradation of Fura-2. Fura-2 can be inactivated by strong oxidants like hydroxyl radicals or a peroxidase/H2O2 system.[6] However, such procedures should only be performed if explicitly instructed and approved by your EHS office, as they can generate other hazardous byproducts.

4. Waste Associated with Biohazards:

  • If the Fura-2 waste is mixed with biological materials, such as cell cultures, it must be treated as biohazardous waste.[7][8] Follow your institution's protocols for decontaminating biohazardous waste (e.g., treatment with 10% bleach followed by neutralization, or autoclaving) before proceeding with the chemical waste disposal steps outlined above.[7][9] Always confirm with your EHS office that the chosen decontamination method is compatible with the chemical components of the waste.

Quantitative Data and Incompatible Materials

While specific quantitative limits for Fura-2 disposal are determined by local regulations, the following table summarizes key chemical properties.

PropertyValue/InformationSource
Chemical Formula C₂₉H₂₂K₅N₃O₁₄[10]
Molecular Weight 831.99 g/mol [10]
Appearance Yellow powder[11]
Solubility Water soluble[12]
Storage Store in freezer (-5°C to -30°C), protected from light.[1]
Incompatibilities Avoid strong oxidizing agents.[11]
Known Degradation Agents Hydroxyl radicals, peroxidase/H₂O₂[6]

Experimental Protocol: General Spill Cleanup

In the event of a small spill of this compound salt powder or solution, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area and contact your EHS office immediately.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Clean the Spill:

    • Carefully scoop the absorbed material or covered powder into a designated waste container.

    • Clean the spill area with soap and copious amounts of water.[5]

  • Dispose of Cleanup Materials: Place all contaminated cleaning materials into the designated Fura-2 waste container.

  • Label and Store Waste: Seal and label the waste container with "Hazardous Waste: this compound Salt" and any other required information as per your institution's guidelines. Store the container in a designated satellite accumulation area until it is collected by EHS.

By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound salt, protecting both yourself and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.